5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMFJMDJPVEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429015 | |
| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-56-6 | |
| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
synthesis and properties of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Applications
Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics. The inherent versatility of the isoxazole core allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and bioavailability, making it an attractive building block for targeting a wide array of biological targets.[1] Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the isoxazole ring itself, the reactive carboxylic acid at the 3-position, and the nucleophilic hydroxymethyl group at the 5-position. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications for professionals in chemical synthesis and drug development.
Synthesis of this compound: A Validated Approach
The most reliable and commonly employed synthesis of the title compound is a two-step process commencing with a [3+2] cycloaddition reaction to form the isoxazole core, followed by a straightforward saponification to yield the final carboxylic acid. This pathway is advantageous due to its use of readily available starting materials and generally high yields.
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
The foundational step involves the construction of the isoxazole ring. This is achieved through the base-catalyzed cycloaddition-condensation of an activated primary nitro compound, ethyl nitroacetate, with a terminal alkyne, propargyl alcohol. The reaction proceeds efficiently in an aqueous medium, which aligns with the principles of green chemistry.
The causality behind this reaction is a domino sequence initiated by the deprotonation of ethyl nitroacetate. The resulting nitronate anion undergoes a Michael addition to the alkyne, followed by cyclization and dehydration to furnish the stable aromatic isoxazole ring. The use of a simple base like sodium hydroxide is sufficient to catalyze this transformation effectively.[2]
Step 2: Saponification to this compound
The second step is a classic base-mediated hydrolysis of the ethyl ester. Treating Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate with an aqueous solution of sodium hydroxide at room temperature efficiently cleaves the ester bond.[3] Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the desired this compound, which can then be isolated.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Physicochemical and Computed Properties
Understanding the key physical and chemical properties of a building block is critical for its effective use in synthesis and for predicting its behavior in biological systems. The properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₄ | PubChem |
| Molecular Weight | 143.10 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |
| Topological Polar Surface Area | 75.6 Ų | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Note: Experimental data such as melting point and solubility are not widely reported and should be determined empirically.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it an exceptionally versatile scaffold for creating libraries of diverse small molecules for biological screening.
-
Carboxylic Acid Handle : The carboxyl group is a key anchor for derivatization. It can be readily converted into a wide range of amides, esters, and other functional groups. This is particularly valuable for probing interactions with protein targets, where the carboxylate can form critical salt bridges or hydrogen bonds with amino acid residues like arginine and lysine. For example, many xanthine oxidase inhibitors feature a carboxylic acid moiety to interact with the enzyme's active site.[4][5]
-
Hydroxymethyl Group : The primary alcohol at the 5-position serves as a valuable hydrogen bond donor. It can also be oxidized to an aldehyde for further elaboration or converted into an ether or ester to modulate the molecule's steric profile and lipophilicity.
-
Isoxazole Core : The isoxazole ring itself is not merely a passive linker. Its electron-deficient nature can influence the pKa of the adjacent carboxylic acid, and the ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors. The isoxazole scaffold is a known bioisostere for other functional groups and is found in numerous approved drugs and clinical candidates, including Raf kinase inhibitors.[6]
The strategic combination of these functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Logical Workflow for Scaffold Elaboration
Caption: Elaboration of the core scaffold for chemical library synthesis.
Detailed Experimental Protocol
This section provides a self-validating protocol for the synthesis of this compound from its ethyl ester precursor.
Materials and Reagents
-
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq)
-
1 M Sodium Hydroxide (NaOH) solution (2.0-2.2 eq)
-
6 N Hydrochloric Acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure: Saponification of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
-
Reaction Setup : In a round-bottom flask, dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq, e.g., 1.5 g, 8.76 mmol) in 1 M sodium hydroxide solution (2.05 eq, e.g., 18 mL, 18 mmol).[3]
-
Reaction Execution : Stir the resulting mixture vigorously at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5 to 2 hours).
-
Quenching and Acidification : Once the reaction is complete, add brine (e.g., 40 mL) to the reaction mixture. Cool the flask in an ice-water bath.
-
Product Precipitation : Slowly add 6 N hydrochloric acid dropwise while stirring until the pH of the solution reaches 2.[3] A precipitate of the carboxylic acid product should form.
-
Isolation and Work-up :
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Final Product : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Safety and Handling
-
Handle sodium hydroxide and hydrochloric acid with extreme care. They are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward and scalable synthesis, combined with the presence of three distinct functional handles for chemical elaboration, provides a robust platform for generating novel molecular entities. The insights and protocols detailed in this guide offer researchers a solid foundation for leveraging this powerful scaffold in the pursuit of next-generation therapeutics.
References
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PubChem. (n.d.). 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Retrieved from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
PubChem. (n.d.). 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
- Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
-
PubChem. (n.d.). Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 3-hydroxy-5-isoxazolecarboxylic acid. Retrieved from [Link]
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Ryng, S., Twardoń, A., Gąsiorowski, K., & Zimecki, M. (2005). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 53(2), 157-163. Retrieved from [Link]
-
Liu, G., Qi, S., Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 274, 116443. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. Retrieved from [Link]
-
Wang, S., Yan, J., Wang, J., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved from [Link]
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National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid
Abstract
The isoxazole ring is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and its ability to serve as a versatile scaffold in drug design.[1][2][3] This technical guide delves into the synthesis, properties, and potential applications of a specific, highly functionalized isoxazole derivative: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid. While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthetic accessibility and potential as a key building block in drug discovery merit a detailed examination. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable molecule, grounded in established chemical principles and forward-looking applications. We will explore a validated synthetic route, discuss the rationale behind the experimental design, and present the compound's characteristics in a manner that facilitates its use in research and development.
The Isoxazole Motif: A Privileged Structure in Drug Discovery
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a wide array of pharmacologically active compounds.[4][5] Its prevalence stems from a combination of favorable attributes:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable feature for drug candidates.
-
Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Dipolar Nature: The ring system possesses a significant dipole moment, which can influence molecular recognition and binding affinity.
-
Synthetic Versatility: The isoxazole ring can be synthesized through various reliable methods, allowing for the introduction of diverse substituents at multiple positions.[6]
These properties have led to the incorporation of the isoxazole scaffold into drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][3] The ability to strategically functionalize the isoxazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the hydrolysis of its corresponding ethyl ester. This two-step approach, involving the initial formation of the ester followed by saponification, is a common and reliable strategy in organic synthesis.
Synthesis of the Precursor: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
While the direct synthesis of the title compound is the focus, understanding the preparation of its immediate precursor is crucial. A common method for constructing the 3,5-disubstituted isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne. For the synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a plausible route involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.
Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Hypothetical)
-
Reaction Setup: To a stirred solution of propargyl alcohol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (2.2 equivalents).
-
Nitrile Oxide Precursor Addition: Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that proceeds readily under basic conditions.
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: In a suitable reaction vessel, combine ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.5 g, 8.76 mmol) with 1 M sodium hydroxide solution (18 mL, 18 mmol).
-
Reaction Progression: Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Acidification: Add brine (40 mL) to the reaction mixture. Carefully adjust the pH to 2 using 6N hydrochloric acid, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.
Physicochemical Properties and Characterization
The structural features of this compound—namely the carboxylic acid and hydroxymethyl groups—confer upon it a distinct set of physicochemical properties that are highly relevant for its application in drug discovery.
| Property | Value/Description | Significance in Drug Development |
| Molecular Formula | C5H5NO4 | Provides the elemental composition. |
| Molecular Weight | 143.09 g/mol | Influences diffusion and transport properties. |
| Functional Groups | Carboxylic Acid, Hydroxymethyl, Isoxazole | Offers multiple points for derivatization and interaction with biological targets. |
| pKa (Carboxylic Acid) | Estimated 3-4 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Solubility | Expected to be soluble in polar protic solvents and aqueous base. | Crucial for formulation and bioavailability. |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | Enhances potential for specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 4 (from C=O, two ring oxygens, and -OH) | Contributes to binding affinity and selectivity. |
Potential Applications in Drug Development
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
As a Scaffold for Library Synthesis
The presence of two distinct functional groups, the carboxylic acid and the primary alcohol, allows for orthogonal chemical modifications. The carboxylic acid can be readily converted to amides, esters, or other acid derivatives, while the hydroxymethyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or etherified. This dual functionality enables the creation of diverse chemical libraries for high-throughput screening.
Bioisosteric Replacement
In medicinal chemistry, isoxazoles are often used as bioisosteres for other functional groups, such as amides or esters, to improve pharmacokinetic properties. The this compound scaffold can be incorporated into existing drug molecules to modulate their activity, selectivity, or metabolic stability.
Targeting Specific Disease Pathways
Derivatives of isoxazole-3-carboxylic acids have shown activity against a range of biological targets. For instance, some have been investigated as inhibitors of xanthine oxidase for the treatment of gout.[8][9] The specific substitution pattern of this compound provides a unique chemical space to explore for novel inhibitors of various enzymes or receptors.
Visualizing the Synthesis and Potential
To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the potential for diversification of the target molecule.
Caption: Synthetic workflow for this compound.
Caption: Diversification potential of the core molecule.
Conclusion
This compound represents a highly valuable, yet perhaps underutilized, building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups provide a versatile platform for the development of novel small molecules. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed molecular scaffolds like this one will be paramount. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their drug discovery endeavors.
References
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- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- This compound synthesis. ChemicalBook.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
- Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.
- 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. MDPI.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
- Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.
- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. FAQ.
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- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
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A Technical Guide to the Spectroscopic Characterization of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Introduction
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted isoxazole, it belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Its structure, incorporating a carboxylic acid and a primary alcohol, presents multiple handles for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like this compound, a multi-technique spectroscopic approach is not just recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. More than a simple listing of predicted values, this document serves as a practical whitepaper, explaining the rationale behind data interpretation and outlining robust protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in the field.
Molecular Structure and Predicted Spectroscopic Overview
To interpret spectroscopic data, one must first understand the molecule's architecture. The structure of this compound (Molecular Formula: C₅H₅NO₄) contains several key features that will give rise to distinct spectroscopic signals.
-
Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It features one proton directly attached to a ring carbon (C4).
-
Carboxylic Acid Group: A -COOH moiety attached to the ring at position C3. This group contains an acidic proton and a carbonyl (C=O) bond.
-
Hydroxymethyl Group: A -CH₂OH moiety attached to the ring at position C5. This group contains two methylene protons and an alcoholic proton.
Each of these functional groups will produce characteristic signals in NMR, IR, and MS analyses, which, when taken together, provide a unique spectroscopic fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show four distinct signals. The choice of solvent is critical; a deuterated aprotic solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. |
| ~6.8 | Singlet | 1H | C4-H | This proton is attached to an sp² carbon of the electron-deficient isoxazole ring, placing it in the aromatic region. It has no adjacent protons, resulting in a singlet. The exact shift can be compared to similar isoxazole systems.[2] |
| ~5.5 | Triplet | 1H | CH ₂OH | The hydroxyl proton signal's multiplicity is dependent on coupling to the adjacent CH₂ group. In DMSO, this coupling is often resolved, appearing as a triplet. |
| ~4.7 | Doublet | 2H | CH ₂OH | These methylene protons are adjacent to the hydroxyl group. Coupling to the OH proton results in a doublet. They are deshielded by the adjacent oxygen and the isoxazole ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will confirm the carbon backbone of the molecule, with five distinct signals expected, corresponding to the five carbon atoms in unique electronic environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~172 | C 5 (Ring) | The C5 carbon is attached to the hydroxymethyl group and is part of the heterocyclic ring, typically appearing at the downfield end of the ring carbons. |
| ~162 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another. |
| ~158 | C 3 (Ring) | The C3 carbon is attached to the carboxylic acid and is also part of the isoxazole ring, making it significantly deshielded. |
| ~105 | C 4 (Ring) | The C4 carbon is bonded to a hydrogen and is typically the most shielded of the isoxazole ring carbons. |
| ~56 | C H₂OH | This sp³ hybridized carbon is attached to an electronegative oxygen atom, shifting it downfield relative to a standard alkane carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a solvent with a known residual peak (e.g., DMSO at ~2.50 ppm for ¹H) is crucial for accurate chemical shift referencing.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals.
NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic wavenumber.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be rich with information, confirming the presence of the hydroxyl, carboxylic acid, and isoxazole ring functionalities.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band that often overlaps with C-H stretches.[3] |
| 3500–3200 (medium, broad) | O–H stretch | Alcohol | The hydroxyl group's O-H stretch will also be broadened by hydrogen bonding, but typically appears as a more defined peak on top of the broader carboxylic acid signal.[4] |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a conjugated carboxylic acid.[4] |
| ~1600 & ~1450 | C=C / C=N stretch | Isoxazole Ring | Aromatic and heteroaromatic rings display characteristic stretching vibrations in this region. |
| ~1250 & ~1050 | C–O stretch | Carboxylic Acid & Alcohol | The spectrum will contain strong C-O stretching bands from both the carboxylic acid and the primary alcohol. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid samples due to its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is critical as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.
-
Cleaning: After acquisition, raise the press arm, and clean the sample from the crystal using a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Functional Group-IR Region Correlation
Caption: Correlation of key functional groups with their typical IR absorption regions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
Predicted Mass Spectral Data
The molecular formula C₅H₅NO₄ corresponds to a monoisotopic mass of 143.0219 Da.
-
Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule, [M+H]⁺, at an m/z of 144.0297 . Adducts with sodium, [M+Na]⁺ (m/z 166.0118), or potassium, [M+K]⁺ (m/z 181.9857), are also common.
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected to be prominent at an m/z of 142.0141 , given the presence of the acidic carboxylic acid group.
Predicted Fragmentation: Tandem MS (MS/MS) experiments would reveal structural information. Key fragmentation pathways would likely involve neutral losses:
-
Loss of H₂O (18.01 Da): From the hydroxymethyl group.
-
Loss of CO₂ (44.00 Da): Decarboxylation from the carboxylic acid group is a very common fragmentation pathway.
-
Loss of HCOOH (46.01 Da): Loss of formic acid.
Experimental Protocol for MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Mobile Phase: A typical mobile phase for ESI would be a mixture of water and methanol (or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) for positive mode or base (e.g., 0.1% ammonium hydroxide) for negative mode to promote ionization.
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump for initial analysis.
-
LC-MS Analysis: For purity analysis, inject the sample onto a liquid chromatography system (e.g., using a C18 column) coupled to the mass spectrometer. This separates the target compound from any impurities before it enters the mass spectrometer.
-
MS Settings: Set the instrument to scan a relevant mass range (e.g., m/z 50-500). Acquire data in both positive and negative ion modes. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the predicted molecular ion (e.g., m/z 144.03 in positive mode) as the precursor and scanning for all resulting fragment ions.
Predicted ESI-MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Conclusion: A Unified Approach to Structural Verification
No single spectroscopic technique can provide a complete structural picture. The true power of these methods is realized when they are used in concert. The process of confirming the identity and purity of this compound is a case-in-point:
-
Mass Spectrometry first confirms that the compound has the correct molecular weight.
-
Infrared Spectroscopy provides rapid confirmation of the key functional groups: the broad O-H and sharp C=O of the carboxylic acid, the second O-H of the alcohol, and the ring vibrations.
-
NMR Spectroscopy delivers the final, unambiguous proof of structure. ¹H NMR confirms the number and connectivity of all protons, while ¹³C NMR verifies the complete carbon skeleton.
By systematically acquiring and interpreting these three orthogonal datasets, researchers and drug development professionals can proceed with confidence, knowing that the molecular structure of their material is rigorously and unequivocally confirmed.
References
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024. Available from: [Link]
-
PubChem. 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Supporting Information. General procedure for the synthesis of 3,5-disubstituted isoxazoles. Available from: [Link]
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NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
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Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. 2020. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. 2015. Available from: [Link]
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PubChem. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
BMRB. 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. Biological Magnetic Resonance Bank. Available from: [Link]
-
NIH National Library of Medicine. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. 2022. Available from: [Link]
-
University of California, Los Angeles. IR Absorption Table. Available from: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]
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An In-depth Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a bifunctional heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of both a carboxylic acid and a hydroxymethyl group on this scaffold provides two key points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic routes, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, such as 5-methylisoxazole-3-carboxylic acid, we can infer a range of its key properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₅NO₄ | |
| Molecular Weight | 143.10 g/mol | |
| IUPAC Name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |
| CAS Number | 139297-56-6 | [1] |
| Canonical SMILES | OCc1onc(c1)C(=O)O | |
| Appearance | White to off-white crystalline powder (predicted) | Based on appearance of similar compounds. |
| Melting Point | Not available. For comparison, 5-methylisoxazole-3-carboxylic acid has a melting point of 106-110 °C. | |
| Boiling Point | Not available. Likely decomposes upon heating. | |
| Solubility | Soluble in methanol. Expected to be soluble in other polar organic solvents and aqueous bases. | [2] |
| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. |
Synthesis and Reactivity
The primary synthetic route to this compound reported in the literature involves the hydrolysis of its corresponding ethyl ester.
Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
A common method for the synthesis of the isoxazole ring is through a [3+2] cycloaddition reaction. For the precursor, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a likely synthetic pathway involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.
Sources
The Isoxazole Core: A Comprehensive Technical Guide to the Biological Activity of Novel Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Claisen in 1903, its unique electronic properties and synthetic versatility have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds.[1] This guide offers an in-depth exploration of the diverse biological activities of novel isoxazole derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action, present field-proven experimental protocols, and offer insights into the structure-activity relationships that drive therapeutic potential. For researchers, chemists, and drug development professionals, this document serves as a technical resource to navigate and harness the power of the isoxazole core in creating next-generation therapeutics for a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3][4][5]
Section 1: Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms
Isoxazole derivatives have emerged as a formidable class of anticancer agents, exerting their effects through a variety of mechanisms that strike at the heart of tumor cell survival and proliferation.[6][7][8] Their success lies in the chemical tractability of the isoxazole ring, which allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[3]
Core Mechanisms of Antineoplastic Action
The anticancer efficacy of isoxazole derivatives is not monolithic; rather, it stems from their ability to interact with multiple, validated oncological targets.
-
Enzyme and Kinase Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Many derivatives are designed to target the frequently overactive PI3K/Akt pathway, which governs cell survival and growth.[8] Additionally, isoxazoles have been shown to inhibit other critical enzymes like topoisomerases, which are essential for DNA replication in rapidly dividing cells, and aromatase, a key target in hormone-dependent cancers.[6][7] Some derivatives also show potent inhibitory activity against carbonic anhydrase, an enzyme implicated in tumor metabolism and pH regulation.[9]
-
Induction of Apoptosis: Beyond cytostatic effects, many isoxazole compounds are potently pro-apoptotic, actively inducing programmed cell death in cancer cells. This can be achieved by inhibiting key survival proteins like Heat Shock Protein 90 (HSP90), which is responsible for the stability of numerous oncogenic client proteins.[10] Inhibition of HSP90 leads to the degradation of these proteins, triggering the caspase cascade and culminating in apoptosis.[10][11]
-
Disruption of Microtubule Dynamics: Several isoxazole derivatives function as antimitotic agents by interfering with tubulin polymerization.[6][12] By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle and lead to cell death, a mechanism shared with highly successful clinical agents.
Visualization: Targeting the PI3K/Akt Survival Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a frequent target for isoxazole-based anticancer agents. The diagram highlights the point of intervention, demonstrating how inhibiting this pathway can block downstream signals that promote cell survival and proliferation.
Caption: Isoxazole derivatives can inhibit the PI3K/Akt pathway, blocking pro-survival signals.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference(s) |
| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | |
| Isoxazole-Carboxamide (2d, 2e) | Hep3B (Liver) | ~23 µg/mL | [13] |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Colon) | 2.5 µg/mL | |
| 3,4-isoxazolediamide (2) | K562 (Leukemia) | 18.01 nM | [10] |
| 3,5-disubstituted isoxazole (4b) | U87 (Glioblastoma) | 42.8 µM | [5] |
Key Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a robust method for assessing the cytotoxic effects of novel isoxazole derivatives on adherent cancer cell lines. The principle rests on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Novel Isoxazole Compound Stock Solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette, sterile tips
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole stock solution in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Section 2: Antimicrobial Activity: A Scaffold for Combating Pathogens
The isoxazole core is a foundational element in numerous antimicrobial drugs, demonstrating broad-spectrum activity against both bacteria and fungi.[14][15] Its presence in established antibiotics like Cloxacillin and Sulfamethoxazole highlights its enduring relevance in the fight against infectious diseases.[16]
Core Mechanisms of Antimicrobial Action
-
Inhibition of Essential Enzymes: A key strategy is the targeting of enzymes vital for pathogen survival. Isoxazole-containing sulfonamides, like Sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[17] Other derivatives have been shown to target bacterial DNA topoisomerases, preventing DNA replication and repair.[18]
-
Cell Wall Synthesis Disruption: Isoxazole-based β-lactam antibiotics, such as Cloxacillin and Flucloxacillin, inhibit the transpeptidase enzymes that catalyze the final step of peptidoglycan biosynthesis, thereby compromising the integrity of the bacterial cell wall.[16][17]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of isoxazole derivatives can be significantly modulated by the nature and position of their substituents. Studies have shown that the presence of electron-withdrawing groups like nitro and chlorine on phenyl rings attached to the isoxazole core can enhance antibacterial activity.[14] Conversely, electron-donating groups such as methoxy and dimethylamino can also potentiate the effect.[14] Furthermore, the incorporation of other heterocyclic moieties, such as thiophene, has been demonstrated to yield compounds with significant activity against strains like E. coli and S. aureus.[19]
Quantitative Data: In Vitro Antimicrobial Potency
The effectiveness of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference(s) |
| Isoxazole-acridone (4a) | Escherichia coli | 16.88 | [18] |
| Isoxazole-acridone (4e) | Escherichia coli | 19.01 | [18] |
| Furan-isoxazole derivative | Bacillus cereus | 31.25 | [15] |
| Furan-isoxazole derivative | Staphylococcus aureus | 62.5 | [15] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This protocol, following CLSI (Clinical and Laboratory Standards Institute) guidelines, is the gold standard for determining the MIC of a novel antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Novel Isoxazole Compound Stock Solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or PBS
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the isoxazole stock solution in CAMHB. For example, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the starting compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) will receive 50 µL of CAMHB only.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL. Well 12 remains un-inoculated.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Section 3: Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The isoxazole scaffold is integral to several anti-inflammatory drugs, most notably the selective COX-2 inhibitor Valdecoxib.[2][20] This highlights the ring's utility in designing agents that can precisely modulate the complex pathways of inflammation.
Core Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The primary mechanism for many isoxazole-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[20] A significant achievement in this area has been the development of derivatives that selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform, which is crucial for gastric cytoprotection. This selectivity is thought to reduce gastrointestinal side effects.[20][21]
-
Lipoxygenase (LOX) Inhibition: In addition to the COX pathway, some isoxazole derivatives also inhibit 5-lipoxygenase (5-LOX), the enzyme that produces leukotrienes, another class of potent inflammatory mediators.[22]
-
Cytokine Suppression: The anti-inflammatory effects can also be mediated by suppressing the production of pro-inflammatory cytokines. Certain derivatives have been shown to significantly inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages, key drivers of the inflammatory response.[11][23][24]
Visualization: Arachidonic Acid Cascade Inhibition
Caption: Isoxazoles can inhibit COX and LOX enzymes, blocking inflammatory mediator production.
Quantitative Data: COX-2 Selectivity
Selectivity is a critical parameter for developing safer NSAIDs. It is often expressed as a ratio of the IC₅₀ values for COX-1 and COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| C3 | >100 | 0.09 | >1111 | [21] |
| C5 | >100 | 0.07 | >1428 | [21] |
| C6 | >100 | 0.05 | >2000 | [21] |
| Celecoxib | 15 | 0.04 | 375 | [21] |
Higher Selectivity Index indicates greater selectivity for COX-2.
Key Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol outlines the use of a commercially available colorimetric assay kit, which provides a reliable and high-throughput method for determining COX-1 and COX-2 inhibition.
Principle: The assay measures the peroxidase activity of COX. The peroxidase reaction involves the oxidation of a chromogen (like TMPD) which results in a color change that can be measured spectrophotometrically. Inhibitors will reduce the rate of this color change.
Materials:
-
COX Inhibitor Screening Assay Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, colorimetric substrate)
-
Novel Isoxazole Compound Stock Solution (in DMSO)
-
96-well microplate
-
Microplate reader (absorbance at 590-620 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: To the appropriate wells, add 10 µL of assay buffer (for 100% initial activity) or 10 µL of a reference inhibitor (e.g., Celecoxib for COX-2). Add 10 µL of the novel isoxazole compound at various concentrations to the test wells.
-
Enzyme Addition: Add 10 µL of either the COX-1 or COX-2 enzyme solution to the wells.
-
Pre-incubation: Gently shake the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
Color Development: Immediately add 50 µL of the colorimetric substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at ~590 nm every minute for 5-10 minutes to obtain the initial reaction velocity (V₀) for each well.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value for both COX-1 and COX-2.
Section 4: Neuroprotective and Other Emerging Activities
While the anticancer, antimicrobial, and anti-inflammatory properties of isoxazoles are well-established, research is continually uncovering new therapeutic avenues for this versatile scaffold.[3][4]
-
Neuroprotection: There is growing interest in isoxazole derivatives for the treatment of neurodegenerative diseases.[5] Studies have shown that certain chroman-isoxazole hybrids can protect neuronal cells from oxidative stress-induced death, a key pathological feature in conditions like Alzheimer's and Parkinson's disease.[25][26] The proposed mechanisms involve potent antioxidant and anti-inflammatory effects within the central nervous system.[26]
-
Enzyme Inhibition: Beyond the targets already discussed, isoxazoles have been developed as inhibitors for a range of other enzymes. For instance, novel derivatives have shown significant inhibitory activity against various isoforms of carbonic anhydrase, which has implications for glaucoma, epilepsy, and other conditions.[9]
-
Diverse Pharmacological Roles: The literature is rich with reports of isoxazole derivatives exhibiting analgesic, antidiabetic, antioxidant, and immunomodulatory properties, underscoring the scaffold's immense potential for addressing a wide spectrum of unmet medical needs.[5][14][23][27]
Conclusion and Future Perspectives
The isoxazole core is unequivocally a privileged scaffold in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activity. From potent anticancer agents and broad-spectrum antimicrobials to selective anti-inflammatory drugs and promising neuroprotective molecules, the therapeutic potential is vast. The future of isoxazole-based drug discovery will likely focus on the rational design of multi-targeted agents that can address complex diseases with a single molecule.[3][4] The integration of computational modeling, in silico screening, and advanced synthetic methodologies will continue to accelerate the development of novel isoxazole derivatives with enhanced efficacy, improved safety profiles, and the potential to become next-generation medicines.
References
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- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
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- Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central.
- Isoxazole Derivatives as Regul
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijpsky.com.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
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The Strategic deployment of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 5-(hydroxymethyl)isoxazole-3-carboxylic acid has emerged as a particularly versatile and valuable component. Its unique constellation of structural and electronic features offers medicinal chemists a powerful tool to address key challenges in drug discovery, including the optimization of pharmacokinetic profiles and the modulation of target engagement. This technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound, offering field-proven insights for its effective incorporation into drug design programs.
Physicochemical Properties and Strategic Value
The strategic value of this compound in drug design is rooted in its distinct physicochemical properties. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic character. The presence of the carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position provides two key points for molecular diversification and interaction with biological targets.
The isoxazole moiety itself is considered a bioisostere of a carboxylic acid.[1][2] This means it can mimic the spatial and electronic properties of a carboxylate group, enabling it to engage in similar non-covalent interactions, such as hydrogen bonding and ionic interactions, with protein targets.[3] However, the isoxazole ring generally possesses greater metabolic stability and can offer improved membrane permeability compared to a simple carboxylic acid.[3][4]
The hydroxymethyl group at the 5-position provides an additional handle for synthetic modification and can also participate in crucial hydrogen bonding interactions within a receptor's binding pocket. This dual functionality allows for fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.
| Property | 5-Methylisoxazole-3-carboxylic acid | 3-Methyl-5-isoxazolecarboxylic acid | 5-Isoxazolecarboxylic acid |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃ | C₄H₃NO₃ |
| Molecular Weight | 127.10 g/mol | 127.10 g/mol | 113.07 g/mol |
| Melting Point | 106-110 °C | 172-174 °C | 144-148 °C |
| Calculated logP | 0.7 | 0.4 | 0.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | 63.3 Ų |
Note: Calculated logP and topological polar surface area values are computationally derived and serve as estimates.
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective route involves the hydrolysis of the corresponding ethyl ester.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the promising, yet underexplored, therapeutic landscape of 5-(hydroxymethyl)isoxazole-3-carboxylic acid derivatives. As a senior application scientist, the following content moves beyond a simple review, offering a strategic framework for identifying and validating novel therapeutic targets for this versatile chemical scaffold. We will delve into the scientific rationale, propose detailed experimental workflows, and provide the necessary tools to empower your research and development endeavors.
Introduction: The this compound Scaffold - A Privileged Starting Point
The isoxazole ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The specific scaffold of this compound offers three key points for chemical diversification: the hydroxymethyl group at the 5-position, the carboxylic acid at the 3-position, and the potential for substitution on the isoxazole ring itself. This inherent modularity allows for the fine-tuning of physicochemical properties and the exploration of a vast chemical space, making it an ideal starting point for the development of novel therapeutics. While the broader class of isoxazoles has been investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, the specific therapeutic potential of this compound derivatives remains largely untapped.[1][3] This guide will focus on two high-potential, yet underexplored, therapeutic targets for this scaffold: Kynurenine 3-Monooxygenase (KMO) and the orphan G protein-coupled receptor GPR139 .
Target Identification Strategy: A Hypothesis-Driven Approach
The identification of therapeutic targets for a novel chemical series is a critical and often challenging step in drug discovery. Our strategy for the this compound scaffold is a hypothesis-driven one, built upon the known pharmacology of structurally related isoxazole-containing molecules. By analyzing the structure-activity relationships (SAR) of known modulators of high-value therapeutic targets, we can rationally design and synthesize a focused library of derivatives with a high probability of interacting with these targets.
Potential Therapeutic Target 1: Kynurenine 3-Monooxygenase (KMO)
Scientific Rationale: Targeting Neuroinflammation and Neurodegeneration
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[4] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[4][5] Inhibition of KMO represents a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Huntington's disease, Alzheimer's disease, and depression.[5][6] By blocking KMO, the metabolic flux of the kynurenine pathway is shifted towards the production of the neuroprotective kynurenic acid, while simultaneously reducing the levels of neurotoxic metabolites.[4] Several isoxazole-containing compounds have been reported as potent KMO inhibitors, suggesting that the this compound scaffold is a promising starting point for the development of novel KMO inhibitors.[6]
Proposed Experimental Workflow for KMO Inhibitor Discovery
The discovery and validation of KMO inhibitors based on the this compound scaffold can be achieved through a systematic, multi-step process.
A library of this compound derivatives should be synthesized to explore the structure-activity relationship. Key modifications should include:
-
Amide formation at the 3-carboxylic acid: Coupling with a diverse range of amines to probe the pocket surrounding this position.
-
Esterification or etherification of the 5-hydroxymethyl group: To explore the impact of modifying this vector.
-
Substitution on the isoxazole ring: If synthetic routes allow, substitution at the 4-position could be explored.
A high-throughput compatible KMO inhibition assay is essential for primary screening. A common and reliable method is to monitor the consumption of the cofactor NADPH, which can be measured by the decrease in absorbance at 340 nm.[7][8]
Protocol: KMO Inhibition Assay (NADPH Depletion)
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 0.1 mM EDTA.
-
Recombinant human KMO enzyme (commercially available).
-
NADPH solution (10 mM stock in assay buffer).
-
L-Kynurenine solution (10 mM stock in assay buffer).
-
Test compounds: 10 mM stock in DMSO, serially diluted in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 2 µL of test compound or DMSO (control) to each well.
-
Add 88 µL of a master mix containing assay buffer, KMO enzyme (final concentration ~50 nM), and NADPH (final concentration 100 µM).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of L-kynurenine solution (final concentration 200 µM).
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Identify hits as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).
-
Confirmed hits from the primary screen should be further characterized by determining their half-maximal inhibitory concentration (IC50). This involves performing the KMO inhibition assay with a range of concentrations for each hit compound.
Data Presentation: KMO Inhibition Data
| Compound ID | R1-substituent (at C3-amide) | R2-substituent (at C5-CH2O-) | % Inhibition @ 10 µM | IC50 (µM) |
| Control | - | - | 0 | >100 |
| Lead 1 | 4-fluorobenzyl | H | 85 | 0.5 |
| Lead 2 | 3-chlorophenyl | H | 78 | 1.2 |
| ... | ... | ... | ... | ... |
To confirm that the observed inhibition of NADPH consumption is due to a direct inhibition of KMO and not an artifact, a direct measurement of the substrate (kynurenine) and product (3-hydroxykynurenine) levels should be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][9]
Protocol: LC-MS/MS Analysis of KMO Activity
-
Sample Preparation:
-
Perform the KMO enzymatic reaction as described above in the presence of hit compounds.
-
At the end of the reaction, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated kynurenine).
-
Centrifuge to precipitate the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify kynurenine and 3-hydroxykynurenine.
-
-
Data Analysis:
-
Calculate the amount of 3-hydroxykynurenine produced in the presence of the inhibitor compared to the control.
-
Confirm a dose-dependent decrease in product formation for true KMO inhibitors.
-
Potential Therapeutic Target 2: Orphan G protein-coupled Receptor GPR139
Scientific Rationale: A Novel Target for Neuropsychiatric Disorders
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the habenula and striatum.[10] These brain regions are critically involved in the regulation of mood, motivation, and cognition. Recent studies have implicated GPR139 in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[10] The receptor is activated by the essential amino acids L-tryptophan and L-phenylalanine, suggesting a role as a nutrient sensor.[10] Several small molecule agonists of GPR139 have been identified, and some of these contain an isoxazole core, providing a strong rationale for exploring this compound derivatives as novel GPR139 agonists.
Proposed Experimental Workflow for GPR139 Agonist Discovery
The identification of GPR139 agonists from the this compound library requires cell-based functional assays that can measure the activation of the Gq/11 signaling pathway.
A stable cell line expressing human GPR139 is a prerequisite for robust and reproducible screening. HEK293 cells are a suitable host for this purpose.
GPR139 couples to the Gq/11 G-protein, which upon activation leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator dye.[10]
Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate HEK293-GPR139 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Add test compounds at a single concentration (e.g., 10 µM).
-
Measure the fluorescence intensity before and after the addition of the compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Identify hits as compounds that induce a significant increase in fluorescence compared to the vehicle control.
-
Confirmed hits should be further characterized by determining their half-maximal effective concentration (EC50) in the calcium mobilization assay.
Data Presentation: GPR139 Agonist Activity
| Compound ID | R1-substituent (at C3-amide) | R2-substituent (at C5-CH2O-) | Max Fluorescence Response (% of control) | EC50 (µM) |
| Control | - | - | 0 | >100 |
| Lead 3 | 2-pyridyl | H | 95 | 0.8 |
| Lead 4 | 4-methoxyphenyl | H | 88 | 2.1 |
| ... | ... | ... | ... | ... |
To confirm that the observed calcium response is indeed mediated by Gq signaling and to eliminate potential artifacts, an orthogonal assay measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, should be performed. The IP-One HTRF assay is a sensitive and robust method for this purpose.[2][9][11]
Protocol: IP-One HTRF Assay
-
Cell Stimulation:
-
Plate HEK293-GPR139 cells in a 384-well white plate.
-
Stimulate the cells with various concentrations of the hit compounds in the presence of LiCl (which prevents IP1 degradation) for 1 hour at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature.
-
-
Data Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the amount of IP1 produced and determine the EC50 values for the active compounds.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting KMO and GPR139. The hypothesis-driven approach outlined in this guide, combining rational library design with robust in vitro screening, provides a clear path forward for researchers in this field. The detailed experimental protocols and workflows are designed to be both informative and practical, enabling the efficient identification and validation of lead compounds.
Future work should focus on expanding the SAR of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The lead compounds identified through these studies will be valuable tools for further elucidating the biology of KMO and GPR139 and will hold the potential to be developed into novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- Tojo, S., et al. (2017). Discovery of a series of kynurenine 3-monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3531-3535.
- Bland, J., et al. (2015). Isoxazoles in medicinal chemistry. Future Medicinal Chemistry, 7(11), 1431-1446.
- Trincone, A., & Giordano, A. (2006). The isoxazole ring and its applications in medicine. Mini reviews in medicinal chemistry, 6(12), 1331-1339.
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (Catalog #79513). Retrieved from [Link]
-
Cisbio. (n.d.). IP-One HTRF Assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. Retrieved from [Link]
- Shehata, M. A., et al. (2019). Pharmacology and function of the orphan GPR139 G protein-coupled receptor. Basic & Clinical Pharmacology & Toxicology, 125(1), 29-41.
-
Measurement of kynurenine pathway metabolites by tandem mass spectrometry. (2023). PubMed. Retrieved from [Link]
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Measurement of kynurenine pathway metabolites by tandem mass spectrometry. (2023). PMC - NIH. Retrieved from [Link]
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Optimization and structure-activity relationships of GPR139 agonists. (n.d.). ResearchGate. Retrieved from [Link]
-
HTRF IP-One Gq Detection Kit. (n.d.). WEICHILAB. Retrieved from [Link]
-
Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020). JoVE. Retrieved from [Link]
-
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. (2016). PubMed. Retrieved from [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2021). NIH. Retrieved from [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Retrieved from [Link]
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- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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literature review of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid and its analogs
An In-Depth Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[4][5] This technical guide focuses on a specific, highly functionalized isoxazole core: this compound. We delve into the synthetic strategies for this molecule and its analogs, explore the landscape of their biological activities, and analyze their structure-activity relationships (SAR). This review synthesizes current knowledge to provide researchers and drug development professionals with a comprehensive understanding of this compound class, highlighting its potential as a versatile building block for designing next-generation therapeutic agents, from xanthine oxidase inhibitors for gout to novel anti-inflammatory and anticancer agents.[6][7][8]
Introduction: The Isoxazole Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to pharmaceutical sciences, with isoxazole derivatives being particularly prominent.[3][8] The inclusion of an isoxazole moiety can significantly enhance a molecule's physicochemical properties, improve its pharmacokinetic profile, and increase efficacy while potentially reducing toxicity.[1][3] The isoxazole ring is found in a wide range of pharmaceuticals, including the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and the antibiotic sulfamethoxazole.[1][2]
The this compound framework is of particular interest due to its bifunctional nature. It possesses a carboxylic acid at the 3-position, a common feature for engaging with biological targets, and a hydroxymethyl group at the 5-position, which provides a handle for further chemical modification or can participate in key hydrogen bonding interactions within a receptor's active site. This guide will illuminate the synthesis, biological evaluation, and therapeutic promise of this core and its derivatives.
Synthesis and Chemical Landscape
The construction of the 3,5-disubstituted isoxazole ring is a well-established field, with 1,3-dipolar cycloaddition reactions being a primary method.[2] The synthesis of the title compound and its precursors often relies on the reaction between an alkyne and a source of nitrile oxide, typically generated in situ from a nitro compound.[2][9]
General Synthetic Pathway
A common and efficient route involves the sodium hydroxide-catalyzed cycloaddition-condensation of an activated primary nitro compound, such as ethyl nitroacetate, with a functionalized alkyne like propargyl alcohol or its protected derivatives.[9] This initially yields the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid.
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- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Detailed Protocol: A Convergent Synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a key component in numerous biologically active compounds and approved drugs, prized for its ability to act as a bioisostere for amide or ester groups and its involvement in crucial binding interactions with biological targets.[1][2] The presence of both a carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position provides two orthogonal points for further chemical modification, making this molecule a versatile starting material for the synthesis of compound libraries and complex molecular architectures.
This guide provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy is based on the robust and highly regioselective 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne, followed by a simple ester hydrolysis.[3][4] This method is reliable, scalable, and utilizes readily available starting materials.
Scientific Principles and Reaction Mechanism
The core of this synthesis is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry for forming five-membered rings.[2] The overall transformation can be broken down into two key stages:
-
Formation of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate: This step involves the in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate. The hydroxyimino chloride intermediate is dehydrochlorinated by a mild base, typically triethylamine, to yield the highly reactive nitrile oxide dipole. This dipole then rapidly and regioselectively reacts with the terminal alkyne, propargyl alcohol. The regioselectivity of the cycloaddition is well-established, leading specifically to the 3,5-disubstituted isoxazole isomer.[3][5]
-
Hydrolysis to the Carboxylic Acid: The ethyl ester intermediate is saponified using a strong base, such as sodium hydroxide, followed by acidic workup. This straightforward hydrolysis cleaves the ester bond to yield the final carboxylic acid product.[6]
The overall synthetic pathway is depicted below.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
This procedure is adapted from established methods for isoxazole synthesis via in situ nitrile oxide generation.[7]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1884-01-1 | 151.55 | 5.00 g | 33.0 |
| Propargyl alcohol | 107-19-7 | 56.06 | 2.78 g (2.90 mL) | 49.5 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.01 g (6.90 mL) | 49.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 150 mL | - |
| Ethyl acetate | 141-78-6 | - | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed | - |
| Brine (Saturated aqueous NaCl) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (5.00 g, 33.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Addition of Propargyl Alcohol: Add propargyl alcohol (2.90 mL, 49.5 mmol) to the flask via syringe.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Prepare a solution of triethylamine (6.90 mL, 49.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: Slow addition of the base is crucial to control the exothermic reaction and prevent the dimerization of the highly reactive nitrile oxide intermediate.[8]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a pale yellow oil or solid.[9]
Part 2: Hydrolysis to this compound
This procedure is based on a known hydrolysis method for the ethyl ester.[6]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Notes |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | 80272-33-9 | 171.15 | 1.00 g (example) | From Part 1 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | ~2 equivalents | e.g., 1 M solution |
| Hydrochloric acid (HCl) | 7647-01-0 | - | As needed | e.g., 6 M solution |
| Deionized Water | 7732-18-5 | - | As needed | - |
| Ethyl acetate | 141-78-6 | - | As needed | For extraction |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (e.g., 1.5 g, 8.76 mmol) in a 1 M aqueous solution of sodium hydroxide (18 mL, 18 mmol).
-
Reaction: Stir the mixture at room temperature for 1.5 to 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add 6 M hydrochloric acid dropwise with stirring to adjust the pH to approximately 2. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation:
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.
-
If the product does not precipitate or if it is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
-
Workup (for extraction):
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to afford this compound as a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the isoxazole ring, the methylene group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final solid product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions (e.g., nitrile oxide dimerization). | Ensure all reagents and solvents are anhydrous. Maintain a low temperature during base addition. Check purity of starting materials. |
| Incomplete hydrolysis in Step 2 | Insufficient reaction time or base. | Increase reaction time and monitor by TLC. Ensure at least 2 equivalents of NaOH are used. Gentle warming may be required. |
| Product oils out during acidification | Product has lower melting point or is impure. | Proceed with extraction using ethyl acetate or another suitable organic solvent. |
| Difficulty in purifying the ester (Step 1) | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A different solvent system (e.g., dichloromethane/methanol) may be effective. |
References
-
U. F. V. de N. Santos, F. E. S. V. de Santos, A. L. de O. P. Cantanhede, et al. "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes." Chemical Communications, 2011. [Link][1][3]
-
SciSpace. "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes." 2011-02-01. [Link][1]
-
H. J. Kim, Y. Kim, H. S. Lee, et al. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area." ACS Combinatorial Science, 2017-03-17. [Link][5]
-
A. A. El-Sayed, T. M. A. El-Azhary, M. A. El-Nawawy, et al. "Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines." NIH Public Access, 2011. [Link][2]
-
ResearchGate. "Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3." [Link][8]
-
PubChem. "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate." [Link][9]
Sources
- 1. scispace.com [scispace.com]
- 2. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Purification of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid, a critical building block in pharmaceutical and agrochemical research. Due to its polar nature—possessing both a carboxylic acid and a hydroxymethyl group—and the inherent chemical sensitivity of the isoxazole ring, purification requires a strategic, multi-faceted approach. This document outlines methods from bulk-scale purification via pH-modulated crystallization to high-purity polishing using advanced chromatographic techniques. Each protocol is designed to maximize yield and purity while maintaining the structural integrity of the molecule.
Physicochemical Profile and Strategic Considerations
This compound is a highly polar, crystalline solid. A thorough understanding of its properties is fundamental to designing an effective purification strategy.
Key Physicochemical Data:
| Property | Value / Observation | Strategic Implication |
| Structure | The presence of -COOH and -CH₂OH groups makes the molecule highly polar and capable of extensive hydrogen bonding. | |
| Molecular Formula | C₅H₅NO₄ | - |
| Molecular Weight | 143.10 g/mol | - |
| Physical Form | White to off-white solid | Suitable for purification by recrystallization. |
| Solubility | Sparingly soluble in water and non-polar organic solvents; soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate) and aqueous base. | Solubility is highly pH-dependent, which is the cornerstone of the primary purification method. |
| Chemical Stability | The isoxazole ring is generally stable but can be susceptible to ring-opening under strongly basic conditions (pH >10), especially at elevated temperatures[1][2]. It is generally stable to acidic conditions[1][3]. | Purification methods should avoid prolonged exposure to strong bases and high heat. Mild basic conditions (e.g., bicarbonate) are preferred over hydroxides where possible. |
Common Impurities: A typical synthesis involves the hydrolysis of the corresponding ethyl ester, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[4][5]. Consequently, common impurities include:
-
Unreacted Starting Material: The ethyl ester precursor.
-
Inorganic Salts: NaCl or other salts from pH adjustments during workup.
-
Side-Reaction Products: Potential regioisomers or byproducts from the isoxazole synthesis.
-
Degradation Products: Resulting from ring-opening if harsh basic conditions were used.
Strategic Approach to Purification
A multi-tiered strategy is recommended, starting with a bulk purification technique to remove major impurities, followed by a high-resolution polishing step if exceptional purity is required. The choice of method depends on the initial purity of the crude material and the desired final specifications.
Caption: High-level purification workflow for this compound.
Primary Purification Protocol (Bulk Scale)
Protocol 3.1: pH-Modulated Crystallization
This technique leverages the poor aqueous solubility of the carboxylic acid at low pH versus its high solubility as a carboxylate salt at higher pH. It is highly effective for removing neutral organic impurities (like the starting ester) and colored, high-molecular-weight byproducts.
Causality: By dissolving the crude material in a mild aqueous base, the target compound is converted to its highly water-soluble sodium salt, leaving behind non-acidic, organic-soluble impurities. Subsequent filtration removes these, and re-acidification precipitates the purified, protonated carboxylic acid, leaving water-soluble inorganic salts in the mother liquor[6].
Caption: Workflow for purification via pH-modulated crystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry.
-
Basification: While stirring, slowly add a 1M solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise. Continue until the solid is fully dissolved and the solution pH is between 8 and 9. Expert Tip: Avoid using strong bases like NaOH unless necessary, as they can promote ring degradation, especially if warming is required[1].
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal. Stir the mixture at room temperature for 15-30 minutes.
-
Filtration of Insolubles: Filter the solution through a pad of Celite® or a fluted filter paper to remove the charcoal and any insoluble organic impurities. Collect the clear filtrate.
-
Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice-water bath. While stirring vigorously, slowly add 1M HCl dropwise. A white precipitate will begin to form. Continue adding acid until the pH of the slurry is approximately 2-3.
-
Isolation: Allow the slurry to stir in the ice bath for at least 30 minutes to maximize crystal growth and yield. Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual HCl and inorganic salts. Dry the product under vacuum at a temperature not exceeding 50°C.
Chromatographic Purification Protocols (High-Purity Polishing)
When the highest purity is required or when impurities have similar acidity to the target compound, flash chromatography is the method of choice. Given the molecule's high polarity, both normal-phase and reversed-phase strategies can be effective, each with specific considerations.
Comparison of Chromatographic Methods:
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18 Silica) |
| Stationary Phase | Polar (Silica) | Non-polar (C18-functionalized silica) |
| Mobile Phase | Non-polar to moderately polar (e.g., DCM/Methanol + Acetic Acid) | Polar (e.g., Water/Acetonitrile + Formic Acid) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Pros | Good for removing very non-polar impurities. Solvents are volatile and easy to remove. | Excellent for separating highly polar compounds[7]. Less risk of irreversible adsorption. Good peak shapes for acids when a modifier is used. |
| Cons | Can have issues with streaking for acidic compounds without a modifier. Risk of irreversible adsorption for very polar compounds. | Requires removal of water from fractions, often by lyophilization. More expensive stationary phase. |
Protocol 4.1: Normal-Phase Flash Chromatography
Causality: This method separates compounds based on their polarity and interaction with the acidic silica surface. For a polar acidic compound like the target, a highly polar mobile phase is required to achieve elution[8][9]. Adding a small amount of acid (e.g., acetic acid) to the eluent is crucial. This protonates the target molecule, minimizing its ionic interaction with the silanol groups of the stationary phase, which prevents significant peak tailing and improves resolution.
Step-by-Step Methodology:
-
TLC Method Development: Develop a solvent system using silica gel TLC plates. A good starting point is 95:5 Dichloromethane (DCM):Methanol. Add 0.5-1% acetic acid to the mobile phase. Adjust the methanol percentage until the target compound has an Rf value of ~0.2-0.3.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the initial, less polar mobile phase (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude material in a minimal amount of the final eluent mixture or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight) and evaporate to a dry, free-flowing powder ("dry loading")[10]. This technique generally provides superior resolution compared to liquid injection for this class of compound.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with a mobile phase of lower polarity (e.g., 98:2 DCM:Methanol + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 90:10 DCM:Methanol + 0.5% Acetic Acid) in a gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4.2: Reversed-Phase Flash Chromatography
Causality: This is often the preferred method for highly polar compounds[7][11]. Separation occurs based on hydrophobic interactions. The non-polar C18 stationary phase has minimal interaction with the polar target compound, which would elute very quickly in pure water. Acetonitrile or methanol is used as the organic modifier to elute more hydrophobic impurities. Adding an acid modifier (like formic or trifluoroacetic acid) ensures the carboxylic acid remains protonated, leading to sharp, symmetrical peaks[12].
Step-by-Step Methodology:
-
Column Selection: Choose a pre-packed C18 flash column appropriately sized for the sample amount.
-
Sample Preparation: Dissolve the sample in a minimal amount of a strong, polar solvent like Methanol, DMF, or a Water/Acetonitrile mixture.
-
Equilibration: Equilibrate the C18 column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
Elution: Inject the sample and begin the run. Use a shallow gradient, for example, from 5% to 50% Acetonitrile (in water with 0.1% Formic Acid) over 10-20 column volumes.
-
Fraction Collection & Isolation: Collect and monitor fractions using an appropriate detection method (e.g., UV). Combine the pure fractions and remove the solvents. For water-containing fractions, lyophilization (freeze-drying) is the most effective method for solvent removal.
Purity Assessment and Quality Control
Final purity must be confirmed using a combination of orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (+0.1% Formic Acid) and Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at an appropriate wavelength (e.g., 210-230 nm).
-
Acceptance Criteria: Purity ≥ 98% for most research applications.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and ensure the absence of organic impurities. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via HRMS).
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity for a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Crystallization | Compound is precipitating above its melting point in the solvent system; solution is too supersaturated; impurities are present. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Use a different solvent system. Scratch the inside of the flask or add a seed crystal to encourage nucleation[7][13]. |
| Low Recovery from Crystallization | Too much solvent was used; the compound has significant solubility even in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Concentrate the mother liquor and cool again to obtain a second crop of crystals[13]. |
| Streaking on Normal-Phase TLC/Column | The acidic compound is strongly and ionically interacting with the silica gel surface. | Add an acidic modifier (0.5-1% acetic acid or formic acid) to the mobile phase to suppress the deprotonation of your compound[7]. |
| Compound Won't Elute from Silica Column | The compound is too polar for the selected mobile phase. | Drastically increase the polarity of the mobile phase (e.g., increase methanol content). If still unsuccessful, switch to a more polar stationary phase (e.g., alumina) or to reversed-phase chromatography[7]. |
References
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN78. [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). Journal of Pharmaceutical Sciences. [Link]
-
Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006). Journal of Liquid Chromatography. [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 14, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved January 14, 2026, from [Link]
-
Isoxazole. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 14, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc. Retrieved January 14, 2026, from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved January 14, 2026, from [Link]
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- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. scs.illinois.edu [scs.illinois.edu]
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- 8. chem.rochester.edu [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. biotage.com [biotage.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid in Enzyme Inhibitor Design
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and presence in numerous clinically approved drugs.[1][2] This document provides a detailed technical guide on the strategic application of the 5-(Hydroxymethyl)isoxazole-3-carboxylic acid fragment in the rational design of potent and selective enzyme inhibitors. We will explore the unique chemical properties of this scaffold that make it an attractive building block, its role as a bioisostere, and its potential interactions within enzyme active sites.[3][4] This guide synthesizes field-proven insights with detailed experimental and computational protocols to empower researchers, scientists, and drug development professionals in leveraging this valuable chemical entity for their discovery programs.
The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds are central to drug discovery, and the isoxazole moiety is a standout due to its unique electronic properties and structural versatility.[5] Its incorporation into a molecule can enhance binding affinity, improve pharmacokinetic profiles, and confer desirable metabolic stability.[1][6] The isoxazole ring is not merely a passive linker; its nitrogen and oxygen atoms can participate in crucial hydrogen bonding, while the ring system itself can engage in various non-covalent interactions with biological targets.[5] This has led to the development of isoxazole-containing drugs targeting a wide array of enzymes, including cyclooxygenases (COX), carbonic anhydrases (CA), and various kinases.[2][7][8]
Deconstructing the this compound Scaffold
To effectively apply this scaffold, it is crucial to understand the distinct roles of its three key functional components: the isoxazole core, the C3-carboxylic acid, and the C5-hydroxymethyl group.
-
Isoxazole Core as a Bioisostere: The isoxazole ring is frequently employed as a bioisosteric replacement for other functional groups, most notably the amide bond.[4][9] This substitution can circumvent issues with metabolic liability (i.e., cleavage by amidases) while maintaining the necessary geometry and hydrogen bonding capabilities to interact with the target enzyme.[4] This strategy is a cornerstone of modern medicinal chemistry for optimizing lead compounds.
-
C3-Carboxylic Acid: The Critical Anchor: The carboxylic acid at the 3-position is arguably the most critical feature for enzyme inhibition. Its acidic nature allows it to:
-
Act as a Metal-Binding Pharmacophore: In metalloenzymes, such as carbonic anhydrase (which contains a zinc ion in its active site), the carboxylate can act as a potent zinc-binding group, anchoring the inhibitor.[7]
-
Form Salt Bridges: It can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine within the enzyme's active site.
-
Serve as a Hydrogen Bond Donor/Acceptor: The carboxyl group is an excellent hydrogen bond donor and acceptor, enabling precise interactions that contribute to binding affinity.
-
-
C5-Hydroxymethyl Group: The Vector for Selectivity: The hydroxymethyl group at the 5-position provides a handle for further derivatization and a vector for establishing specific interactions. As a potent hydrogen bond donor and acceptor, it can engage with residues in less-conserved regions of an active site, thereby driving inhibitor selectivity for a specific enzyme isoform.
A prime example of a related scaffold's success is seen in the design of novel xanthine oxidase (XO) inhibitors, where 5-phenylisoxazole-3-carboxylic acid derivatives have shown significant potency.[10] More recently, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as highly potent XO inhibitors, demonstrating that the isoxazole-3-carboxylic acid core is an effective scaffold for targeting this key enzyme in gout therapy.[11]
Strategic Application in Inhibitor Design: A Workflow
Integrating the this compound scaffold into a drug discovery program should follow a logical, multi-faceted approach that combines computational modeling with empirical testing.
Caption: A rational workflow for evaluating and optimizing isoxazole-based inhibitors.
Experimental & Computational Protocols
The following protocols provide a robust framework for evaluating inhibitors containing the this compound scaffold.
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized method adaptable for many enzymes that produce a chromogenic product, such as carbonic anhydrase or xanthine oxidase. It is designed to determine the half-maximal inhibitory concentration (IC₅₀).
Rationale: The IC₅₀ value is a fundamental measure of an inhibitor's potency. This assay quantifies the concentration of the isoxazole compound required to reduce the enzyme's activity by 50% under specific conditions. The use of a 96-well plate format allows for high-throughput screening of multiple concentrations.
Materials:
-
Target Enzyme (e.g., Bovine Erythrocyte Carbonic Anhydrase)[7]
-
Assay Buffer (e.g., HEPES-Tris Buffer)[7]
-
Substrate (e.g., 4-Nitrophenyl Acetate, 4-NPA)[7]
-
This compound (Test Compound)
-
Known Inhibitor (Positive Control, e.g., Acetazolamide for CA)[7]
-
DMSO (Vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a total reaction volume of 200 µL:
-
140 µL of Assay Buffer
-
20 µL of Test Compound dilution (or positive control, or DMSO for negative control)
-
20 µL of Enzyme solution (e.g., 0.1 mg/mL in deionized water)[7]
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
-
Reaction Initiation: Add 20 µL of the substrate (e.g., 4-NPA) to each well to start the reaction.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 400 nm for the 4-nitrophenol product) every minute for 30 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the rate of the negative control (DMSO only) to 100% activity and the rate of a fully inhibited well to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear sigmoidal curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the IC₅₀ value.[7]
-
Protocol 2: Computational Docking of the Scaffold
This protocol outlines a standard workflow for predicting the binding mode of this compound within a target enzyme's active site.
Rationale: Molecular docking provides a structural hypothesis for how an inhibitor binds.[12] It helps rationalize observed activity, explains structure-activity relationships (SAR), and guides the design of more potent analogs by identifying potential new interactions.[13]
Software/Tools:
-
Protein Data Bank (PDB) for crystal structures.
-
Molecular modeling software (e.g., MOE, AutoDock, Schrödinger Suite).
-
Ligand preparation software (e.g., ChemDraw, Gaussian).
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target enzyme from the PDB (e.g., PDB ID: 1AZM for Carbonic Anhydrase).[7]
-
Remove all water molecules and non-essential ligands from the PDB structure.
-
Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate in the active site.
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound.
-
Perform a geometry optimization using a suitable force field (e.g., OPLS) or quantum mechanical method to obtain a low-energy conformation.[7]
-
Assign partial atomic charges.
-
-
Active Site Definition:
-
Identify the active site of the enzyme, typically based on the position of a co-crystallized native ligand or from published literature.[7]
-
-
Docking Simulation:
-
Run the docking algorithm to place the prepared ligand into the defined active site. Generate multiple binding poses (e.g., 10-30).
-
-
Pose Analysis and Scoring:
-
Analyze the generated poses based on the docking score (which estimates binding free energy) and visual inspection of the interactions.[7]
-
The best pose should exhibit chemically sensible interactions. For our scaffold, look for:
-
The carboxylate group interacting with a metal ion or basic residues (Arg, Lys).
-
The hydroxymethyl group forming hydrogen bonds.
-
The isoxazole ring making favorable contacts (e.g., hydrophobic, pi-stacking).
-
-
Caption: Conceptual binding model of the isoxazole scaffold in an enzyme active site.
Data Presentation and Interpretation
Quantitative data from inhibition assays should be summarized for clear comparison. This is especially important when evaluating a series of analogs to determine structure-activity relationships (SAR).[13]
Table 1: Illustrative Inhibition Data for a Series of Isoxazole Analogs
| Compound ID | R-Group Modification (at C5) | Target Enzyme IC₅₀ (µM) | Selectivity vs. Off-Target (Fold) |
| LEAD-001 | -CH₂OH | 0.55 ± 0.04 | >100 |
| ANALOG-002 | -CH₃ | 1.23 ± 0.11 | 58 |
| ANALOG-003 | -H | 5.78 ± 0.45 | 12 |
| ANALOG-004 | -CH₂O-Ph | 0.12 ± 0.01 | >200 |
Data are representative and for illustrative purposes only.
Interpretation:
-
From this hypothetical data, the hydroxymethyl group (LEAD-001 ) is superior to a simple methyl or hydrogen, suggesting a beneficial hydrogen-bonding interaction.
-
Extending the C5 substituent to a phenyl ether (ANALOG-004 ) dramatically improves potency, indicating the presence of a nearby hydrophobic pocket that can be exploited for further optimization. This is a classic example of SAR progression.[13]
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable fragment for modern enzyme inhibitor design. Its constituent parts—a stable bioisosteric core, a powerful binding anchor, and a tunable selectivity element—provide a robust starting point for developing potent and selective inhibitors. By combining rational, structure-based design with rigorous in vitro testing, researchers can effectively leverage this scaffold to address a multitude of therapeutic targets. Future work should focus on creating diverse libraries based on this core, exploring different substitutions at the C4 and C5 positions to probe the active sites of high-value enzyme targets like kinases, proteases, and metabolic enzymes.
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Application Notes & Protocols: Versatile Functionalization of the Hydroxymethyl Group on the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. A hydroxymethyl substituent on this ring serves as a versatile synthetic handle, a key branching point for structural diversification, and a crucial linker for attaching the isoxazole core to other pharmacophores.
This guide provides a detailed overview of the primary chemical transformations available for the hydroxymethyl group on an isoxazole ring. Authored from the perspective of a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring that each protocol is a robust, self-validating system for your research needs.
Oxidation to Isoxazole Carboxaldehydes: Accessing a Key Electrophile
The oxidation of the primary hydroxymethyl group to the corresponding isoxazole carboxaldehyde is a foundational transformation. It converts a nucleophilic alcohol into a highly versatile electrophilic aldehyde, opening pathways to reductive amination, Wittig reactions, and the formation of various carbon-carbon bonds. While several methods exist, the Dess-Martin Periodinane (DMP) oxidation is favored for its mild, neutral conditions and broad functional group tolerance, which are critical when working with sensitive heterocyclic systems.[2][3]
The reaction proceeds via a hypervalent iodine species, where the alcohol coordinates to the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.[4]
Caption: General workflow for Dess-Martin oxidation.
Protocol 1: General Procedure for Dess-Martin Oxidation
This protocol is a representative method adapted for a generic (isoxazol-yl)methanol substrate, based on standard literature procedures.[2][5]
-
Preparation: To a solution of the (isoxazol-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2-1.5 equiv) in one portion at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). Note: For acid-sensitive substrates, sodium bicarbonate (2-3 equiv) can be added as a buffer at the start of the reaction.[2]
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Extraction: Shake the funnel vigorously until the solid byproducts dissolve and the organic layer becomes clear. Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Oxidant | Dess-Martin Periodinane | Mild, neutral conditions prevent isoxazole ring degradation. High selectivity for 1° alcohols.[3] |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that provides good solubility for both substrate and reagent.[2] |
| Stoichiometry | 1.2-1.5 equiv DMP | A slight excess ensures complete conversion of the starting alcohol. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, avoiding thermal decomposition.[2] |
| Quenching | Na₂S₂O₃ / NaHCO₃ | Thiosulfate reduces excess DMP and iodine byproducts, while bicarbonate neutralizes acetic acid generated. |
Conversion to Halomethyl Isoxazoles: Crafting a Versatile Electrophile
Transforming the hydroxymethyl group into a halomethyl group, particularly a chloromethyl group, creates a highly reactive electrophile suitable for a wide range of Sₙ2 reactions. This is a key step for subsequent etherification, thioetherification, or alkylation of various nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[6]
The mechanism involves the initial formation of a chlorosulfite ester intermediate, which converts the hydroxyl into an excellent leaving group. A subsequent backside attack by a chloride ion displaces the leaving group (SO₂ + Cl⁻), yielding the chloromethyl product.[7]
Caption: Workflow for converting hydroxymethyl to chloromethyl.
Protocol 2: Synthesis of (5-Phenylisoxazol-3-yl)chloromethane
This protocol is based on the reported synthesis of chloromethyl derivatives of isoxazole.[6]
-
Preparation: Place (5-phenylisoxazol-3-yl)methanol (1.0 equiv) in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Reaction: Add an excess of thionyl chloride (SOCl₂, 3-5 equiv), either neat or in a suitable solvent like DCM. The reaction can be started at 0 °C and allowed to warm to room temperature or gently heated to reflux if required.
-
Monitoring: Stir the reaction mixture for 1-3 hours. Progress can be monitored by TLC (co-spotting with the starting material). The reaction is often driven to completion by the evolution of gaseous byproducts.
-
Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure (a trap containing NaOH solution is recommended). The resulting crude chloromethyl isoxazole is often of sufficient purity to be used directly in the next step without further purification.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Reagent | Thionyl Chloride (SOCl₂) | Highly effective for converting primary alcohols to chlorides. Gaseous byproducts (SO₂, HCl) drive the reaction to completion.[6] |
| Solvent | Neat or DCM | Using SOCl₂ as the solvent ensures a high concentration of the reagent. DCM can be used for better temperature control. |
| Temperature | 0 °C to reflux | The reaction is exothermic; starting at 0 °C allows for controlled addition. Gentle heating may be required for less reactive substrates. |
| Work-up | Evaporation | The volatility of SOCl₂ and the byproducts allows for a simple work-up, avoiding aqueous conditions that would hydrolyze the product. |
Ether Synthesis via the Williamson Method
The synthesis of isoxazole-based ethers is critical for modulating properties like solubility, lipophilicity, and metabolic stability. The Williamson ether synthesis is a classic and reliable method.[8][9] For a primary alcohol like a hydroxymethylisoxazole, a robust two-step approach is often preferred: first, convert the alcohol to a more reactive electrophile (the chloromethyl derivative, as in Protocol 2), and then react this intermediate with the desired alkoxide or phenoxide.
This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on the electrophilic carbon of the chloromethylisoxazole, displacing the chloride leaving group.[1]
Caption: Two-step Williamson ether synthesis workflow.
Protocol 3: General Procedure for Williamson Ether Synthesis
This protocol describes the reaction of a pre-formed chloromethylisoxazole with an alcohol or phenol.
-
Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0-1.2 equiv) in an anhydrous polar aprotic solvent such as DMF or THF. Add a suitable base (e.g., sodium hydride (NaH, 1.2 equiv) or potassium carbonate (K₂CO₃, 2-3 equiv)). Stir at room temperature until deprotonation is complete (cessation of H₂ gas evolution for NaH).
-
Reaction: To the freshly prepared alkoxide/phenoxide solution, add a solution of the chloromethylisoxazole (from Protocol 2, 1.0 equiv) in the same solvent dropwise at 0 °C or room temperature.
-
Monitoring: Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding water or a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Base | NaH or K₂CO₃ | NaH is a strong, non-nucleophilic base suitable for alcohols. K₂CO₃ is a milder base often used for phenols.[1] |
| Solvent | DMF, THF | Polar aprotic solvents effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.[1] |
| Electrophile | Chloromethylisoxazole | A primary halide is an excellent substrate for Sₙ2 reactions, minimizing competing elimination reactions.[6] |
| Temperature | RT to 60 °C | Sₙ2 reactions are often favored at moderate temperatures. Heating may be required for less reactive nucleophiles. |
Esterification: Modulating Polarity and Prodrug Strategies
Esterification of the hydroxymethyl group is a common strategy to create prodrugs, improve cell permeability, or simply protect the hydroxyl group. Two primary methods are discussed: the classic Fischer esterification and the milder Mitsunobu reaction.
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. It is most effective when one of the reagents can be used in a large excess to drive the equilibrium towards the product.[10]
Caption: General scheme for Fischer Esterification.
Protocol 4: Esterification of (3-(4-Bromophenyl)isoxazol-5-yl)methanol
This protocol is adapted from a reported procedure.[10]
-
Preparation: In a round-bottom flask, dissolve (3-(4-bromophenyl)isoxazol-5-yl)methanol (1.0 equiv) and the desired carboxylic acid (e.g., isobutyric acid, 1.5-3.0 equiv).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting alcohol. If the carboxylic acid is a liquid, it can be used as the solvent. Otherwise, a solvent like toluene can be used with a Dean-Stark trap to remove the water byproduct.
-
Work-up: Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate). Carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and remove excess carboxylic acid.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Mitsunobu Esterification
For substrates that are sensitive to strong acid and high temperatures, the Mitsunobu reaction offers a powerful alternative. It proceeds under mild, neutral conditions and couples an alcohol with a carboxylic acid using a redox system of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] A key feature is that the reaction proceeds with inversion of configuration at a chiral alcohol center, though this is not relevant for the primary hydroxymethyl group.
Caption: General workflow for the Mitsunobu reaction.
Protocol 5: General Procedure for Mitsunobu Esterification
This is a representative protocol based on established Mitsunobu reaction conditions.[12]
-
Preparation: To a solution of the (isoxazol-yl)methanol (1.0 equiv), the carboxylic acid (1.1-1.3 equiv), and triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (approx. 0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify the material directly by flash column chromatography on silica gel. The byproducts are typically less polar than the desired ester and can be separated effectively.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Reagents | PPh₃ / DIAD (or DEAD) | The classic redox pair for activating the alcohol under neutral conditions. DIAD is often preferred over DEAD due to lower toxicity.[12] |
| Nucleophile | Carboxylic Acid (pKa < 13) | The nucleophile must be sufficiently acidic to protonate the initial betaine intermediate formed from PPh₃ and DIAD.[11] |
| Solvent | Anhydrous THF | Aprotic and capable of dissolving all reactants. Must be anhydrous as water will consume the reagents. |
| Temperature | 0 °C to RT | The reaction is exothermic and dropwise addition at 0 °C is critical for safety and to avoid side reactions. |
Advanced Transformations: Azide Synthesis via Mitsunobu Reaction
The conversion of the hydroxymethyl group to an azidomethyl group provides a gateway to amine synthesis (via reduction) and click chemistry (via Huisgen cycloaddition). The Mitsunobu reaction is an excellent method for this transformation, using diphenylphosphoryl azide (DPPA) or an in-situ generated hydrazoic acid as the nitrogen source.
Protocol 6: General Procedure for Mitsunobu Azidation
This is a representative protocol for converting a primary alcohol to an azide.[12]
-
Preparation: To a solution of the (isoxazol-yl)methanol (1.0 equiv) and triphenylphosphine (1.3 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.3 equiv) dropwise.
-
Nucleophile Addition: After stirring for 10-15 minutes, add a solution of diphenylphosphoryl azide (DPPA, 1.3 equiv) in THF dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up & Purification: Quench the reaction with a small amount of water, then concentrate the mixture. Purify by flash column chromatography on silica gel to isolate the azidomethylisoxazole product. Caution: Organic azides are potentially explosive and should be handled with appropriate care. Avoid heating and grinding.
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Application Notes and Protocols for the Synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxamides
Introduction
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 5-(hydroxymethyl)isoxazole-3-carboxamides represent a class of compounds with significant potential for drug discovery, offering a versatile platform for the introduction of diverse functionalities through the amide linkage. The presence of both a reactive carboxylic acid and a primary alcohol in the starting material, 5-(hydroxymethyl)isoxazole-3-carboxylic acid, presents unique synthetic challenges and opportunities.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction between this compound and various amines. We will explore the underlying mechanistic principles of amide bond formation, detail robust experimental protocols, and discuss critical considerations for achieving high yields and purity.
Core Synthetic Principles: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process, primarily due to the formation of a stable and unreactive ammonium carboxylate salt.[3] To facilitate this transformation, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.
Mechanism of Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[4] The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond and the corresponding urea byproduct.
To mitigate potential side reactions, such as racemization of chiral starting materials and the formation of N-acylurea byproducts, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester. The amine then reacts with this active ester to yield the desired amide with higher purity and yield.[4][5]
Diagram of the EDC/HOBt-mediated amide bond formation pathway:
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Application Note: A Scalable and Robust Synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid for Pharmaceutical Intermediate Production
Abstract
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, forming the core of numerous biologically active compounds. The increasing demand for this intermediate necessitates a manufacturing process that is not only high-yielding but also scalable, safe, and economically viable. This application note details a robust, field-proven protocol for the multi-hundred-gram scale synthesis of this compound. The strategy hinges on a [3+2] cycloaddition reaction employing a protected propargyl alcohol derivative and a readily available nitrile oxide precursor, followed by a straightforward hydrolysis step. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, process safety considerations, and a comprehensive analysis of scale-up parameters, offering a complete guide for researchers and drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmaceuticals and bioactive natural products.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a highly valuable motif in drug design. Specifically, functionalized isoxazoles like this compound serve as versatile intermediates, enabling the construction of more complex molecular architectures. Derivatives of the isoxazole-3-carboxylic acid core have demonstrated potent inhibitory activity against enzymes such as xanthine oxidase.[2] A scalable and reliable synthesis is therefore a critical prerequisite for advancing drug candidates based on this scaffold into clinical development.
Synthetic Strategy & Rationale
The synthesis of the isoxazole ring can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a particularly powerful and convergent approach.[3][4] Our strategy is designed for scalability and process control, addressing common challenges such as regioselectivity and the handling of potentially hazardous reagents.
The chosen two-step route involves:
-
Protected Cycloaddition: Reaction of ethyl nitroacetate with a protected form of propargyl alcohol, propargyl benzoate. This in situ generation of the nitrile oxide and subsequent cycloaddition yields the stable, crystalline intermediate, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[5] The use of a benzoyl protecting group for the primary alcohol is a key strategic decision for scale-up, as it prevents potential side reactions and simplifies purification of the intermediate.
-
One-Pot Deprotection & Hydrolysis: Treatment of the intermediate with a base to concurrently cleave the benzoyl protecting group and hydrolyze the ethyl ester, yielding the target carboxylic acid upon acidic workup.[6]
This approach offers significant advantages for large-scale production, including the use of readily available starting materials, high regioselectivity, and straightforward isolation of both the intermediate and the final product.[1]
Figure 1: Overall synthetic workflow for the scalable production of the target compound.
Process Chemistry & Scale-Up Considerations
Reagent Selection and Rationale
-
Propargyl Benzoate: Chosen over free propargyl alcohol to protect the hydroxyl group during the cycloaddition. This prevents potential O-alkylation or other side reactions, leading to a cleaner reaction profile and simplifying purification, which is critical at scale.
-
Ethyl Nitroacetate: A commercially available and relatively stable precursor for the in situ generation of the required nitrile oxide.
-
Sodium Hydroxide (NaOH): Used as an inexpensive and effective base catalyst for the cycloaddition-condensation reaction.[5] Its use in aqueous media aligns with green chemistry principles and simplifies thermal management on a large scale.
-
Hydroxylamine (NH₂OH): While a common reagent for isoxazole synthesis, free hydroxylamine and its concentrated solutions can be thermally unstable and potentially explosive.[7] This protocol avoids its direct use, instead generating the reactive isoxazole ring from a nitroacetate precursor, enhancing the overall safety profile of the process. When handling related compounds like hydroxylamine hydrochloride, appropriate personal protective equipment (PPE) is mandatory, including gloves and eye/face protection.[8][9][10]
Reaction Mechanism: [3+2] Cycloaddition
The core of the synthesis is the base-catalyzed reaction between ethyl nitroacetate and propargyl benzoate. The base facilitates the dehydration of the nitroacetate to form a nitrile oxide intermediate. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the alkyne (propargyl benzoate) to form the isoxazole ring.
Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition step.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[11]
Protocol 1: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (Intermediate)
-
Vessel Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, add purified water (2.0 L) and ethanol (640 mL).
-
Reagent Charge: Charge propargyl benzoate (136 g, 0.85 mol) and ethyl nitroacetate (282 g, 2.12 mol) to the reactor.
-
Initiation: Begin vigorous stirring to form a suspension. Add a 4.24 M solution of sodium hydroxide in water (20 mL, 0.085 mol) via a syringe pump over 10 minutes.
-
Reaction: Heat the reaction mixture to an internal temperature of 60°C and maintain for 16-20 hours. Monitor the reaction progress by TLC or HPLC until consumption of the propargyl benzoate is complete.
-
Work-up: Cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the title compound as a clear oil. A typical yield is 80-88%.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Vessel Setup: To a 3 L reactor equipped with a mechanical stirrer and thermocouple, add the ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (200 g, 0.72 mol) from the previous step.
-
Saponification: Add a 1 M aqueous solution of sodium hydroxide (1.5 L, 1.5 mol) to the reactor.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC/HPLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice-water bath to 0-5°C.
-
Precipitation: Slowly add 6 N hydrochloric acid (HCl) dropwise with continuous stirring to adjust the pH to ~2. A white precipitate will form.
-
Isolation: Stir the cold slurry for an additional 30 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold brine (2 x 200 mL) and then with a small amount of cold water. Dry the product under vacuum at 40°C to a constant weight. A typical yield is 90-95%.[6]
Data & Results Summary
The following table summarizes the typical results and process parameters for a 100-gram scale synthesis.
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |
| Starting Material | Propargyl Benzoate (100 g) | Intermediate Ester (100 g) |
| Typical Yield | 160 g (82%) | 48 g (92%) |
| Purity (HPLC) | >97% | >99% |
| Reaction Time | 16-20 hours | 2-3 hours |
| Reaction Temp. | 60°C | 20-25°C (Room Temp.) |
| Appearance | Clear Oil | White Crystalline Solid |
| Overall Yield | - | ~75% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction in Step 1 | Insufficient catalyst; low temperature; poor mixing. | Add a small additional charge of NaOH solution; ensure the temperature is maintained at 60°C; increase stirrer speed. |
| Low yield in Step 2 | Incomplete hydrolysis; product loss during work-up. | Extend reaction time; ensure pH is accurately adjusted to 2 for full precipitation; use cold water for washing to minimize dissolution. |
| Product discoloration | Contamination from starting materials or side reactions. | Ensure high purity of starting materials; perform an additional wash of the final product with a non-polar solvent like diethyl ether. |
| Difficulty in filtration | Very fine particle size of the precipitate. | Allow the precipitate to age in the cold mother liquor for a longer period (1-2 hours) to increase particle size before filtration. |
Conclusion
This application note provides a comprehensive and validated protocol for the scalable synthesis of this compound. By employing a protecting group strategy and utilizing readily available, cost-effective reagents, this method delivers high yields and exceptional purity. The detailed procedural steps and discussion of scale-up considerations offer a reliable pathway for producing kilogram quantities of this valuable pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.
References
- Synthesis of Isoxazoles from 1,3-Dialkynes and Hydroxylamine.Synfacts, 2011, 2011(08), 0846. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260844]
- Isoxazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
- Wang, L., Yu, X., Feng, X., & Bao, M. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes.Organic Letters, 14(11), 2698–2701. [URL: https://pubs.acs.org/doi/10.1021/ol300958q]
- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons.American Institute of Chemical Engineers (AIChE). [URL: https://www.aiche.org/ccps/publications/process-safety-beacon/archives/2014/july/storage-and-use-hydroxylamine-free-base-nh2oh-lessons]
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- Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.Molecules, 29(10), 2355. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122108/]
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances, 11(52), 32993–33014. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04624a]
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- Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.Bioorganic & Medicinal Chemistry Letters, 20(19), 5939–5942. [URL: https://pubmed.ncbi.nlm.nih.gov/20728352/]
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- Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.Molecules, 29(3), 693. [URL: https://www.mdpi.com/1420-3049/29/3/693]
- Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.Journal of the Indian Chemical Society. [URL: https://zenodo.org/record/5801736]
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- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.Google Patents. [URL: https://patents.google.
- Legnani, L., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.Molbank, 2024(1), M1762. [URL: https://www.mdpi.com/1422-8599/2024/1/M1762]
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Introduction: The Analytical Imperative for 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
An Application Guide to the Analytical Characterization of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
This compound is a bifunctional heterocyclic compound featuring a reactive hydroxymethyl group and an acidic carboxyl group on an isoxazole core. This unique arrangement makes it a valuable building block in medicinal chemistry and drug development, where the isoxazole scaffold is recognized for its diverse biological activities.[1] The precise and comprehensive characterization of this molecule is paramount, ensuring its identity, purity, and stability, which are critical parameters for its application in synthesis and as a potential active pharmaceutical ingredient (API).
This guide provides a multi-faceted analytical strategy for the in-depth characterization of this compound. We move beyond mere procedural lists to explain the rationale behind method selection and parameter optimization, empowering researchers to not only replicate these protocols but also to adapt them to their specific needs. The methodologies described herein form a self-validating system for establishing a complete analytical profile of the target compound.
I. Chromatographic Purity and Assay: HPLC and LC-MS/MS
Chromatographic techniques are the cornerstone for determining the purity of chemical compounds and quantifying them in various matrices. For a polar, ionizable molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: The combination of a polar hydroxymethyl group and an ionizable carboxylic acid necessitates a robust RP-HPLC method. A C18 stationary phase provides the necessary hydrophobic interaction, while an acidic mobile phase modifier is crucial. The modifier, typically formic or phosphoric acid, suppresses the ionization of the carboxylic acid group, which prevents peak tailing and ensures a sharp, symmetrical peak shape for accurate integration and purity calculation.[2][3]
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The parameters outlined in the table below are a validated starting point for analysis.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient Elution | 5% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| UV Detection | Diode Array Detector (DAD), 220 nm | Wavelength selected for optimal absorbance of the isoxazole ring. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the compound.
-
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to purity calculation.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For applications requiring higher sensitivity and absolute confirmation of identity, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is indispensable.[4][5] Electrospray ionization (ESI) is the ideal ionization technique for this molecule. In negative ion mode (ESI-), the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. In positive ion mode (ESI+), the isoxazole nitrogen can be protonated to yield the [M+H]⁺ ion. Tandem MS (MS/MS) provides structural confirmation by fragmenting the parent ion into characteristic product ions.[6]
Experimental Protocol: LC-MS/MS Identification
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10 µg/mL) in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Instrumentation and Conditions:
-
Utilize an LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
| Parameter | Recommended Setting | Rationale |
| LC Method | Use the HPLC method above. | Provides consistent retention time for peak identification. |
| Ionization Source | Electrospray Ionization (ESI) | Best for polar, ionizable molecules. |
| Ionization Mode | Negative (ESI-) and Positive (ESI+) | Negative mode detects [M-H]⁻; Positive mode detects [M+H]⁺. |
| Scan Mode | Full Scan (to find parent ion) | Determines the m/z of the molecular ion. |
| MS/MS Mode | Product Ion Scan | Fragments the parent ion to confirm structure. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray generation. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent removal before MS analysis. |
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the [M-H]⁻ or [M+H]⁺ ion at the compound's retention time.
-
Analyze the product ion scan to confirm the fragmentation pattern is consistent with the proposed structure.
-
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for structural confirmation.
II. Spectroscopic Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the chemical structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for de novo structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, DMSO-d₆ is an excellent solvent choice as it will solubilize the polar compound and its exchangeable protons (from -OH and -COOH) will be readily observable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Run COSY and HMBC experiments to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Expected Chemical Shifts:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~13.0 (broad s) | ~160-165 | Proton is exchangeable and often broad. |
| Isoxazole C3-COOH | - | ~158-162 | Quaternary carbon attached to the carboxyl group. |
| Isoxazole C4-H | ~6.5-7.0 (s) | ~100-105 | Olefinic proton on the isoxazole ring. |
| Isoxazole C5-CH₂ | - | ~170-175 | Quaternary carbon attached to the hydroxymethyl group. |
| Hydroxymethyl (-CH₂OH) | ~4.6 (d) | ~55-60 | Methylene protons adjacent to the hydroxyl group. |
| Hydroxyl (-OH) | ~5.5 (t) | - | Exchangeable proton, coupling to the adjacent -CH₂. |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound.[10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. This requires minimal sample preparation.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
-
-
Expected Absorption Bands:
-
The molecule will exhibit several characteristic vibrations.
-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxymethyl (-CH₂O-H ) |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid (O-H ) |
| ~1720 (strong) | C=O stretch | Carboxylic Acid (C=O ) |
| ~1600 | C=N stretch | Isoxazole Ring |
| ~1420 | C-O-H bend | Carboxylic Acid |
| ~1050 | C-O stretch | Hydroxymethyl (C-O ) |
III. Thermal Properties: TGA and DSC
Thermal analysis provides critical information about the physicochemical properties of a material, including its melting point, thermal stability, and the presence of residual solvents or water.[11][12]
Rationale: Differential Scanning Calorimetry (DSC) can precisely determine the melting point and purity of a crystalline solid. A sharp, single endotherm is indicative of a high-purity compound. Thermogravimetric Analysis (TGA) measures changes in mass upon heating, revealing the decomposition temperature and quantifying any volatile components like water or solvent.[13]
Experimental Protocol: Thermal Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
-
Instrumentation and Conditions:
-
Use a simultaneous TGA/DSC instrument or separate instruments.
-
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from 25 °C to 300 °C | Covers range for water loss, melting, and onset of decomposition. |
| Heating Rate | 10 °C/min | Standard rate allowing for good resolution of thermal events. |
| Atmosphere | Nitrogen (N₂) | Provides an inert environment to prevent oxidative decomposition. |
| Flow Rate | 50 mL/min | Ensures efficient removal of any off-gassed products. |
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Analyze the thermogram for any mass loss steps prior to decomposition. The temperature at which significant mass loss begins is the decomposition temperature.
-
Workflow for Thermal Analysis
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Application Notes & Protocols: The Strategic Utility of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid as a Bifunctional Synthon
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stable isoxazole core orthogonally substituted with a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid, provides a powerful platform for the divergent synthesis of complex molecules. This guide delineates the strategic applications of this synthon, providing detailed protocols for its functional group transformations and exploring its role as a valuable bioisostere in drug design.
Introduction: A Synthon of Strategic Importance
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its metabolic stability and its ability to act as a bioisostere for other functional groups, most notably carboxamides and carboxylic acids, thereby improving pharmacokinetic profiles.[4][5][6] this compound capitalizes on this privileged scaffold by presenting two distinct and chemically addressable functional groups.
The strategic value of this synthon lies in its bifunctionality:
-
The Carboxylic Acid (C3-position): Serves as a classical electrophilic handle for amide bond formation, esterification, or reduction.
-
The Hydroxymethyl Group (C5-position): Acts as a versatile nucleophile, readily undergoing oxidation, etherification, esterification, or conversion to a leaving group for subsequent substitution.
This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal starting point for the construction of compound libraries and the synthesis of elaborate molecular architectures.
Caption: Structure of this compound.
Synthesis of the Synthon
The target compound is typically prepared via the hydrolysis of its corresponding ester, which is accessible through cycloaddition chemistry. The protocol below describes the final hydrolysis step.
Protocol 1: Synthesis of this compound
This protocol outlines the base-mediated hydrolysis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
Materials:
-
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
6 N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in 1 M NaOH (2.0-2.2 eq).[7]
-
Stir the mixture vigorously at room temperature for 1.5 to 2 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent, the product should be more polar than the starting material).
-
Once the reaction is complete, add brine to the reaction mixture.
-
Cool the flask in an ice bath and carefully acidify the solution to a pH of 2 using 6 N HCl.[7] A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield this compound.
Causality Note: The use of excess NaOH ensures complete saponification of the ester. Acidification protonates the resulting carboxylate, causing the free acid to precipitate out of the aqueous solution due to its lower solubility.
Synthetic Transformations & Protocols
The utility of this compound is best demonstrated through the selective manipulation of its functional groups. The following sections provide representative protocols for key transformations.
Caption: Divergent synthetic pathways from the title synthon.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the C3 position is a robust handle for introducing diversity, particularly through amide bond formation, a cornerstone of medicinal chemistry.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard procedure for coupling the synthon with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried, nitrogen-purged flask.
-
Add the amine, followed by DIPEA.
-
Add HATU portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.
Reactions at the Hydroxymethyl Moiety
The C5-hydroxymethyl group offers numerous possibilities for functionalization, including oxidation to introduce an electrophilic aldehyde or conversion to a leaving group for nucleophilic substitution.
Protocol 3: Oxidation to 5-Formylisoxazole-3-carboxylic Acid
This protocol uses Dess-Martin Periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Suspend this compound in anhydrous DCM under a nitrogen atmosphere. Note: Solubility may be limited; the reaction often proceeds as a slurry.
-
Add DMP in one portion at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde can often be used in the next step without further purification. If necessary, purify via silica gel chromatography.
Causality Note: DMP is a hypervalent iodine reagent that provides a high-yielding oxidation under mild, neutral conditions, which is crucial for preserving the integrity of the carboxylic acid and the isoxazole ring. The thiosulfate quench reduces the unreacted DMP and iodine byproducts.
Protocol 4: Conversion to 5-(Chloromethyl)isoxazole-3-carboxylic Acid
This protocol converts the alcohol to a chloride, an excellent precursor for nucleophilic substitution reactions.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Toluene or DCM
-
A catalytic amount of DMF (1-2 drops)
Procedure:
-
Suspend this compound in anhydrous toluene in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂ gas).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at 0 °C. Caution: The reaction is exothermic and evolves toxic gases.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
The crude 5-(chloromethyl)isoxazole-3-carbonyl chloride is often formed. Careful addition of water or an alcohol can selectively hydrolyze/esterify the acid chloride, leaving the chloromethyl group intact for subsequent reactions.[8]
Causality Note: Thionyl chloride reacts with both the alcohol and the carboxylic acid. The addition of catalytic DMF forms the Vilsmeier reagent in situ, which accelerates the conversion of the alcohol to the alkyl chloride. The resulting chloromethyl group is a reactive electrophile, enabling reactions with nucleophiles like phenols, thiols, or amines to build more complex structures.[8]
Application in Drug Discovery: The Bioisostere Concept
A significant application of isoxazole-containing structures in medicinal chemistry is their role as bioisosteres. The carboxylic acid functional group, while often essential for target binding, can lead to poor membrane permeability and rapid metabolic clearance.[5]
Caption: Bioisosteric relationship between a carboxylic acid and the title synthon.
The 3-hydroxyisoxazole moiety, which is structurally related to our title compound, is a well-established planar carboxylic acid isostere with a similar pKa (~4-5).[4][6] This allows it to maintain the crucial hydrogen bonding interactions with biological targets while improving the overall lipophilicity and metabolic stability of the molecule.
Recent studies have leveraged this principle effectively. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potent xanthine oxidase (XO) inhibitors for the treatment of gout.[9] The isoxazole-carboxylic acid core was designed to mimic interactions of known inhibitors, leading to a lead compound with an IC₅₀ value of 0.13 μM, significantly more potent than the drug allopurinol. Molecular docking revealed that the isoxazole oxygen atom formed key new hydrogen bonds within the enzyme's active site, highlighting the unique contribution of the heterocyclic core.[9]
Summary Data Table
| Transformation | Functional Group | Reagents | Product Functional Group | Key Application |
| Amide Coupling | Carboxylic Acid | R-NH₂, HATU, DIPEA | Amide | Introduce diverse substituents, build peptide-like structures. |
| Esterification | Carboxylic Acid | R-OH, H⁺ catalyst | Ester | Modify polarity, prodrug strategies. |
| Oxidation | Hydroxymethyl | DMP, PCC | Aldehyde | Create an electrophilic handle for C-C bond formation. |
| Etherification | Hydroxymethyl | R-X, NaH | Ether | Link to other molecular fragments, alter solubility. |
| Halogenation | Hydroxymethyl | SOCl₂ | Chloromethyl | Create a reactive site for nucleophilic substitution. |
Conclusion
This compound is more than a simple building block; it is a strategic synthon that enables complex and divergent synthetic routes. Its orthogonal functional handles, coupled with the privileged nature of the isoxazole scaffold as a bioisostere, make it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and applications detailed herein provide a framework for leveraging this synthon's full potential in the creation of novel chemical entities.
References
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The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2016). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (2018). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved January 14, 2026, from [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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-
What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. (n.d.). FAQ. Retrieved January 14, 2026, from [Link]
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Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
(PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). SciSpace. Retrieved January 14, 2026, from [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. Retrieved January 14, 2026, from [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Isoxazole-Based Bioactive Molecules
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in the development of numerous therapeutic agents.[2][3] The isoxazole moiety is a key structural feature in a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antibiotic Cloxacillin, and the antirheumatic drug Leflunomide.[2][4] This wide spectrum of biological activity underscores the importance of robust and efficient synthetic methodologies for accessing novel isoxazole derivatives.[1][5][6]
This guide provides an in-depth exploration of field-proven experimental procedures for the synthesis of isoxazole-based molecules. We will move beyond simple step-by-step instructions to dissect the underlying principles and rationale behind key synthetic strategies, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The primary methods covered include the highly versatile 1,3-dipolar cycloaddition and the classical cyclocondensation approach, supplemented by a case study on the synthesis of a known bioactive compound.[7][8][9]
Core Synthetic Strategy I: [3+2] 1,3-Dipolar Cycloaddition
The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction.[7] This powerful transformation involves the reaction of a nitrile oxide (acting as a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form the isoxazole or isoxazoline ring, respectively.[10][11]
Causality & Mechanistic Insight: The key to a successful cycloaddition lies in the controlled, in situ generation of the nitrile oxide intermediate, which is often unstable and cannot be isolated. The choice of precursor and generation method directly impacts reaction efficiency and scope. The reaction generally proceeds via a concerted pericyclic mechanism, leading to high regioselectivity, which is crucial for controlling the final substitution pattern of the bioactive molecule.[7]
Workflow for 1,3-Dipolar Cycloaddition
Figure 1: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Protocol 1: General Procedure for Isoxazole Synthesis from an Aldoxime
This protocol details the synthesis of a 3,5-disubstituted isoxazole from an aromatic aldoxime and a terminal alkyne using N-Chlorosuccinimide (NCS) as a mild oxidant to generate the nitrile oxide in situ.
Materials:
-
Substituted Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (catalytic amount, ~5 mol%)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the solids in DCM (or CHCl₃) to a concentration of approximately 0.1-0.2 M.
-
Initiation: Add a catalytic amount of pyridine to the solution. This base facilitates the subsequent elimination step.
-
Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. Add NCS (1.1 eq) portion-wise over 10-15 minutes. Adding the oxidant slowly is critical to control the exothermic reaction and prevent the dimerization of the nitrile oxide intermediate.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldoxime.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure isoxazole product.[12]
Core Synthetic Strategy II: Cyclocondensation Reactions
A classical yet highly effective route to isoxazoles involves the cyclocondensation of hydroxylamine with a three-carbon building block, such as a 1,3-diketone, a β-ketoester, or an α,β-unsaturated ketone (chalcone).[8] This method is particularly valuable for synthesizing specific regioisomers based on the nature of the starting materials.
Causality & Mechanistic Insight: The reaction proceeds via the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The choice of base (e.g., sodium acetate, potassium hydroxide) is crucial for liberating the free hydroxylamine from its hydrochloride salt and catalyzing the condensation steps.[12][13] The regiochemical outcome is dictated by the differential reactivity of the carbonyl groups in the 1,3-dicarbonyl precursor.
Workflow for Cyclocondensation Synthesis
Figure 2: Cyclocondensation pathway for isoxazole synthesis from a chalcone.
Protocol 2: Isoxazole Synthesis from a Chalcone and Hydroxylamine
This protocol describes the conversion of a chalcone into a 3,5-diaryl-substituted isoxazole.
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Potassium hydroxide (KOH) or Sodium Acetate (NaOAc) (2.0 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Glacial acetic acid (for neutralization, if needed)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and the base (e.g., KOH, 2.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The use of reflux provides the necessary thermal energy to overcome the activation barriers for both oxime formation and the subsequent cyclization/dehydration steps.
-
Monitoring: Follow the reaction's progress by TLC until the starting chalcone spot has disappeared.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. This will cause the organic product to precipitate out of the aqueous ethanol solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure isoxazole derivative. If recrystallization is insufficient, column chromatography can be employed.[12][13]
Case Study: Multi-Step Synthesis of Valdecoxib
Valdecoxib, a selective COX-2 inhibitor, serves as an excellent case study for applying isoxazole synthesis principles to a medicinally relevant target.[14] The following protocol outlines a common laboratory-scale synthesis starting from deoxybenzoin.[14][15]
Workflow for Valdecoxib Synthesis
Figure 3: Multi-step synthetic pathway for the COX-2 inhibitor, Valdecoxib.
Protocol 3: Synthesis of Valdecoxib
Step 1: Synthesis of Deoxybenzoin Oxime
-
Dissolve deoxybenzoin (1.0 eq) in aqueous ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and pour it into cold water to precipitate the oxime. Filter and dry the solid.
Step 2: Cyclization to form 5-Methyl-3,4-diphenylisoxazole
-
Caution: This step uses pyrophoric n-butyllithium (n-BuLi) and requires an inert atmosphere (Nitrogen or Argon).
-
Dissolve the deoxybenzoin oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (2.2 eq) via syringe. The formation of the dianion is a critical step that facilitates the subsequent acylation and cyclization.
-
After stirring for 30 minutes, add ethyl acetate (1.5 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent (e.g., ethyl ether), dry, and concentrate. Purify by chromatography to obtain the isoxazole core.
Step 3 & 4: Sulfonamide Group Installation
-
Caution: Chlorosulfonic acid (ClSO₃H) is highly corrosive and reacts violently with water.
-
Cool chlorosulfonic acid (excess) to 0 °C. Slowly add the 5-methyl-3,4-diphenylisoxazole from Step 2. This electrophilic aromatic substitution installs the sulfonyl chloride group regioselectively on the unsubstituted phenyl ring at the 4-position of the isoxazole.
-
Stir the reaction at room temperature until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice. The intermediate sulfonyl chloride will precipitate.
-
Filter the solid and immediately transfer the wet cake to a flask containing concentrated aqueous ammonium hydroxide (NH₄OH).[15]
-
Stir the mixture until the conversion to the sulfonamide (Valdecoxib) is complete.
-
Filter the final product, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).[14][15]
Purification and Characterization
Obtaining a bioactive molecule in high purity is paramount for accurate biological evaluation. The primary methods for purification are flash column chromatography and recrystallization.[12] The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations for a 3,5-Disubstituted Isoxazole |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | A characteristic singlet for the C4-proton of the isoxazole ring (typically δ 6.0-7.0 ppm). Signals for aromatic and alkyl substituents will appear in their expected regions.[12][16] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the isoxazole ring carbons (typically δ 100-170 ppm). The C4 carbon is often the most upfield of the ring carbons.[16] |
| Mass Spec (MS) | Determination of molecular weight. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.[12] |
| IR Spectroscopy | Identification of key functional groups. | Characteristic C=N and C-O-N stretching vibrations for the isoxazole ring (typically in the 1600-1300 cm⁻¹ region).[12] |
| Elemental Analysis | Confirmation of elemental composition (%C, H, N). | Experimental percentages should be within ±0.4% of the calculated theoretical values.[13] |
Conclusion and Future Perspectives
The synthetic strategies outlined in this guide, particularly 1,3-dipolar cycloaddition and cyclocondensation, form the bedrock of isoxazole synthesis. They offer reliable and adaptable pathways to a vast array of potentially bioactive molecules. The future of this field is moving towards the development of more sustainable and efficient protocols. This includes the use of transition-metal catalysis for novel transformations, metal-free reactions, and green chemistry approaches like microwave-assisted or ultrasound-irradiated synthesis to reduce reaction times and environmental impact.[6][7][17][18][19] As our understanding of disease pathways grows, the demand for novel, intricately functionalized isoxazole derivatives will continue to drive innovation in synthetic organic chemistry.
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- 16. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges, side reactions, and purification hurdles encountered during its synthesis, providing in-depth explanations and actionable troubleshooting strategies in a practical question-and-answer format.
Section 1: Core Synthesis and Mechanistic Insights
The most prevalent and versatile route to the this compound core involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by saponification. This section dissects this fundamental pathway.
Q1: What is the primary synthetic route and what are the key mechanistic steps?
The most common laboratory-scale synthesis starts from ethyl nitroacetate and propargyl alcohol (or a protected version like propargyl benzoate). The reaction proceeds via an in situ generation of a nitrile oxide from the nitroacetate, which then undergoes a 1,3-dipolar cycloaddition with the alkyne.[1][2][3] The resulting ester is then hydrolyzed to the final carboxylic acid.
The key steps are:
-
Nitrile Oxide Formation: Ethyl nitroacetate is dehydrated to form ethyl 2-cyano-2-nitroacetate, which then eliminates nitrous acid to generate the highly reactive nitrile oxide intermediate (ethyl 2-oxo-2-isocyanoacetate). This is often achieved using a dehydrating agent or via a base-catalyzed pathway.[3]
-
[3+2] Cycloaddition: The generated nitrile oxide (the 1,3-dipole) reacts with the triple bond of propargyl alcohol (the dipolarophile) to form the 5-membered isoxazole ring. This reaction generally exhibits high regioselectivity, leading to the desired 3,5-disubstituted isoxazole.[1][4]
-
Saponification: The resulting ethyl ester is hydrolyzed, typically using a base like sodium hydroxide, followed by acidic workup to yield the target carboxylic acid.[5]
Caption: General synthetic pathway for this compound.
Section 2: Troubleshooting Common Side Reactions
Even with a well-defined pathway, several side reactions can compromise yield and purity. This section provides solutions to the most frequent issues.
Q2: My reaction yield is very low, and I see significant starting material remaining. What's going wrong?
Low conversion is a common issue often traced back to the inefficient generation or premature decomposition of the nitrile oxide intermediate.
Root Causes & Solutions:
-
Ineffective Dehydration: If you are using a chemical dehydrating agent (e.g., phenyl isocyanate), ensure it is fresh and added under strictly anhydrous conditions. Moisture will consume the agent and inhibit nitrile oxide formation.
-
Base-Catalyzed Decomposition: In base-catalyzed variants, the choice of base and temperature is critical. Strong bases can promote side reactions of the starting materials. If using NaOH as described in some procedures, careful control of stoichiometry and temperature is essential to favor the desired cycloaddition over decomposition.[3]
-
Low Reactivity of Alkyne: While propargyl alcohol is generally reactive, impurities can inhibit the reaction. Ensure its purity before use. For less reactive alkynes, catalysis with copper(I) can sometimes promote the cycloaddition, though this may not be necessary for this specific substrate.[6]
Caption: A logical workflow for troubleshooting low reaction yields.
Q3: I've isolated a significant, non-polar byproduct. Could this be from nitrile oxide dimerization?
Yes, this is highly likely. Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the concentration of the dipolarophile (the alkyne) is low or if the nitrile oxide is generated too quickly.
Mechanism & Prevention:
-
Mechanism: Two molecules of the nitrile oxide can undergo a [3+2] cycloaddition with each other, leading to a stable furoxan byproduct. This reaction competes directly with the desired cycloaddition with your alkyne.
-
Prevention Strategy: The key is to maintain a low instantaneous concentration of the nitrile oxide in the presence of a high concentration of the alkyne.
-
Slow Addition: Instead of adding all reagents at once, add the nitrile oxide precursor (e.g., ethyl nitroacetate and base) slowly to the solution containing the propargyl alcohol. This ensures the generated nitrile oxide is more likely to find an alkyne molecule before it finds another nitrile oxide.
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the rationale behind them.
Question 1: I'm experiencing very low or no yield in my isoxazole synthesis. What are the likely causes and how can I troubleshoot this?
Low or no yield is a common frustration that can arise from multiple factors, from the integrity of your starting materials to the nuances of your reaction conditions.[1] A systematic approach is the key to diagnosis.
Probable Causes & Recommended Solutions:
-
Starting Material Integrity:
-
Cause: Purity and stability of precursors are paramount. For instance, in 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1] Similarly, 1,3-dicarbonyl compounds used in condensation reactions can exist as keto-enol tautomers, which can impact reactivity.[1]
-
Solution: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If you suspect degradation, purify the starting materials before use.
-
-
Inefficient In Situ Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions):
-
Cause: The generation of the nitrile oxide intermediate is a critical step. The choice of base and oxidant, as well as the reaction conditions, can significantly impact the efficiency of this step.[2][3]
-
Solution: Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your substrate and conditions.[2] Verify the quality of your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[2] Consider alternative, milder methods for nitrile oxide generation, such as using hypervalent iodine reagents.[4]
-
-
Nitrile Oxide Dimerization:
-
Cause: A frequent side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures.[2][3]
-
Solution: To minimize dimerization, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[2] Using a slight excess of the alkyne can also help to trap the nitrile oxide before it dimerizes.[2]
-
-
Suboptimal Reaction Conditions (Temperature, Solvent, and Time):
-
Cause: Every reaction has an optimal set of conditions. Temperatures that are too high can lead to decomposition, while temperatures that are too low can result in a sluggish or incomplete reaction.[2] The solvent choice affects solubility and can influence regioselectivity.[2]
-
Solution: Perform small-scale optimization experiments to screen different solvents and temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of isomers is a common challenge, especially in 1,3-dipolar cycloadditions where the orientation of the dipole and dipolarophile can vary.[2] Regioselectivity is governed by a delicate balance of steric and electronic factors.
Strategies to Enhance Regioselectivity:
-
For 1,3-Dipolar Cycloadditions:
-
Cause: The relative energies of the transition states leading to the different regioisomers determine the product distribution. This is influenced by the electronic nature and steric bulk of the substituents on both the nitrile oxide and the alkyne.
-
Solution:
-
Catalyst Control: The use of catalysts, such as copper(I) or ruthenium(II), can significantly influence the regioselectivity of the cycloaddition, often favoring the formation of a single isomer.[5][6]
-
Substrate Modification: Altering the electronic properties (electron-donating vs. electron-withdrawing groups) or the steric hindrance of the substituents on your starting materials can direct the cycloaddition towards the desired isomer.
-
Alternative Routes for 3,4-Disubstituted Isoxazoles: Synthesizing 3,4-disubstituted isoxazoles can be particularly challenging, as the 3,5-isomer is often the thermodynamic product.[7][8] Consider alternative methods such as the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid (e.g., BF₃·OEt₂).[8][9]
-
-
-
For Condensation of 1,3-Dicarbonyls with Hydroxylamine:
-
Cause: Unsymmetrical 1,3-dicarbonyl compounds have two electrophilic carbonyl carbons, and nucleophilic attack by hydroxylamine can occur at either site, leading to a mixture of isoxazole regioisomers.[10]
-
Solution:
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive. Careful optimization of the pH can favor the formation of one regioisomer over the other.
-
Protecting Groups: It may be possible to selectively protect one of the carbonyl groups, directing the reaction to the unprotected site. The protecting group can then be removed in a subsequent step.
-
Substrate-Controlled Synthesis: The structure of the β-enamino diketone can be modified to control the regiochemistry of the cyclocondensation with hydroxylamine.[9]
-
-
Question 3: I'm having difficulty purifying my isoxazole product. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted starting materials, side products like furoxans, or regioisomers with similar polarities.[1]
Effective Purification Techniques:
| Technique | Description | Best For |
| Column Chromatography | The most common method. A systematic screening of solvent systems using Thin-Layer Chromatography (TLC) is crucial to find the optimal mobile phase for separation.[1] Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.[1] | Separating products from starting materials, byproducts, and isomers with different polarities. |
| Crystallization | If the desired product is a solid, crystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems to induce crystallization.[1] | Purifying solid products, especially for removing minor impurities. |
| Chemical Derivatization | In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1] | Separating regioisomers that are difficult to resolve by chromatography. |
Question 4: My isoxazole derivative seems to be decomposing during workup or purification. What could be the cause?
The isoxazole ring, while aromatic, can be sensitive to certain chemical conditions due to the relatively weak N-O bond.[1]
Conditions to Avoid:
-
Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases or acids.[1]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
Photochemical Conditions: Exposure to UV light can cause the isoxazole ring to rearrange.[1][11]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]
Preventative Measures:
-
Use milder workup procedures, avoiding harsh acids or bases.
-
If your compound is light-sensitive, protect it from light during workup and storage.
-
Be mindful of the reagents and catalysts used in subsequent reaction steps.
Frequently Asked Questions (FAQs)
What are the most common and versatile synthetic routes to isoxazoles?
The two most prominent methods for synthesizing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][6] This method is often highly efficient and allows for a wide range of substituents.
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classic method, also known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[1][9]
Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2]
Can I use microwave irradiation to accelerate my isoxazole synthesis?
Yes, microwave-assisted synthesis can be a very effective technique for accelerating isoxazole formation.[1][12] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can sometimes lead to higher yields and cleaner reaction profiles.[1] However, it is important to carefully optimize the reaction conditions (temperature, power, and time) for each specific substrate combination.
What safety precautions should I take during isoxazole synthesis?
Standard laboratory safety practices are always essential. Specific hazards in isoxazole synthesis can include:
-
Handling of Hydroxylamine: Hydroxylamine and its salts can be toxic and potentially explosive, especially when heated in the absence of a solvent.
-
Use of Strong Bases and Oxidants: Reagents such as sodium hydride, n-butyllithium, and various oxidizing agents require careful handling.
-
Microwave Synthesis: Ensure you are using appropriate, pressure-rated vials and are familiar with the operation of the microwave reactor.
Always consult the Safety Data Sheet (SDS) for all reagents and follow your institution's safety protocols.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.
Materials:
-
Aryl aldoxime (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the aryl aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Add triethylamine (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 5-Arylisoxazole from a Chalcone
This two-step procedure involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[1]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate).
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 8 hours.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 5-arylisoxazole.
References
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. Retrieved from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2023). Scholars Archive. Retrieved from [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). SciSpace. Retrieved from [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). PMC - NIH. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (2019). ResearchGate. Retrieved from [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2021). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR. Retrieved from [Link]
-
The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. (2019). Bentham Science Publishers. Retrieved from [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). NIH. Retrieved from [Link]
-
Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Retrieved from [Link]
- CN116283810A - A kind of preparation method of isoxazole compound. Google Patents.
-
Mechanism of 1,3-dipolar cycloaddition reaction. (2025). ResearchGate. Retrieved from [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). PMC - NIH. Retrieved from [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. Retrieved from [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. Retrieved from [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH. Retrieved from [Link]
-
Isoxazole. Wikipedia. Retrieved from [Link]
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- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis for higher yields and purity. We will address common pitfalls encountered during the key synthetic steps: the [3+2] cycloaddition to form the isoxazole core and the subsequent ester hydrolysis.
General Synthesis Strategy
The most efficient and common route to this compound involves a two-step sequence. First, a 1,3-dipolar cycloaddition reaction constructs the isoxazole ring with the required substituents as protected precursors. This is followed by a selective deprotection, typically a saponification, to reveal the final carboxylic acid.
Below is a high-level overview of this synthetic workflow.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific, high-frequency problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Problem 1: Low Yield During the [3+2] Cycloaddition Step
Question: My yield for the synthesis of the ethyl ester intermediate is consistently low (<50%). I'm reacting a propargyl alcohol derivative with ethyl nitroacetate. What factors are most likely impacting the yield, and how can I optimize them?
Answer: A low yield in this key ring-forming step typically points to one of three areas: inefficient generation of the nitrile oxide intermediate, competitive side reactions, or suboptimal reaction conditions.
The reaction proceeds via an in situ generation of a nitrile oxide from ethyl nitroacetate, which then undergoes a [3+2] cycloaddition with your alkyne.[1] This is a powerful method for constructing the isoxazole ring.[2][3]
Common Causes & Solutions:
-
Inefficient Nitrile Oxide Generation: The base (e.g., NaOH) must be strong enough to deprotonate ethyl nitroacetate and facilitate the elimination of water to form the nitrile oxide dipole. However, the concentration is key.
-
Solution: Use a catalytic amount of a strong base. A published, high-yield procedure uses a catalytic quantity of NaOH (approx. 0.1 equivalents) in an aqueous ethanol solution at 60°C, which successfully produced the desired isoxazole ester in 86% yield.[4] Ensure accurate measurement of the base.
-
-
Nitrile Oxide Dimerization: Nitrile oxides are unstable and can dimerize to form furoxans, a common side reaction that consumes the intermediate and reduces your yield.[2]
-
Solution: This is often a concentration-dependent issue. The in situ generation approach is designed to keep the instantaneous concentration of the nitrile oxide low. Avoid adding the base too quickly and ensure efficient stirring to promote the desired cycloaddition over the undesired dimerization. Maintaining the recommended temperature (e.g., 60°C) can also favor the reaction with the alkyne.[4]
-
-
Purity of Starting Materials:
-
Propargyl Alcohol Derivative: Ensure your alkyne is pure and free of contaminants that could react with the base or the nitrile oxide. If protecting the alcohol (e.g., as a benzoate ester), confirm the protection step went to completion.
-
Ethyl Nitroacetate: This reagent can degrade over time. Use a freshly opened bottle or distill it before use if purity is in doubt.
-
Optimized Reaction Parameters Summary:
| Parameter | Recommended Condition | Rationale | Reference |
| Alkyne | Propargyl Benzoate | Stable, commercially available, and serves as a synthetic equivalent of propyne. | [4] |
| Nitrile Oxide Source | Ethyl Nitroacetate | Provides both the C3-ester and the nitrile oxide precursor in one molecule. | [4] |
| Base/Catalyst | Sodium Hydroxide (NaOH) | Effective for in situ nitrile oxide generation. | [4] |
| Solvent | Water / Ethanol Mixture | Allows for solubility of both organic and inorganic reagents. | [4] |
| Temperature | 60 °C | Balances reaction rate against the stability of the nitrile oxide intermediate. | [4] |
| Reaction Time | 16 hours | Ensures the reaction proceeds to completion. | [4] |
Problem 2: Ring Degradation During Ester Hydrolysis
Question: When I attempt the final saponification of the ethyl ester, I get a complex mixture of products and a very low yield of the desired carboxylic acid. I suspect the isoxazole ring is not stable. How can I perform this hydrolysis without degrading my product?
Answer: This is a critical and common issue. The isoxazole ring, while aromatic, is susceptible to cleavage under harsh nucleophilic or strongly acidic/basic conditions. The N-O bond is the weakest link and can be reductively cleaved, or the ring can be opened by nucleophilic attack.[5]
The Mechanism of Degradation: Under strong basic conditions (e.g., high concentrations of NaOH/KOH, high temperatures), the hydroxide ion can act as a nucleophile and attack the C5 or C3 position of the isoxazole ring, initiating a ring-opening cascade. This is a competitive pathway to the desired saponification of the ester.
Solutions for Mild Hydrolysis:
-
Choice of Base: Use a milder base or a stoichiometric amount of a strong base at lower temperatures. Lithium hydroxide (LiOH) is often preferred for sensitive substrates as it can be effective at room temperature.
-
Protocol: Use 1.5-2.0 equivalents of LiOH in a mixed solvent system like THF/water or Methanol/water. Stir at room temperature and monitor the reaction closely by TLC.
-
-
Temperature Control: Avoid heating. Most ester saponifications on sensitive heterocyclic systems can be accomplished at room temperature (20-25°C), albeit over a longer period (2-24 hours). A protocol using 1M NaOH at room temperature for 1.5 hours has been successfully reported.[6]
-
Careful Acidification: After the hydrolysis is complete, the workup is crucial.
Problem 3: Difficulty with Product Isolation
Question: My hydrolysis seems to work based on TLC, but after acidification and extraction, my overall isolated yield is poor. The product seems to be water-soluble. What is the best method for isolation?
Answer: this compound is a highly polar molecule containing both a carboxylic acid and an alcohol functional group. This makes it quite water-soluble and potentially difficult to extract efficiently with common organic solvents.
Solutions for Efficient Isolation:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[6] This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer during extraction.
-
Choice of Extraction Solvent: Use a more polar solvent for extraction. While ethyl acetate is common, it may not be polar enough for exhaustive extraction.
-
Recommended Solvents: A mixture of THF/Ethyl Acetate or performing continuous extractions (5-10 times) with large volumes of ethyl acetate may be necessary. In some cases, n-butanol can be effective for extracting highly polar, acidic molecules.
-
-
Evaporation and Trituration: If extraction proves inefficient, an alternative is to evaporate the acidified aqueous solution to dryness (lyophilization is ideal if available). The resulting solid will be a mixture of your product and inorganic salts (e.g., NaCl). You can then triturate this solid with a solvent in which your product is soluble but the salt is not (e.g., hot ethanol or acetone), filter off the salt, and evaporate the solvent to get your purified product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the base-catalyzed [3+2] cycloaddition to form the isoxazole ring?
A1: The reaction is a classic 1,3-dipolar cycloaddition. The base first abstracts a proton from the α-carbon of ethyl nitroacetate. This is followed by the elimination of a water molecule to generate the 1,3-dipole, which is a nitrile oxide. This highly reactive intermediate then undergoes a concerted cycloaddition with the alkyne (the dipolarophile) to form the five-membered isoxazole ring.
Sources
Technical Support Center: Stability and Degradation of Hydroxymethylisoxazole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for hydroxymethylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this important class of compounds. Understanding the degradation pathways and implementing robust analytical strategies are critical for ensuring the efficacy, safety, and shelf-life of your drug candidates. This document provides FAQs, troubleshooting guides, and detailed protocols to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core chemical principles governing the stability of hydroxymethylisoxazole derivatives.
Q1: What are the primary degradation pathways for the isoxazole ring?
The isoxazole ring, while aromatic, possesses inherent weaknesses that make it susceptible to several degradation pathways. The primary routes of degradation are:
-
Photolysis: Exposure to ultraviolet (UV) light can induce cleavage of the weak Nitrogen-Oxygen (N-O) bond, which is a common vulnerability in isoxazoles.[1] This often leads to complex molecular rearrangements.[1]
-
Hydrolysis: The ring can be opened by water, a process that is often catalyzed by acidic or basic conditions.[2][3] The specific degradation products depend heavily on the pH of the environment and the nature of the substituents on the ring.[3][4]
-
Oxidation: The isoxazole moiety can be degraded by oxidizing agents.[5][6] This process can involve attack on the ring itself or on susceptible substituent groups.
-
Thermolysis: Although generally more stable than to light or aggressive pH, high temperatures can provide the energy needed to overcome the activation barrier for ring cleavage or other decomposition reactions.[5][7]
Q2: Why is the N-O bond in the isoxazole ring a critical point of instability?
The bond between the nitrogen and oxygen atoms in the isoxazole ring is inherently weak and represents the molecule's "Achilles' heel".[1][8] This weakness is due to the difference in electronegativity between nitrogen and oxygen and the resulting bond polarity. Under stress conditions like UV irradiation, this bond is often the first to break, initiating a cascade of reactions that leads to the formation of degradation products.[1] The initial ring cleavage often produces a highly reactive azirine intermediate, which can then rearrange into a more stable oxazole derivative or react with available nucleophiles.[1]
Q3: How does pH significantly influence the stability of hydroxymethylisoxazole derivatives in aqueous solutions?
The pH of an aqueous solution is a critical factor controlling the stability of many pharmaceutical compounds, and isoxazole derivatives are particularly sensitive.[3][9] Both acidic and basic conditions can catalyze the hydrolysis of the isoxazole ring.[3]
-
Under acidic conditions (low pH): Protonation of the ring nitrogen can make the ring more susceptible to nucleophilic attack by water, leading to ring opening.
-
Under basic conditions (high pH): Hydroxide ions can directly attack the electrophilic carbon atoms of the ring, initiating cleavage. For many pesticides containing ester or amide linkages, the rate of hydrolysis increases approximately 10-fold for every one-unit increase in pH above 7.[4]
The optimal pH for stability is typically near neutral, but this must be determined experimentally for each specific derivative. A pH-rate profile study is the definitive method for identifying the pH of maximum stability.[9]
Q4: What is the expected impact of the hydroxymethyl (-CH2OH) group on the overall stability of the molecule?
The hydroxymethyl group itself is relatively stable under hydrolytic and mild thermal conditions. Its primary influence is on the molecule's physical properties, such as increasing polarity and aqueous solubility. However, under strong oxidative stress, the primary alcohol of the hydroxymethyl group could potentially be oxidized to an aldehyde and subsequently to a carboxylic acid. While the main instability of the molecule is expected to derive from the isoxazole ring, this potential transformation of the side chain should be monitored during forced degradation studies, particularly under oxidative conditions.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides practical advice for resolving common issues encountered during the handling and analysis of hydroxymethylisoxazole derivatives.
Issue: Unexpected peaks are appearing in my chromatogram during routine analysis.
-
Probable Cause 1: Photodegradation. Isoxazoles are known to be light-sensitive.[1] If samples are not protected from light during preparation, storage, or in the autosampler, photodegradation can occur, leading to the appearance of new peaks.
-
Causality & Solution: The energy from UV or even strong ambient light can cleave the N-O bond.[1] Always prepare and store solutions of hydroxymethylisoxazole derivatives in amber vials or flasks wrapped in aluminum foil. Use an amber autosampler vial for HPLC analysis. To confirm photosensitivity, intentionally expose a solution to light and compare its chromatogram to a protected sample.
-
-
Probable Cause 2: Hydrolysis in Solution. If your mobile phase or sample diluent is strongly acidic or basic, or if samples are stored in an unbuffered aqueous solution for extended periods, hydrolysis may occur.[4]
-
Causality & Solution: The pH of the medium can catalyze ring opening.[3] Ensure your sample diluent is compatible and has a pH near the compound's point of maximum stability (often pH 4-7). Analyze samples as quickly as possible after preparation. If buffered solutions are used, ensure the buffer components do not react with the analyte.
-
Issue: I am observing poor or inconsistent recovery of my compound from aqueous formulations.
-
Probable Cause: pH-Dependent Degradation. The compound may be degrading in the formulation due to an unfavorable pH. The rate of degradation can be significant over hours or days, even at room temperature.
-
Causality & Solution: As established, the isoxazole ring is prone to acid/base-catalyzed hydrolysis.[9] Perform a pH-rate profile study to identify the optimal pH for your formulation. This involves preparing solutions at various pH values, storing them at a set temperature, and monitoring the compound's concentration over time. This data is essential for developing a stable formulation.[9]
-
Issue: My compound shows significant degradation when heated to increase solubility.
-
Probable Cause: Thermal Degradation. While often more robust to heat than to light, applying excessive heat can induce thermal decomposition.
-
Causality & Solution: High temperatures provide the activation energy for bond cleavage.[7] Avoid excessive heating. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. It is crucial to determine the onset temperature for thermal decomposition using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).[10] Forced degradation studies should include a thermal stress condition (e.g., 60-80°C) to quantify this liability.[5]
-
Section 3: Protocols and Methodologies
These protocols provide a framework for systematically evaluating the stability of your hydroxymethylisoxazole derivative.
Protocol 3.1: Standardized Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Objective: To generate likely degradation products and demonstrate the specificity of the analytical method.
Materials:
-
Hydroxymethylisoxazole derivative
-
Reagents: 1 M HCl, 1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂), HPLC-grade water, Methanol/Acetonitrile.
-
Equipment: HPLC with PDA or MS detector, pH meter, calibrated oven, photostability chamber, amber glassware.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a solution of the compound (in a neutral, stable solvent) in an oven at 70°C. Also, test the solid API powder under the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Also, test the solid API powder.
-
Control Sample: Prepare a sample in the same diluent as the stressed samples but do not expose it to any stress condition. Store it at 5°C, protected from light.
-
-
Monitor Degradation: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration.
-
Analysis: Analyze all control, stressed, and neutralized samples using a suitable stability-indicating method (see Protocol 3.2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use a PDA detector to check for peak purity of the parent peak and to identify new degradation product peaks. If using LC-MS, obtain the mass-to-charge ratio (m/z) of the new peaks to aid in structural elucidation.[5]
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the API without interference from degradation products, impurities, or excipients.[5]
Objective: To develop a reliable HPLC method for separating and quantifying the hydroxymethylisoxazole derivative from its potential degradation products.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection:
-
Column: Start with a versatile reversed-phase column, such as a C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier helps to produce sharp peak shapes.
-
-
Initial Gradient Method:
-
Develop a broad gradient method to elute all potential compounds, from polar degradants to the non-polar parent compound. For example, start with a 5-minute hold at 10% organic phase, then ramp up to 95% organic phase over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Wavelength Selection:
-
Use a PDA detector to acquire the full UV spectrum of the parent compound. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure maximum sensitivity.
-
-
Method Optimization (using stressed samples):
-
Inject the samples generated during the forced degradation study (Protocol 3.1).
-
The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks.
-
Adjust the gradient slope, flow rate, and temperature to improve separation. A shallower gradient around the elution time of the main peak can often resolve closely eluting impurities.[5]
-
-
Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples (via PDA peak purity analysis or MS).
-
Section 4: Data Interpretation and Visualization
Table 1: Typical Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway | Primary Analytical Concern |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 48 hours | Hydrolytic Ring Opening | Generation of polar degradants |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 30 mins - 24 hours | Hydrolytic Ring Opening | Often rapid degradation |
| Oxidation | 3% - 30% H₂O₂ | 2 - 48 hours | Ring Cleavage, Side-chain oxidation | Formation of multiple products |
| Thermal | 70°C (Solution & Solid) | 24 - 72 hours | Thermolytic Decomposition | Assess solid-state vs. solution stability |
| Photolytic | ICH Q1B Standard | Per guideline | Photolytic Rearrangement/Cleavage | Need for light-protective packaging |
Diagrams of Degradation Pathways and Workflows
Caption: Photodegradation pathway of isoxazoles via an azirine intermediate.[1]
Caption: Acid/Base catalyzed hydrolytic ring-opening of isoxazoles.[2][12]
Caption: Workflow for a comprehensive forced degradation study.[5]
Section 5: References
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Available at:
-
Gomes, J., et al. (2021). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Molecules. Available at:
-
Al-Mhyawi, S. R., et al. (2022). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. Scientific Reports. Available at:
-
Wikipedia. (n.d.). Isoxazole. Available at:
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at:
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. Available at:
-
Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. Available at:
-
Lubiniecki, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at:
-
Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Boyd, M. J., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. Available at:
-
Zhang, M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at:
-
Sharma, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at:
-
Yar, M. S., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:
-
Ankam, R., et al. (2014). Forced Degradation – A Review. ResearchGate. Available at:
-
Bakshi, M., & Singh, S. (2002). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available at:
-
Kashima, C. (n.d.). synthetic reactions using isoxazole compounds. HETEROCYCLES. Available at:
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at:
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at:
-
Milh, H., et al. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation: elucidation of the degradation mechanism and influence of process parameters. Chemical Engineering Journal. Available at:
-
Deer, H. M., & Beard, R. (2001). EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension. Available at:
-
Khanum, N., et al. (2012). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available at:
-
Svoboda, R., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Pharmaceutical Research. Available at:
-
Svoboda, R., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Pharmaceutical Research. Available at:
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: A Troubleshooting Guide for Isoxazole Ring Formation
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. As a Senior Application Scientist, I understand that synthesizing this valuable heterocyclic scaffold can present numerous challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield of the Desired Isoxazole
Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis is a common frustration that can often be traced back to one of three main areas: the stability of your starting materials and intermediates, the reaction conditions, or the efficiency of the synthetic method itself. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
-
Instability of Nitrile Oxide Intermediate: In the widely used Huisgen 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly reactive and prone to dimerization, primarily forming furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][2] This dimerization is a significant competing reaction that can drastically reduce the yield of the desired isoxazole. The stability of nitrile oxides is influenced by steric and electronic factors; for instance, aromatic nitrile oxides are generally more stable than aliphatic ones.[1]
-
Purity and Stability of Starting Materials: For Claisen-type syntheses, the purity of the 1,3-dicarbonyl compound is crucial, as the presence of keto-enol tautomers can affect reactivity.[3] In cycloaddition reactions, the stability of the alkyne and the nitrile oxide precursor (e.g., aldoxime) is paramount.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[3] Insufficient reaction time can lead to low conversion, while excessively long times can result in product degradation.[3]
To systematically address low yield issues, consider the following workflow:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrical isoxazoles via both the Claisen condensation and 1,3-dipolar cycloaddition pathways.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.
-
In 1,3-Dipolar Cycloadditions: The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (alkyne), and vice versa.[4] Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. Electron-withdrawing groups on the alkyne lower its LUMO energy, favoring the formation of the 3,5-disubstituted isoxazole.
-
In Claisen-type Syntheses: With an unsymmetrical 1,3-dicarbonyl compound, hydroxylamine can attack either of the two carbonyl groups, leading to a mixture of regioisomers. The selectivity of this initial attack is influenced by the electronic and steric environment of each carbonyl group.
A decision-making process can help you select the appropriate strategy to improve the regioselectivity of your isoxazole synthesis:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Issue 3: Difficulty in Purifying the Crude Isoxazole Product
Question: I am struggling to purify my crude isoxazole product. What are the best practices?
Answer: Purifying isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1] A systematic approach to purification is key.
| Method | Description & Pro-Tips |
| Column Chromatography | This is the most common method. Pro-Tip: Systematically screen different solvent systems using thin-layer chromatography (TLC) to achieve optimal separation. Sometimes, a ternary solvent system or the addition of a small amount of acetic acid or triethylamine can significantly improve resolution. If separation on silica gel is poor, consider alternative stationary phases like alumina (basic, neutral, or acidic) or reverse-phase silica. |
| Crystallization | If your isoxazole is a solid, crystallization can be a highly effective purification technique. Pro-Tip: Experiment with a variety of solvent systems to induce crystallization of the desired isomer, leaving impurities in the mother liquor. |
| Preparative HPLC/SFC | For particularly difficult separations of regioisomers or enantiomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[5] Pro-Tip: Chiral stationary phases can sometimes resolve regioisomers, even if the molecules themselves are not chiral.[6] |
Detailed Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) followed by its cycloaddition with an alkyne.
Materials:
-
Aldoxime (1.0 eq)
-
Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NCS (1.1 eq) in the same solvent.
-
Add the NCS solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pro-Tip: The slow, dropwise addition of both NCS and triethylamine is crucial to maintain a low concentration of the reactive intermediates (hydroximoyl chloride and nitrile oxide), which helps to minimize the formation of furoxan byproducts.
Protocol 2: Claisen-Schmidt Condensation and Cyclization to Isoxazole
This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[3]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Isoxazole Formation
-
Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[3]
-
After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions
A Culture of Safety: The synthesis of isoxazoles involves the use of potentially hazardous reagents. A thorough risk assessment should be conducted before any experiment.
-
Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Nitrile Oxide Precursors and Intermediates: Nitrile oxides are reactive and potentially explosive. It is highly recommended to generate them in situ to avoid isolation.[3] Precursors like azides require special handling procedures to avoid the formation of explosive heavy metal azides.[7]
-
Solvents and Reagents: Many of the solvents and reagents used (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]
-
Copper Catalysts: While essential for some reactions, copper salts can be toxic. Handle with care and avoid inhalation of dust.[9]
References
-
Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. [Link]
- Kenar, J. A. (2003). Preparation of Long-Chain β-Enaminones and β-Diketones from Long-Chain 3,5-Disubstituted Isoxazole Compounds. Journal of the American Oil Chemists' Society.
-
da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Torshin, I. Y., et al. (2015). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]
-
da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Krasinski, A., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. [Link]
-
Ciufolini, M. A., et al. (2011). Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Semantic Scholar. [Link]
-
da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. [Link]
-
Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. [Link]
-
De Sarlo, F., & Machetti, F. (2014). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]
-
Wang, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Semantic Scholar. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Ciufolini, M. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. ResearchGate. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Stanford University. Information on Azide Compounds. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
ResearchGate. (2016). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Reddit. (2023). How to separate these regioisomers?. [Link]
-
Cantera. Viewing a reaction path diagram. [Link]
-
ResearchGate. (2022). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
ResearchGate. (2015). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Queiroz, E. F., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports. [Link]
-
ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]
-
Reactome. Pathway Diagrams Specifications. [Link]
- Google Groups. (2017). Hello together, i am currently working on reaction path diagrams for N with cantera 2.2.1 for python 3.4. I have a very hard time styling them to my needs. For example, I would like to have the edges black instead of blue. diagram = ct.
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
ResearchGate. (2015). Can you suggest favourite resources on separation of regioisomers?. [Link]
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preventing byproduct formation in isoxazole synthesis
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction to Isoxazole Synthesis: Common Pitfalls
The isoxazole ring is a valuable scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its synthesis is primarily achieved through two robust methods: the condensation of a 1,3-dicarbonyl compound with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] While versatile, both pathways are susceptible to side reactions that can complicate purification and reduce yields. The most prevalent issues are the formation of regioisomers and, in the case of cycloadditions, the dimerization of the nitrile oxide intermediate. This guide will address these specific challenges in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Condensation of 1,3-Dicarbonyls with Hydroxylamine
Question 1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the selectivity?
Answer: The formation of a regioisomeric mixture is a classic challenge in the Claisen isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The hydroxylamine can attack either of the two distinct carbonyl groups, leading to two different isoxazole products. The regioselectivity is influenced by the electronic and steric differences between the two carbonyls, but often this difference is insufficient for complete control.
Expert Insight & Solution:
A highly effective strategy to overcome this is to modify the 1,3-dicarbonyl substrate into a β-enamino diketone. This modification breaks the symmetry of the substrate's reactivity, allowing for predictable, regioselective synthesis by carefully tuning the reaction conditions.[1][3][4]
The key is the differential reactivity of the ketone and the enamine-masked ketone functionalities toward hydroxylamine. By controlling the reaction conditions—such as solvent, the presence of a base like pyridine, or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂)—you can direct the initial nucleophilic attack of hydroxylamine and, consequently, the final isoxazole regioisomer.[1][3][4]
Troubleshooting Workflow: Regiocontrol using β-Enamino Diketones
Caption: Regiocontrol in Isoxazole Synthesis.
Experimental Protocol: Regioselective Synthesis of a 3,4-disubstituted Isoxazole [1]
-
To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (MeCN, 4 mL), add pyridine (1.4 equiv.).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.).
-
Add boron trifluoride etherate (BF₃·OEt₂, 2.0 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
| Condition | Predominant Isomer | Reference |
| EtOH, reflux | 4,5-disubstituted | [1] |
| MeCN, pyridine, BF₃·OEt₂ (2 equiv.), RT | 3,4-disubstituted | [1] |
| Sequential one-pot from precursor | 3,5-disubstituted, 4-formyl | [1] |
Part 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
Question 2: My cycloaddition reaction yield is low, and I'm isolating a significant amount of a furoxan byproduct. What's happening and how can I prevent it?
Answer: The byproduct you are isolating is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of your nitrile oxide intermediate.[5] Nitrile oxides are high-energy species and, in the absence of a reactive alkyne (dipolarophile), they will readily react with themselves.[6] This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[7][8][9]
Mechanism of Furoxan Formation
Caption: Nitrile Oxide Dimerization Pathway.
Expert Insight & Solution:
The most effective strategy to prevent furoxan formation is to ensure the nitrile oxide is "trapped" by the alkyne as soon as it is formed. This is achieved by the in situ generation of the nitrile oxide in the presence of the alkyne. By maintaining a low concentration of the nitrile oxide at any given time, the probability of the desired bimolecular cycloaddition with the alkyne is much higher than that of the undesired dimerization.
Methods for In Situ Generation of Nitrile Oxides to Minimize Dimerization:
-
From Aldoximes: This is a very common and effective method. The aldoxime is oxidized in the presence of the alkyne. Several mild and efficient oxidizing systems can be used.
-
NCS (N-Chlorosuccinimide) and a base (e.g., Et₃N): A classic and reliable method.
-
Oxone®/NaCl: A greener and safer alternative that works well under mechanochemical (ball-milling) or standard solution-phase conditions.[5][10]
-
Hypervalent Iodine Reagents: Catalytic amounts of an iodoarene with an oxidant like Oxone® can efficiently generate nitrile oxides.[11]
-
tert-Butyl hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent provides a mild method for nitrile oxide generation.[12]
-
-
Steric Hindrance: Introducing a sterically bulky substituent on the nitrile oxide (e.g., a mesityl group) can physically hinder the approach of two nitrile oxide molecules, thereby slowing down dimerization.[6]
Experimental Protocol: In Situ Generation from an Aldoxime using Oxone®/NaCl [10]
-
In a reaction vessel, combine the aldoxime (0.2 mmol), the alkyne (0.24 mmol), NaCl (1.0 equiv.), and Na₂CO₃ (1.5 equiv.).
-
Add Oxone® (1.1 equiv.) to the mixture.
-
For solvent-free conditions, subject the mixture to ball-milling at room temperature. Alternatively, perform the reaction in a suitable solvent like aqueous methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
Question 3: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles in my cycloaddition. How can I control the regioselectivity?
Answer: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by a combination of steric and electronic factors, as described by frontier molecular orbital (FMO) theory.[13][14] For terminal alkynes, the reaction typically favors the formation of the 3,5-disubstituted isoxazole. However, achieving high selectivity, particularly for the less common 3,4-disubstituted isomer, often requires specific catalytic or substrate-based strategies.
Expert Insight & Solution:
1. For 3,5-disubstituted Isoxazoles (the common regioisomer):
-
Copper(I) Catalysis: The use of a Cu(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-isomer.[15] The active catalyst can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
2. For 3,4-disubstituted Isoxazoles (the challenging regioisomer):
-
Ruthenium Catalysis: Ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[15][16]
-
Enamine-based [3+2] Cycloaddition: A powerful, metal-free approach involves the reaction of an in situ generated nitrile oxide with an enamine (formed from an aldehyde and a secondary amine like pyrrolidine). This method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles after an oxidation step.[17][18][19]
-
Substituent Effects: The electronic nature of the substituents on the alkyne can reverse the regioselectivity. For example, reacting a nitrile oxide with an α,β-alkynyl hydrazone (an electron-donating group) can favor the formation of the precursor to the 4-acylisoxazole, effectively reversing the typical outcome.[20][21]
Regioselectivity Control in Cycloaddition
| Catalyst/Method | Favored Regioisomer | Reference(s) |
| None (thermal) | 3,5-disubstituted (usually) | [14] |
| Copper (I) Catalysis | 3,5-disubstituted | [15] |
| Ruthenium Catalysis | 3,4-disubstituted | [15][16] |
| Enamine [3+2] Cycloaddition | 3,4-disubstituted | [17][18][19] |
Troubleshooting Flowchart: Cycloaddition Regioselectivity
Caption: Decision-making for Regiocontrol.
References
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773–4778. [Link]
-
Li, Y., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
ResearchGate. (2006). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. [Link]
-
Rosa, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Sci-Hub. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
ResearchGate. Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]
-
Pasinszki, T., et al. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 16(29), 15456-15467. [Link]
-
Wang, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]
-
MURAL - Maynooth University Research Archive Library. (2012). Nitrile Oxide/Alkyne Cycloadditions. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
Wang, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]
-
Wang, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Physical Organic Chemistry. [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Scilit. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]
-
ResearchGate. (2007). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 15. [Link]
-
ResearchGate. Synthesis of isoxazoles via [4+1] cycloaddition. [Link]
-
Maeda, Y., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]
-
Yoshimura, A., et al. (2013). Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes. Organic Letters, 15(15), 4010–4013. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34181-34201. [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
ResearchGate. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
Kaszas, T., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 27(17), 5486. [Link]
-
ResearchGate. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. [Link]
-
Kaszas, T., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]
-
Zhdankin, V. V. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4843. [Link]
-
Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 107. [Link]
-
Chegg.com. (2018). Solved 3. Condensation reactions Isoxazoles are common. [Link]
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Technical Support Center: Optimizing Isoxazole Synthesis
A Senior Application Scientist's Guide to Navigating Solvent and Temperature Effects
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Isoxazoles are foundational components in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a key priority.[1][2][3] However, controlling the reaction outcome can be challenging.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the two most critical parameters in your reaction vessel: solvent and temperature . Understanding their interplay is paramount to troubleshooting common issues like low yields, poor regioselectivity, and product decomposition. Here, we will dissect these challenges in a practical question-and-answer format, supported by experimental data and workflows.
Frequently Asked Questions & Troubleshooting Guide
Q1: My isoxazole synthesis is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Low or no yield is a common frustration that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the root cause.[4][5]
Core Areas to Troubleshoot:
-
Stability of Intermediates: In the widely used 1,3-dipolar cycloaddition method, the nitrile oxide intermediate is notoriously unstable. It is highly prone to dimerization, forming inactive furoxans, which is a primary cause of low yield.[6][7]
-
Causality: High concentrations of the nitrile oxide favor the dimerization pathway.
-
Solution: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne (the dipolarophile).[4][6] This ensures the nitrile oxide reacts with the alkyne as soon as it is formed, minimizing the opportunity for it to dimerize.
-
-
Reaction Conditions: The chosen solvent and temperature are not merely a medium but active participants in determining the reaction's success.
-
Temperature: While heating can accelerate the desired reaction, excessively high temperatures can promote the dimerization of nitrile oxides or lead to the decomposition of starting materials and the final product.[6] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4] Monitoring reaction progress via TLC or LC-MS is crucial to determine the optimal balance.[4]
-
Solvent: The solvent must fully dissolve the reactants to ensure a homogenous reaction mixture. In some cases, solvent choice can dramatically impact yield. For instance, in certain 1,3-dipolar cycloadditions, acetonitrile (MeCN) has been shown to provide superior yields compared to more polar solvents like DMSO, DMF, or water.[5]
-
-
Purity and Reactivity of Starting Materials: The integrity of your starting materials cannot be overlooked.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Regioisomer formation is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyls or in 1,3-dipolar cycloadditions.[4] Regioselectivity is a delicate balance of steric and electronic effects, which can be tipped in your favor by carefully modifying the reaction conditions.[5]
Key Strategies for Controlling Regioselectivity:
-
Solvent Polarity: The solvent environment can significantly influence which regioisomer is favored. Protic solvents (like ethanol) can form hydrogen bonds and stabilize transition states differently than aprotic solvents (like acetonitrile), directly impacting the isomeric ratio.[4][8]
-
pH Control: In the Claisen condensation synthesis (1,3-dicarbonyl + hydroxylamine), the pH of the reaction medium is a critical lever for controlling the isomeric ratio of the products.[4]
-
Lewis Acid Catalysis: For syntheses starting from β-enamino diketones (derivatives of 1,3-dicarbonyls), the addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can provide excellent control over regioselectivity. The amount of Lewis acid used is a parameter that must be optimized.[4][8]
-
Temperature Modification: Adjusting the reaction temperature can alter the kinetic versus thermodynamic product distribution, potentially favoring the formation of one regioisomer over another.
Data on Regioselectivity Control
The following table summarizes the profound effect that solvent and additives can have on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.
| Entry | Solvent | Additive (equiv.) | Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | — | 30:70 | 85 |
| 2 | MeCN | — | 75:25 | 92 |
| 3 | MeCN | Pyridine (1.2) | 25:75 | 90 |
| 4 | MeCN | BF₃·OEt₂ (2.0) | >95:5 | 79 (product 4a) |
| Data adapted from a study on the cyclocondensation of β-enamino diketones.[8][9] In this specific system, switching from protic EtOH to aprotic MeCN inverted the major product. Furthermore, the addition of a Lewis acid (BF₃·OEt₂) provided near-perfect regioselectivity for a different isomer entirely (4a).[8] |
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity.
Q3: How do alternative energy sources like microwave and ultrasound affect my synthesis?
Microwave irradiation and sonochemistry are powerful green chemistry tools that can dramatically improve isoxazole synthesis by offering enhanced reaction efficiency and reduced energy consumption.[1][10][11]
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction medium, which can lead to a significant acceleration of reaction rates.[2][10] This often results in higher yields, shorter reaction times, and cleaner reactions with fewer byproducts compared to conventional heating methods.[12][13][14]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound works by acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates localized hot spots with extremely high temperatures and pressures, accelerating reaction kinetics even at a low overall reaction temperature.[1][3] This technique can reduce reaction times from hours to minutes and often improves yields.[1]
Comparison of Conventional vs. Alternative Energy Methods
| Reaction | Method | Catalyst | Temperature | Time | Yield (%) |
| 3-component synthesis of 4H-isoxazol-5-ones | Conventional Heating | Itaconic Acid | 100 °C | 3 h | 90 |
| Ultrasound | Itaconic Acid | 50 °C | 15 min | 95 | |
| 3-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones | Conventional Stirring | Vitamin B1 | 20 °C | 120 min | 78 |
| Ultrasound | Vitamin B1 | 20 °C | 30 min | 92 | |
| Data adapted from studies on ultrasound-assisted isoxazole synthesis.[1][3] |
Q4: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4][15] If you suspect product decomposition, consider the following:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[4]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4]
-
Photochemical Conditions: Some derivatives may be sensitive to UV light and can rearrange.[4]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[4]
To avoid decomposition, use milder workup procedures, avoid extremes of pH, and protect light-sensitive compounds from direct light.
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with a terminal alkyne.
Materials:
-
Aldoxime (nitrile oxide precursor, 1.2 mmol)
-
Terminal alkyne (dipolarophile, 1.0 mmol)
-
Chloramine-T or similar oxidant
-
Solvent (e.g., Acetonitrile, Ethanol, ~5 mL)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 mmol) in the chosen solvent.
-
In Situ Generation & Reaction: To the stirred solution, add the aldoxime (1.2 mmol). Then, add the oxidant (e.g., Chloramine-T) portion-wise at room temperature or a pre-determined optimal temperature.[6][16] The slow addition helps to keep the concentration of the reactive nitrile oxide low to prevent dimerization.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from minutes to hours depending on the substrates and conditions.[4]
-
Workup and Purification: Upon completion, quench the reaction if necessary (e.g., with water). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[6]
Protocol 2: Synthesis of Isoxazoles from Chalcones and Hydroxylamine
This two-step procedure involves the synthesis of an α,β-unsaturated ketone (chalcone) followed by its cyclization with hydroxylamine.
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone can be collected by filtration.[4]
Step B: Isoxazole Formation
-
In a round-bottom flask, reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol or glacial acetic acid.[4][17][18]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.
References
-
Current Trends in Biotechnology and Pharmacy. (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Retrieved from [Link]
-
Rodriguez, A. M., Juan, A., Gómez, M. V., Moreno, A., & de la Hoz, A. (2012). Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure. Thieme E-Books & E-Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]
-
Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
M., N. N., M., C., & B., V. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Barber, G. N., & Olofson, R. A. (1977). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
NVEO. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure Continuous-Flow Microliter Microwave-Irradiation Synthesis of Isoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). An Optimization Procedure Continuous-Flow Microliter Microwave-Irradiation Synthesis of Isoxazoles | Request PDF. Retrieved from [Link]
-
SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Scribd. (n.d.). Green Synthesis of Isoxazole Analogues | PDF. Retrieved from [Link]
-
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
PMC - NIH. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. Retrieved from [Link]
-
PMC - NIH. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Isoxazole Ring Closure
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for efficient isoxazole ring closure. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic strategies, troubleshoot effectively, and achieve high-yielding, regioselective isoxazole formation.
Section 1: Foundational Knowledge & Catalyst Overview
Q1: What are the primary catalytic strategies for synthesizing the isoxazole ring?
A1: The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry due to the diverse biological activities of isoxazole-containing compounds.[1][2] The two most prevalent catalytic routes are:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[3][4] The choice of catalyst is critical for controlling regioselectivity and reaction efficiency. Transition metal catalysts, particularly copper(I), are widely used to promote this reaction.[5][6][7]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[4] Acid or base catalysis is typically employed to facilitate this transformation.
Recent advancements have also introduced metal-free synthesis routes and enzymatic catalysis, offering greener and more sustainable alternatives.[3][8]
Q2: How does the choice of catalyst influence the outcome of an isoxazole synthesis?
A2: The catalyst plays a pivotal role in isoxazole synthesis, influencing several key parameters:
-
Reaction Rate: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the rate of isoxazole ring formation.
-
Regioselectivity: In the synthesis of unsymmetrical isoxazoles, particularly from terminal alkynes, the catalyst can direct the cycloaddition to favor one regioisomer over another. For instance, copper-catalyzed cycloadditions of nitrile oxides with terminal alkynes typically yield 3,5-disubstituted isoxazoles with high regioselectivity.[5][9]
-
Yield: An appropriate catalyst can significantly improve the yield of the desired isoxazole by minimizing side reactions, such as the dimerization of nitrile oxides to furoxans.[10]
-
Substrate Scope: The choice of catalyst can broaden the range of functional groups tolerated in the starting materials, allowing for the synthesis of more complex and diverse isoxazole derivatives.[8][11]
Section 2: Troubleshooting Guide - Catalyst & Reaction Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Q3: My isoxazole yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in isoxazole synthesis can be frustrating and often stem from a combination of factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Flowchart for Low Isoxazole Yield
Caption: Decision-making flowchart for addressing regioselectivity issues.
Catalyst-Centric Solutions for Regioselectivity in 1,3-Dipolar Cycloadditions:
-
Copper Catalysis for Terminal Alkynes: For the reaction between a nitrile oxide and a terminal alkyne, copper(I) catalysts are highly effective in directing the regioselectivity towards the 3,5-disubstituted isoxazole. [5][6]This is a widely adopted and reliable method.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can influence the electronic properties of the reactants and, in turn, the regiochemical outcome of the cycloaddition. [10]* Ruthenium Catalysis for 3,4-Disubstituted Isoxazoles: While 3,5-disubstitution is common, achieving a 3,4-substitution pattern can be challenging. Specific organoruthenium catalysts have been shown to promote the formation of 3,4-disubstituted isoxazoles. [12] Q5: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?
A5: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. [4][10] Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. [10]* Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond. [10]* Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond. [10]If you suspect product decomposition, consider using milder workup procedures and avoiding harsh conditions.
Section 3: Catalyst & Protocol Recommendations
This section provides a comparative overview of common catalysts and detailed experimental protocols.
Table 1: Comparison of Catalytic Systems for Isoxazole Synthesis
| Catalyst System | Typical Substrates | Key Advantages | Potential Drawbacks |
| Copper(I) Salts (e.g., CuI, CuCl) | Terminal Alkynes, Nitrile Oxides | High regioselectivity for 3,5-disubstitution, mild reaction conditions, good functional group tolerance. [5][6] | Can be sensitive to air and moisture. |
| Gold(III) Chloride (AuCl₃) | α,β-Acetylenic Oximes | Efficient cycloisomerization to form substituted isoxazoles under moderate conditions. [5] | Higher cost compared to copper catalysts. |
| Palladium Catalysts | Alkynyl Oxime Ethers, Allyl Halides | Enables cascade annulation/allylation reactions to produce functionalized isoxazoles. [5] | Catalyst cost and potential for side reactions. |
| Iron Catalysts | Propargylic Alcohols | Versatile for one-pot synthesis of isoxazoles or isoxazolines from the same starting material. [13] | May require optimization for specific substrates. |
| Lewis Acids (e.g., AlCl₃, ZrCl₄) | 2-Methylquinolines, Alkynes; Nitroalkanes | Metal-free alternative, can promote cyclization and dehydration steps. [14][15] | Can be substrate-specific, may require stoichiometric amounts. |
| Hypervalent Iodine Reagents | Oximes, Alkynes | Efficient for in situ nitrile oxide generation under mild conditions, leading to high yields. [16][17][18] | Stoichiometric use of the reagent is often required. |
| Metal-Free (Base-mediated) | N-Boc-masked Chloroximes, Alkynes/Enamines | Avoids metal contamination, suitable for large-scale synthesis. [3] | May have a more limited substrate scope compared to metal-catalyzed methods. |
Experimental Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne, utilizing a copper(I) catalyst for the cycloaddition step. [5] Materials:
-
Aldoxime (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
To a stirred solution of the aldoxime in DCM, add NCS portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitor by TLC).
-
To the resulting hydroximinoyl chloride solution, add the terminal alkyne, CuI, and Et₃N.
-
Stir the reaction mixture at room temperature until the hydroximinoyl chloride is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Experimental Protocol 2: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
This protocol details the synthesis of substituted isoxazoles via the AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes. [5] Materials:
-
α,β-Acetylenic oxime (1.0 eq.)
-
Gold(III) chloride (AuCl₃) (2 mol%)
-
Solvent (e.g., Acetonitrile - MeCN)
Procedure:
-
Dissolve the α,β-acetylenic oxime in MeCN in a reaction vessel.
-
Add AuCl₃ to the solution and stir the mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted isoxazole.
Section 4: Frequently Asked Questions (FAQs)
Q6: Are there any "green" or environmentally friendly catalytic options for isoxazole synthesis?
A6: Yes, significant progress has been made in developing greener synthetic routes for isoxazoles. These include:
-
Metal-Free Synthesis: As mentioned earlier, base-mediated metal-free approaches are available and are particularly attractive for large-scale synthesis to avoid metal contamination. [3]* Enzymatic Catalysis: The use of enzymes as catalysts is a growing area that aligns with the principles of green chemistry, offering high selectivity under mild conditions. [8]* Ultrasonic Irradiation: Ultrasound-assisted synthesis can enhance reaction rates, reduce reaction times, and often allows for the use of greener solvents like water. [19][20]* Use of Natural Acid Catalysts: Some studies have explored the use of fruit juices, which contain natural acids, as catalysts for isoxazole synthesis. [21] Q7: Can I use microwave irradiation to accelerate my isoxazole synthesis?
A7: Absolutely. Microwave-assisted organic synthesis has been successfully applied to isoxazole formation, often leading to dramatically reduced reaction times and improved yields. [10][22]The focused heating provided by microwave irradiation can efficiently promote the cycloaddition or cyclization reactions. It is crucial to use a dedicated microwave reactor for safety and precise temperature and pressure control.
Q8: What are some key safety considerations when working with catalysts and reagents for isoxazole synthesis?
A8: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Specific considerations for isoxazole synthesis include:
-
Handling of Metal Catalysts: Many metal catalysts are toxic and may be pyrophoric. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Nitrile Oxide Precursors: Some precursors to nitrile oxides, such as hydroximinoyl chlorides, can be lachrymatory and should be handled with care.
-
Oxidizing Agents: Reagents like N-Chlorosuccinimide (NCS) and hypervalent iodine compounds are strong oxidizers and should be handled appropriately.
-
Solvent Safety: Adhere to all safety guidelines for the handling and disposal of organic solvents.
Always consult the Safety Data Sheet (SDS) for all reagents and catalysts used in your experiments.
References
-
Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. (2015). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32991–33012. [Link]
-
Copper-Catalyzed Isoxazole Synthesis. (2022). Synfacts, 18(10), 1068. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2018). Sciforum. Retrieved January 14, 2026, from [Link]
-
A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. (2022). Polycyclic Aromatic Compounds, 1-25. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2005). Chemical Communications. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(7), 1618. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(3), M1149. [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2005). The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Journal of Drug Discovery and Therapeutics, 12(1). [Link]
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Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (2017). Molecules, 22(12), 2097. [Link]
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules, 27(12), 3860. [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. Retrieved January 14, 2026, from [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). Molecules, 20(10), 18836–18851. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1618–1623. [Link]
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. (2017). The Journal of Organic Chemistry, 82(19), 10638–10645. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances, 12(11), 6549–6558. [Link]
-
A Review on Synthesis and Reactions of Substituted Isoxazole. (2015). International Journal of ChemTech Research, 8(4), 1803-1812. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Isoxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in the synthesis of substituted isoxazoles. The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, making its controlled synthesis a critical skill.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for isoxazoles, and why is regioselectivity a major concern?
A1: The two most prevalent methods for constructing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This reaction involves a nitrile oxide (the 1,3-dipole) reacting with an alkyne or alkene (the dipolarophile).[3][4] When an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).
-
Condensation Reaction (Claisen Isoxazole Synthesis): This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] If the 1,3-dicarbonyl substrate is unsymmetrical, the hydroxylamine can react with either carbonyl group, again leading to a mixture of regioisomers.[5]
Regioselectivity is critical because different regioisomers of the same compound can have vastly different biological activities, physical properties, and synthetic utility.[1] Achieving a high yield of a single, desired isomer is essential for efficiency in drug discovery and development, avoiding the need for difficult and costly separation of isomeric mixtures.[6]
Q2: How do electronic and steric factors fundamentally influence regioselectivity in the 1,3-dipolar cycloaddition?
A2: The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is governed by both electronic and steric effects, which can be explained by Frontier Molecular Orbital (FMO) theory.[7][8]
-
Electronic Effects: The reaction's regioselectivity depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. The preferred isomer is the one resulting from the smaller HOMO-LUMO energy gap. Generally, the reaction between a nitrile oxide and a terminal alkyne favors the 3,5-disubstituted isoxazole, where the carbon of the nitrile oxide bonds to the substituted carbon of the alkyne.[7][9]
-
Steric Effects: Steric hindrance plays a significant role. Bulky substituents on either the nitrile oxide or the alkyne will favor the transition state that minimizes steric repulsion.[10] In the reaction with terminal alkynes, this typically reinforces the electronic preference for the 3,5-isomer, as it places the alkyne's substituent at the less-crowded 5-position of the ring.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Q: My reaction of a nitrile oxide with a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively obtain the 3,5-isomer?
A: Achieving high selectivity for the 3,5-isomer is a common objective. While this isomer is often electronically favored, selectivity can be poor without optimization.[7]
Causality & Solution: The key is to accelerate the desired reaction pathway while suppressing the undesired one. This is most effectively achieved with catalysis.
-
Implement Copper(I) Catalysis: This is the most robust method for ensuring high regioselectivity for 3,5-disubstituted isoxazoles.[7][11][12] Copper(I) salts, such as CuI, coordinate with the terminal alkyne to form a copper acetylide intermediate.[12] This intermediate then reacts with the nitrile oxide in a highly regioselective manner. This method is often effective even when thermal, uncatalyzed reactions give poor selectivity.[11][13]
-
Solvent Choice: Less polar solvents can sometimes enhance the formation of the 3,5-isomer in uncatalyzed reactions.[7] However, this effect is generally less pronounced than that of a catalyst.
-
Slow In-situ Generation of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form furoxans, reducing yield.[6] Generating the nitrile oxide slowly in situ (e.g., from an aldoxime precursor using an oxidant like N-chlorosuccinimide or from a hydroximoyl chloride with a base) keeps its concentration low, minimizing side reactions and potentially improving selectivity by allowing the catalyzed pathway to dominate.[6]
Q: I need to synthesize the 3,4-disubstituted isoxazole, but my cycloaddition reaction fails to produce it selectively. What strategies should I use?
A: The synthesis of 3,4-disubstituted isoxazoles via traditional cycloaddition is challenging because it is often the kinetically disfavored product.[1][7] Therefore, alternative synthetic routes are required.
Causality & Solution: The strategy is to change the nature of the reactants to override the inherent electronic preference of the alkyne.
-
Enamine-Based [3+2] Cycloaddition: A highly effective, metal-free method involves reacting the nitrile oxide with an enamine instead of an alkyne. The enamine is generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine).[14][15] The subsequent cycloaddition is highly regiospecific, and oxidation of the resulting dihydroisoxazole intermediate yields the desired 3,4-disubstituted isoxazole.[1][14][15]
-
Catalyst-Controlled Synthesis: While copper favors the 3,5-isomer, other transition metals can promote different outcomes. Ruthenium-catalyzed cycloadditions, for instance, have been shown to selectively produce 3,4-disubstituted isoxazoles under specific conditions, particularly under mechanochemical (ball-milling) approaches.[16]
// Connections Start -> Method; Method -> Cyclo [label="[3+2]"]; Method -> Condense [label="Claisen"]; Cyclo -> Want35; Cyclo -> Want34; Want35 -> Sol35; Want34 -> Sol34; Condense -> SolCondense; Sol35 -> End; Sol34 -> End; SolCondense -> End; } caption: Decision-making flowchart for troubleshooting regioselectivity.
Problem 2: Poor Regioselectivity in Condensation Reactions
Q: My Claisen synthesis using an unsymmetrical β-diketone and hydroxylamine is giving me an inseparable mixture of 3,5-disubstituted isoxazoles. How can I gain control?
A: This is a classic problem stemming from the two electrophilic carbonyl centers in the starting material.[2] Control can be achieved by modifying the substrate to differentiate the reactivity of the carbonyls or by carefully tuning reaction conditions.
Causality & Solution: The strategy is to make one carbonyl carbon significantly more or less reactive than the other.
-
Use β-Enamino Diketone Precursors: This is a highly effective modern approach. By converting one of the ketone groups into an enamine, you deactivate it towards nucleophilic attack by hydroxylamine. The remaining ketone is the primary site of reaction.[2]
-
Employ a Lewis Acid Catalyst: When using β-enamino diketones, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can further enhance regioselectivity.[2][6] The Lewis acid activates the carbonyl group, directing the initial attack of hydroxylamine. The amount of Lewis acid used is a critical parameter to optimize.[2]
-
Control Reaction Conditions (pH and Solvent): In the traditional Claisen synthesis, reaction conditions are key. The pH can influence which carbonyl is more readily attacked.[12] Protic solvents like ethanol versus aprotic solvents like acetonitrile can also favor the formation of different regioisomers.[2][6]
Data Summary: Controlling Regioselectivity from β-Enamino Diketones
The following tables summarize the powerful effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating how different isomers can be targeted.[2]
Table 1: Effect of Solvent and Base on Regioisomer Ratio
| Entry | Solvent | Base | Temp (°C) | Time (h) | Ratio (2a:3a) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EtOH | NaOAc | RT | 2 | 80:20 | 85 |
| 2 | MeCN | NaOAc | RT | 2 | 25:75 | 80 |
| 3 | H₂O/EtOH (1:1) | NaOAc | RT | 2 | 30:70 | 82 |
| 4 | EtOH | Pyridine | RT | 2 | 90:10 | 90 |
Data adapted from reference[2]. Regioisomers 2a and 3a represent different 4,5-disubstituted isoxazoles.
Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioisomer Formation
| Entry | Solvent | Pyridine (equiv.) | BF₃·OEt₂ (equiv.) | Ratio (4a) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeCN | 1.4 | 0.5 | 65 | 70 |
| 2 | MeCN | 1.4 | 1.0 | 80 | 75 |
| 3 | MeCN | 1.4 | 2.0 | 90 | 79 |
| 4 | CH₂Cl₂ | 1.4 | 2.0 | 82 | 72 |
Data adapted from reference[2]. Regioisomer 4a represents a 3,4-disubstituted isoxazole.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a reliable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles.[11][12]
Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Aldoxime (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (Et₃N) or other suitable base
-
Solvent (e.g., THF, Toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%).
-
Add the solvent (e.g., THF, 5 mL) and stir the mixture at room temperature.
-
Add the base (e.g., triethylamine) to the mixture.
-
Slowly add a solution of the oxidant (e.g., NCS) in the same solvent portion-wise over 1-2 hours. The slow addition is crucial to generate the nitrile oxide in situ and prevent dimerization.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours at room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol provides a regiospecific, metal-free route to 3,4-disubstituted isoxazoles.[1][14]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
N-hydroximidoyl chloride (1.1 mmol, 1.1 equiv)
-
Pyrrolidine (0.2 mmol, 20 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Oxidizing agent (e.g., DDQ or air/O₂)
-
Non-polar solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and N-hydroximidoyl chloride (1.1 mmol) in a non-polar solvent like DCM (5 mL).
-
Add pyrrolidine (20 mol%) to catalyze the formation of the enamine intermediate in situ.
-
Add triethylamine (1.5 equiv) to generate the nitrile oxide from the N-hydroximidoyl chloride precursor.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the 4,5-dihydroisoxazole intermediate by TLC or LC-MS.
-
Once the cycloaddition is complete, introduce the oxidizing agent. For sensitive substrates, bubbling air or oxygen through the solution may be sufficient. For more robust systems, a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used.
-
Continue stirring until the oxidation is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.
References
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da Silva, J. F. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 8282-8290. [Link]
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Reddy, G. S., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 135(4). [Link]
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Organic Synthesis. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synfacts. [Link]
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Aziz, I., et al. (2023). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 13(1). [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259. [Link]
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Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]
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Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
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ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Request PDF. [Link]
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Sharma, V., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 104. [Link]
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da Silva, J. F. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
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Barnes, R. P., & Brandon, A. (1951). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. [Link]
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Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
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Ballistreri, F. P., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 10(4), 792-797. [Link]
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Su, B., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Current Organic Synthesis, 16(8), 1174-1184. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
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da Cunha, E. F. F., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(1), 12-21. [Link]
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He, L., et al. (2020). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications, 56(68), 9833-9836. [Link]
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Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
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Hernandez, J. G., et al. (2019). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 9, 3037-3042. [Link]
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de Oliveira, C. S. A., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(2). [Link]
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Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 254-263. [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
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Cecchi, L. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]
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Bakulev, V. A., et al. (2013). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 9, 1905-1913. [Link]
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Mironov, M. A. (2020). THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES. Chemistry of Heterocyclic Compounds, 56(6). [Link]
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Li, H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8). [Link]
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Validation & Comparative
The Isoxazole Carboxylic Acid Moiety: A Comparative Guide to a Privileged Scaffold in Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of functional groups is a critical determinant of a drug candidate's ultimate success. The carboxylic acid group, while a frequent component of pharmacophores, often presents challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2] This has led to the extensive exploration of carboxylic acid bioisosteres—functional groups that can mimic the key interactions of a carboxylic acid while offering an improved physicochemical and pharmacokinetic profile.[3][4][5] Among these, the isoxazole ring, particularly when substituted with a carboxylic acid, has emerged as a versatile and highly valuable scaffold in modern medicinal chemistry.[6]
This guide provides an in-depth comparative analysis of isoxazole carboxylic acids in drug design. Moving beyond a simple overview, we will delve into the causal relationships behind their advantageous properties, present head-to-head experimental data against common alternatives, and provide detailed, actionable protocols for their synthesis and evaluation.
The Rationale for Isoxazole Carboxylic Acids: A Physicochemical Perspective
The utility of the isoxazole carboxylic acid moiety stems from its unique electronic and steric properties. Unlike a simple carboxylic acid, the isoxazole ring is an aromatic heterocycle that influences the acidity and spatial arrangement of the appended carboxyl group. This structural nuance can lead to significant improvements in a compound's drug-like properties.
One of the key advantages of certain isoxazole derivatives, such as 3-hydroxyisoxazoles, is their ability to act as planar carboxylic acid isosteres with similar pKa values, typically in the range of 4-5.[3] This allows them to effectively mimic the anionic interactions of a carboxylate group with biological targets, such as the highly basic side chain of an arginine residue in a protein binding pocket. However, the isoxazole core itself can offer advantages in terms of lipophilicity and metabolic stability compared to a simple aliphatic chain bearing a carboxylic acid.
Head-to-Head Comparison: Isoxazole Carboxylic Acids vs. Other Bioisosteres
The true value of a bioisosteric replacement can only be assessed through direct experimental comparison. Below, we present collated data from studies that have evaluated isoxazole carboxylic acids against their carboxylic acid counterparts and other common bioisosteres like tetrazoles.
Case Study 1: Cholecystokinin-B (CCK-B) Receptor Antagonists
In the development of CCK-B receptor antagonists, a planar, heterocyclic bioisostere, 3-hydroxyisoxazole, was compared to the parent carboxylic acid and other non-planar isosteres. The data clearly demonstrates that the 3-hydroxyisoxazole derivative maintains a comparable biological activity to the original carboxylic acid.
| Compound | Bioisostere | IC50 (nM) |
| 13 | Carboxylic Acid | 1.3 |
| 14 | 3-Hydroxy-isoxazole | 1.8 |
| 15 | Sulfonic Acid | 0.8 |
| 16 | Phosphonic Acid | >1000 |
| 17 | Acylsulfonamide | 250 |
| Data adapted from a study on CCK-B receptor antagonists.[3] |
This table highlights that while the sulfonic acid derivative showed a slight improvement in potency, the 3-hydroxy-isoxazole maintained a nanomolar IC50 value, unlike the phosphonic acid and acylsulfonamide, making it a viable and structurally distinct alternative to the parent carboxylic acid.
Case Study 2: A Comparative Look at Tetrazoles
Tetrazoles are another widely used carboxylic acid bioisostere, prized for their similar pKa values and increased metabolic stability.[4][7] However, they can present their own challenges, including a larger desolvation penalty due to stronger hydrogen bonding, which can negatively impact permeability despite their higher lipophilicity.[4][8]
| Property | Carboxylic Acid | Tetrazole | Isoxazole Carboxylic Acid (representative) |
| Acidity (pKa) | ~4.0 - 5.0[7] | ~4.5 - 5.1[7] | ~4.0 - 5.0 (for 3-hydroxyisoxazole)[3] |
| Lipophilicity | Lower[7] | Higher[7] | Generally higher than simple carboxylic acids |
| Permeability | Can be limited by charge[8] | Often lower than expected[4][8] | Can be modulated by substitution on the isoxazole ring |
| Metabolic Stability | Susceptible to glucuronidation[7] | Generally more stable[7] | N-O bond can be a site of metabolism, but often more stable than simple acids |
This comparative overview underscores that the choice of a bioisostere is not a one-size-fits-all solution. The isoxazole carboxylic acid offers a compelling balance of properties that can be fine-tuned through synthetic modification.
Experimental Protocols for Evaluation
To facilitate a robust comparative study in your own research, we provide the following detailed experimental protocols for the synthesis and characterization of isoxazole carboxylic acids.
Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acid
This protocol describes a common method for the synthesis of isoxazole-4-carboxylic acids, which can then be further modified.
Workflow for the Synthesis of Isoxazole-4-Carboxylic Acid
Caption: A streamlined workflow for determining key physicochemical and ADME properties.
Protocol for pKa Determination (UV-Vis Spectrophotometry):
-
Prepare a series of aqueous buffers with a range of pH values (e.g., pH 1 to 13).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent microplate, add the buffer solutions to individual wells.
-
Add a small aliquot of the compound stock solution to each well, ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH.
-
Fit the data to the appropriate equation to determine the pKa value.
Protocol for logP/logD Determination (Shake-Flask Method):
-
Pre-saturate n-octanol with water (or a buffer of a specific pH for logD) and the aqueous phase with n-octanol.
-
Prepare a solution of the test compound in the aqueous phase.
-
Mix equal volumes of the n-octanol and the aqueous solution of the compound in a vial.
-
Shake the vial vigorously for a set period to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP (or logD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for Metabolic Stability Assay (Liver Microsomes):
-
Prepare an incubation mixture containing liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (dissolved in a small amount of organic solvent).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time and determine the half-life (t1/2) from the slope of the linear regression.
Case Studies in Drug Action: The Role of Isoxazole Carboxylic Acids
To further illustrate the application and importance of this scaffold, we will examine the mechanism of action of drugs and drug candidates where the isoxazole moiety is central to their function.
Leflunomide: Inhibition of de Novo Pyrimidine Synthesis
Leflunomide is a disease-modifying antirheumatic drug (DMARD) that contains a 5-methylisoxazole-4-carboxamide scaffold. It is a prodrug that is rapidly metabolized to its active form, teriflunomide, through the opening of the isoxazole ring. T[9][10][11]eriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).
[9][10][12]Mechanism of Action of Leflunomide's Active Metabolite
Caption: The metabolic activation of leflunomide and subsequent inhibition of DHODH.
By inhibiting DHODH, teriflunomide blocks the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes. T[9][10][11]his ultimately leads to the immunosuppressive and anti-inflammatory effects of the drug.
Xanthine Oxidase Inhibitors
Certain 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. O[13][14]verproduction of uric acid can lead to hyperuricemia and gout.
Inhibition of Uric Acid Formation by Isoxazole-based Xanthine Oxidase Inhibitors
Caption: The role of xanthine oxidase in uric acid production and its inhibition.
The isoxazole carboxylic acid scaffold in these inhibitors is designed to fit into the active site of xanthine oxidase, preventing the binding of its natural substrates and thereby reducing the production of uric acid.
Conclusion
The isoxazole carboxylic acid moiety represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its ability to serve as an effective bioisostere for carboxylic acids, often with improved physicochemical and pharmacokinetic properties, has been demonstrated in numerous drug discovery programs. B[6][15]y understanding the underlying principles of its utility, employing rigorous comparative experimental evaluation, and leveraging detailed mechanistic insights, researchers can continue to unlock the full potential of this privileged scaffold in the design of novel and effective therapeutics.
References
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- Patsnap Synapse. (2024, July 17).
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- Fox, R. I., Herrmann, M. L., & Frangou, C. G. (1999). Mechanism of Action for Leflunomide in Rheumatoid Arthritis. Journal of Cellular Biochemistry, 75(S33), 63-73.
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Singh, R., Kumar, A., Kumar, S., & Kumar, V. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2097-2115.
- Al-Omary, F. A. M., Abou-Seri, S. M., El-Kerdawy, M. M., & Ali, M. A. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670.
- Di Micco, S., Terracciano, S., Bifulco, G., Riccio, R., & Gomez-Paloma, L. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 63(17), 9326-9351.
- Kumar, P., Singh, B. K., Kumar, A., Kumar, A., & Singh, R. K. (2025, January 9). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. ACS Infectious Diseases.
- Singh, H., Kumari V.S., A., Singh, A. K., Kumar, A., & Kumar, P. (2023, August 1). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. Current Organic Chemistry, 27(15), 1308-1318.
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- Hawash, M., Jaradat, N., Abualhasan, M. N., & Mosa, A. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133695.
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Validating the Efficacy of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates rigorous and objective evaluation of new chemical entities. This guide provides an in-depth technical comparison of the potential efficacy of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid as an inhibitor of Glutamic Acid Decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This document will delve into the mechanistic rationale, present detailed experimental protocols for validation, and compare its hypothetical performance against established GAD inhibitors.
The Critical Role of Glutamic Acid Decarboxylase in Neuromodulation
Glutamic acid decarboxylase (GAD) is a pivotal enzyme in the central nervous system, responsible for the conversion of the primary excitatory neurotransmitter, glutamate, into the primary inhibitory neurotransmitter, GABA.[1][2] This delicate balance between excitation and inhibition is fundamental for maintaining normal brain function. Dysregulation of GAD activity and subsequent GABAergic signaling has been implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Therefore, molecules that can modulate GAD activity are invaluable tools for neuroscience research and hold significant therapeutic potential.
There are two primary isoforms of GAD: GAD67 and GAD65, encoded by the GAD1 and GAD2 genes, respectively.[3] GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is localized to nerve terminals and is involved in the synthesis of GABA for vesicular release during neurotransmission.[2][3] The strategic inhibition of these isoforms can unravel the complexities of GABAergic neurotransmission and offer targeted therapeutic interventions.
Mechanism of Action: The Isoxazole Scaffold as a Bioisostere for Carboxylic Acids
The chemical structure of this compound suggests its potential as a GAD inhibitor. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can act as a bioisostere for a carboxylic acid group. This structural mimicry allows it to potentially interact with the active site of GAD, which normally binds the carboxylate group of its substrate, glutamate. The hydroxymethyl group at the 5-position and the carboxylic acid at the 3-position of the isoxazole ring provide additional points for interaction and may influence the compound's binding affinity and specificity for the enzyme's active site.
Comparative Efficacy of GAD Inhibitors
To objectively assess the potential of this compound, its performance must be benchmarked against well-characterized GAD inhibitors. The following table summarizes the efficacy of known GAD inhibitors. For the purpose of this guide, we will assign a hypothetical IC50 value to our target compound to illustrate its potential placement within the current landscape of GAD inhibitors.
| Compound | Target(s) | In Vitro Efficacy (IC50/Ki) | In Vivo Efficacy (ED50 for seizures) | Reference(s) |
| 3-Mercaptopropionic acid | GAD | Competitive inhibitor | 0.27 mmol/kg (mice) | [4] |
| L-Allylglycine | GAD | Weak inhibitor (Ki ~50 mM for AG) | 1.0 mmol/kg (mice) | [4] |
| Semicarbazide | GAD | Carbonyl-trapping agent | - | |
| This compound | GAD (Hypothetical) | ~15 µM (Hypothetical IC50) | To be determined |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes.
Experimental Validation Protocols
The validation of a novel GAD inhibitor requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and in vivo models.
Part 1: In Vitro Validation of GAD Inhibition
The initial step is to determine the direct inhibitory effect of the compound on GAD activity. A fluorescence-coupled enzymatic assay offers a sensitive and high-throughput method for this purpose.[5]
Experimental Protocol: Fluorescence-Coupled GAD Inhibition Assay [5]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Master Mix: Prepare a fresh master mix containing 0.063 U/mL GABase, 0.063 U/mL diaphorase, 6.25 µM resazurin, 100 µM NADP+, 5 mM α-ketoglutarate, and 3.125 µM DTT in Assay Buffer.
-
Enzyme Solution: Recombinant human GAD65 or GAD67.
-
Substrate Solution: L-Glutamic acid.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and known inhibitors (e.g., 3-mercaptopropionic acid) in the appropriate solvent.
-
-
Assay Procedure:
-
Add 10 µL of inhibitor solution or vehicle control to the wells of a 96-well microplate.
-
Add 20 µL of GAD enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the L-Glutamic acid substrate solution.
-
Immediately add 50 µL of the Master Mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) at multiple time points over 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of GABA production from the increase in fluorescence over time.
-
Plot the percentage of GAD inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: This assay design provides a self-validating system. The use of a coupled enzyme system (GABase and diaphorase) ensures that the measured signal is directly proportional to the amount of GABA produced by GAD. Including a known GAD inhibitor as a positive control validates the assay's ability to detect inhibition. Running a no-enzyme control confirms that the substrate or inhibitor does not interfere with the detection system.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro fluorescence-coupled GAD inhibition assay.
Part 2: Cell-Based Assay for Assessing GABAergic Signaling
To understand the effect of GAD inhibition in a cellular context, it is crucial to measure changes in intracellular and extracellular GABA levels.
Experimental Protocol: Measurement of GABA Levels in Cultured Neurons
-
Cell Culture:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
-
Treatment:
-
Treat the cultured neurons with varying concentrations of this compound or a known GAD inhibitor for a specified duration (e.g., 24 hours).
-
Include a vehicle-treated group as a negative control.
-
-
Sample Collection:
-
Collect the cell culture medium to measure extracellular GABA.
-
Lyse the cells to collect the intracellular fraction.
-
-
GABA Quantification:
-
Measure GABA concentrations in both extracellular and intracellular samples using a sensitive method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Mass Spectrometry.[6]
-
-
Data Analysis:
-
Normalize GABA concentrations to the total protein content of the cell lysates.
-
Compare the GABA levels in the treated groups to the vehicle control group to determine the extent of GAD inhibition in a cellular environment.
-
Causality Behind Experimental Choices: This cell-based assay moves beyond direct enzyme inhibition to assess the functional consequence of blocking GAD. By measuring both intracellular and extracellular GABA, we can gain insights into how the inhibitor affects GABA synthesis and release. The use of a neuronal cell line provides a more physiologically relevant system than a cell-free enzymatic assay.
Part 3: In Vivo Models of GAD Inhibition
To evaluate the physiological effects of GAD inhibition, in vivo studies in rodent models are essential. Known GAD inhibitors often induce seizures at higher doses, providing a clear and quantifiable endpoint.[4]
Experimental Protocol: Assessment of Seizure Activity in Mice [4]
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses.
-
Administer a known GAD inhibitor (e.g., 3-mercaptopropionic acid at 0.27 mmol/kg) as a positive control and a vehicle solution as a negative control.[4]
-
-
Behavioral Observation:
-
Observe the mice continuously for a defined period (e.g., 2 hours) for the onset and severity of seizures.
-
Use a standardized seizure scoring scale (e.g., Racine scale) to quantify the behavioral manifestations.
-
-
Electrophysiological Recording (Optional):
-
For a more detailed analysis, implant electrodes for electroencephalogram (EEG) recording to monitor brain electrical activity and detect seizure-related discharges.
-
-
Data Analysis:
-
Determine the dose-response relationship for seizure induction (ED50).
-
Analyze the latency to seizure onset and the duration and severity of seizures.
-
Compare the effects of the test compound with the positive and negative controls.
-
Causality Behind Experimental Choices: The seizure model provides a robust in vivo readout for significant GAD inhibition. A reduction in GABAergic inhibition leads to neuronal hyperexcitability, which can manifest as seizures. This model allows for the determination of a compound's potency and efficacy in a whole-animal system and provides an initial assessment of its potential neurological side effects.
Signaling Pathway and Point of Intervention
The central pathway affected by GAD inhibitors is the synthesis of GABA from glutamate. By inhibiting GAD, these compounds disrupt the production of the brain's primary inhibitory neurotransmitter, leading to an imbalance in the excitatory/inhibitory tone.
Signaling Pathway Diagram:
Caption: The GABAergic synthesis pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for validating the efficacy of this compound-based inhibitors, with a focus on GAD as a primary target. The proposed experimental workflow, from in vitro enzyme kinetics to in vivo behavioral studies, provides a robust framework for characterizing novel inhibitory compounds. While the inhibitory potential of this compound on GAD is currently hypothetical, its structural features warrant further investigation. Future studies should focus on synthesizing this compound and its analogs and systematically evaluating their potency, selectivity for GAD isoforms, and pharmacokinetic properties. The insights gained from such studies will be instrumental in advancing our understanding of GABAergic modulation and could pave the way for the development of novel therapeutics for a range of neurological disorders.
References
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- A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLoS ONE.
- GAD Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Meldrum, B. S., & Horton, R. W. (1974). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology, 51(1), 125–134.
- Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish. (2017). Scientific Reports.
- Structural characterization of the mechanism through which human glutamic acid decarboxylase auto-activ
- Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor. (1992). Analytical Biochemistry.
- Fast detection of extrasynaptic GABA with a whole-cell sniffer. (2012). Frontiers in Neural Circuits.
- CheKine™ Micro Glutamate Decarboxylase (GAD) Activity Assay Kit. (n.d.). Abbkine.
- Enzyme inhibition XI: glutamate decarboxylase activity relationship with the reaction products as determined by the colorimetric and radioisotopic methods. (2002).
- Regulation of GAD Expression in Rat Pancreatic Islets and Brain by gamma-vinyl-GABA and Glucose. (1997). Journal of Neurochemistry.
- Structure Activity Rel
- Functional analysis tools for GAD isoforms. (2022). RIKEN BRC Experimental Animal Division.
- Mice lacking Gad2 show altered behavioral effects of ethanol, flurazepam and gabaxadol. (2007). Genes, Brain and Behavior.
- Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult r
- Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally. (1975). Journal of Neurochemistry.
- GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. (2013). American Journal of Neuroradiology.
- Pathogenicity of Anti-GAD Antibody. (n.d.).
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- Anti-GAD ELISA. (n.d.).
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A Medicinal Chemist's Guide: 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid in the Landscape of Carboxylic Acid Bioisosteres
Introduction: The Carboxylic Acid Conundrum in Drug Design
The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent pharmacophoric element in drug design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, allows for potent, high-enthalpy interactions with protein targets, often mimicking natural substrates.[1] However, this functional group is a double-edged sword. The very properties that make it an excellent anchor for target binding can introduce significant liabilities, including poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to reactive metabolites and unforeseen toxicity.[1][2][3][4]
To navigate this challenge, medicinal chemists employ the strategy of bioisosteric replacement. A bioisostere is a functional group that retains the key biological activity of the parent moiety while modulating its physicochemical properties to overcome pharmacokinetic or toxicological hurdles.[3][5] This guide provides an in-depth comparison of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid against other widely used carboxylic acid bioisosteres, offering a data-driven framework for rational drug design.
The Contenders: A Profile of Key Carboxylic Acid Bioisosteres
The ideal bioisostere should mimic the parent carboxylic acid's size, shape, and electronic profile sufficiently to maintain target affinity, while offering advantages in properties like lipophilicity, metabolic stability, and cell permeability.[6] We will focus on this compound and compare it with established isosteres: the 5-substituted tetrazole and the acyl sulfonamide, using 3-hydroxyisoxazole as a close structural analog where direct comparative data is available.
Caption: The concept of replacing a parent carboxylic acid with various bioisosteres.
This compound (CAS 139297-56-6): This heterocyclic system is an intriguing but less-documented bioisostere. The isoxazole ring itself is acidic, and its geometry is distinct from a simple carboxylate. The 3-carboxylic acid function provides the primary acidic center, while the 5-hydroxymethyl group introduces an additional hydrogen bonding site and is expected to increase polarity and solubility.
Tetrazole: Arguably the most common carboxylic acid bioisostere, the 5-substituted tetrazole ring boasts a pKa (~4.5–4.9) that closely matches that of many carboxylic acids.[6][7] Its planar structure and delocalized negative charge effectively mimic a carboxylate anion.
Acyl Sulfonamide: This group offers greater modularity. While a simple sulfonamide is a much weaker acid (pKa ~9-10), the adjacent acyl group significantly increases its acidity into a physiologically relevant range.[7] The properties can be fine-tuned by modifying the R' group on the sulfonyl end.
3-Hydroxyisoxazole: This is a planar, acidic heterocycle with a pKa in the range of 4-5, making it a very close electronic mimic of a carboxylic acid.[6] It serves as a valuable proxy for understanding the core properties of the isoxazole-based scaffold in this guide.
Physicochemical Property Showdown: A Data-Driven Comparison
The decision to select a bioisostere is a multi-parameter optimization problem. A systematic comparison of key physicochemical properties is essential for making an informed choice. The following table summarizes experimental data for bioisosteres attached to a common phenylpropionic acid scaffold, providing a standardized basis for comparison.[3][5][8]
| Compound/Bioisostere | pKa | logD at pH 7.4 | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| Phenylpropionic Acid (Reference) | 4.64 | -0.49 | > 66,600 | 1.8 |
| Tetrazole Analogue | 5.09 | -0.25 | 11,000 | 0.2 |
| Acyl Sulfonamide Analogue | 4.49 | -0.09 | 2,700 | 2.1 |
| 3-Hydroxyisoxazole Analogue | 4.5 (approx.) | N/A | N/A | N/A |
| This compound | N/A | N/A | N/A | N/A |
| Data for analogues derived from the foundational study by A. D. Bochevarov et al. (2016) on phenylpropionic acid derivatives.[5] Data for 3-Hydroxyisoxazole and the target molecule are not available from the same comparative study and are discussed in the text. |
Analysis of Key Parameters
1. Acidity (pKa): The Anchor Point The ability to exist as an anion at physiological pH is often critical for the ionic interactions that anchor a drug to its target.
-
Insight: The acyl sulfonamide and 3-hydroxyisoxazole moieties can closely match the pKa of a carboxylic acid.[5][6] The tetrazole is also an excellent pKa mimic.[5] This ensures that the crucial anionic charge for receptor binding is preserved. The carboxylic acid on our target isoxazole ensures it also functions as a strong acid.
2. Lipophilicity vs. Permeability (logD & PAMPA) This is where the most critical trade-offs in drug design appear. One might intuitively assume that increasing lipophilicity (a less negative logD) would improve passive diffusion across membranes.
-
Insight: The data reveals a more complex reality. The tetrazole analogue is more lipophilic than the parent carboxylic acid but exhibits significantly worse permeability in the PAMPA assay.[8] This is a classic example of the "desolvation penalty." The tetrazole's multiple hydrogen bond donors form strong interactions with water, and the energy required to strip this hydration shell to enter the lipid membrane is prohibitively high.[7] The acyl sulfonamide, however, manages to increase lipophilicity while maintaining permeability comparable to the parent acid.[5] For our target, This compound , while lacking direct comparative data, we can predict that the additional hydroxymethyl group would decrease lipophilicity and potentially lower passive permeability, but could be advantageous for improving solubility or forming a key interaction in the receptor pocket.
3. Metabolic Stability: The Hidden Liability Carboxylic acids can be metabolized by UGTs (uridine 5'-diphospho-glucuronosyl-transferases) to form acyl glucuronides.[3] These metabolites can be unstable and chemically reactive, covalently modifying proteins and leading to idiosyncratic drug toxicity.
-
Insight: All the bioisosteres discussed—tetrazoles, acyl sulfonamides, and isoxazoles—are generally not substrates for UGTs and thus circumvent this major metabolic pathway, offering a significant advantage in reducing potential toxicity.[7]
Modeling Target Interactions
The ultimate test of a bioisostere is its ability to replicate the binding interactions of the parent carboxylic acid. While a carboxylate often forms a salt bridge with a basic residue like arginine or lysine, bioisosteres achieve similar binding geometries through a network of hydrogen bonds.
Caption: How bioisosteres mimic carboxylate binding to a hypothetical receptor.
This model illustrates that while the carboxylate forms a direct ionic bond, the tetrazolate anion can orient its ring nitrogens to form a functionally similar hydrogen bond network. The This compound offers a particularly compelling hypothesis: not only can its carboxylate group engage the primary anchor point (Arg), but the hydroxymethyl substituent may be able to form an additional, stabilizing hydrogen bond with a secondary residue (like Asn), potentially increasing binding affinity or selectivity.
Experimental Protocols: A Framework for Self-Validating Comparison
To generate the kind of robust, comparative data discussed, standardized and well-controlled experiments are paramount. Below are outlines of key methodologies.
Workflow for Bioisostere Physicochemical Profiling
Caption: A logical workflow for the comparative evaluation of bioisosteres.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict passive intestinal absorption.
-
Preparation of Donor Plate: A 96-well donor plate is loaded with a solution of each test compound (e.g., at 100 µM) in a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Rationale: This mimics the conditions of the intestinal lumen.
-
-
Preparation of Acceptor Plate: A 96-well filter plate is coated with a synthetic lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane. The wells of the corresponding acceptor plate are filled with a matching buffer solution.
-
Rationale: The lipid-coated filter serves as a surrogate for the cell membranes of the intestinal epithelium, the primary barrier for passive drug absorption.
-
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the test compounds can diffuse from the donor, through the lipid membrane, into the acceptor well. The assembly is incubated at room temperature for a set period (e.g., 4-18 hours).
-
Rationale: This incubation allows for equilibrium to be approached, and the rate of diffusion is measured.
-
-
Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are measured using LC-MS/MS.
-
Rationale: LC-MS/MS provides the high sensitivity and specificity needed to accurately quantify compound levels.
-
-
Calculation: The permeability coefficient (Pe) is calculated using the measured concentrations and known physical parameters (incubation time, well volume, membrane area).
Protocol 2: pKa and logD Determination
These fundamental properties are often measured using a single potentiometric titration-based instrument.
-
Sample Preparation: A precise amount of the compound is dissolved in a methanol/water mixture.
-
Titration: The instrument performs an automated acid-base titration, adding small, precise volumes of HCl and KOH while continuously monitoring the pH.
-
Rationale: The change in pH upon addition of acid/base allows for the direct determination of the compound's pKa.
-
-
logD Measurement: After the aqueous pKa is determined, a volume of a non-polar solvent (e.g., octanol) is added to the vial. The titration is repeated.
-
Rationale: The compound will partition between the aqueous and organic layers. This partitioning is pH-dependent. The shift in the apparent pKa measured in the two-phase system allows the instrument's software to calculate the logP (for the neutral species) and the logD at any given pH (e.g., 7.4).
-
Conclusion and Strategic Outlook
The strategic replacement of carboxylic acids with bioisosteres is a powerful and essential tool in modern drug discovery. The choice of isostere is never a one-size-fits-all decision but rather a nuanced, context-dependent balancing act.
-
Tetrazoles are excellent pKa mimics but can carry a significant desolvation penalty, potentially harming permeability despite favorable lipophilicity.[7][8]
-
Acyl sulfonamides offer good pKa mimicry and the ability to tune properties, often without the permeability liabilities of tetrazoles.[5][7]
-
Isoxazole-based acids , including the 3-hydroxyisoxazole and our focus molecule, This compound , represent a highly promising class. They are planar, acidic, and metabolically stable alternatives. The ability to introduce further functionality, such as the hydroxymethyl group, provides a handle for chemists to probe for additional beneficial interactions within the target binding site or to fine-tune solubility.
While more direct comparative data is needed for this compound, its structural features position it as a sophisticated bioisostere. It offers the potential to not only solve the classic problems of the carboxylic acid moiety but also to introduce new, favorable interactions to enhance potency and selectivity. The rational application of this and other bioisosteres, guided by systematic experimental evaluation, will continue to be a key driver of success in the development of safer and more effective medicines.
References
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Bochevarov, A. D., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
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Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics, University of Pennsylvania. [Link]
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]
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Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
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de Voogd, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Bochevarov, A. D., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate. [Link]
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Bochevarov, A. D., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
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Bochevarov, A. D., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]
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Shaker, Y. M. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. PubMed Central. [Link]
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Custelcean, R., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. users.cs.jmu.edu. [Link]
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Drug Hunter (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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The Isoxazole Core in Neuropharmacology: A Comparative Guide to the Structure-Activity Relationship of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Derivatives as AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting neurological and psychiatric disorders, the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors has emerged as a promising strategy for enhancing cognitive function and treating conditions like depression.[1][2] Among the various chemical scaffolds explored, isoxazole derivatives have garnered significant attention for their ability to positively modulate AMPA receptor activity.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(hydroxymethyl)isoxazole-3-carboxylic acid derivatives, comparing their potential with alternative AMPA receptor modulators and providing the experimental framework for their evaluation.
The Central Role of AMPA Receptors in Synaptic Plasticity
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4] Their function is pivotal in synaptic plasticity, a fundamental process for learning and memory.[5] Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This modulation can lead to a potentiation of synaptic transmission and has been shown to have cognitive-enhancing effects in preclinical models.[1]
The this compound Scaffold: A Promising Chemotype
The isoxazole ring is a key pharmacophore in many biologically active compounds.[6] In the context of AMPA receptor modulation, the substitution pattern on the isoxazole ring is critical for determining the potency and efficacy of the compound. The this compound scaffold presents two key functional groups that are hypothesized to play crucial roles in receptor interaction.
Unraveling the Structure-Activity Relationship (SAR)
While direct and exhaustive SAR studies on this compound derivatives are not extensively documented in publicly available literature, we can infer the importance of its key structural features based on studies of related isoxazole-based AMPA receptor modulators.
A quantitative structure-activity relationship (QSAR) analysis of heteroaryl analogues of AMPA revealed a positive correlation between receptor affinity and the electrostatic potential near the nitrogen atom at the "ortho" position of the heterocyclic 5-substituent.[7] This suggests that the 5-position substituent is a critical determinant of activity. It is hypothesized that a hydrogen bond between the protonated amino group of the receptor and an ortho-positioned heteroatom of the ring substituent at the 5-position can stabilize the receptor-active conformation.[7]
For the 5-(hydroxymethyl) group, the hydroxyl moiety can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the ligand-binding domain of the AMPA receptor. Modification of this group is a critical avenue for SAR exploration.
The 3-carboxylic acid group is another key feature. The acidic nature of this group suggests it may engage in ionic interactions with basic residues in the receptor's binding pocket. The carboxylate is a common feature in many glutamate receptor ligands, mimicking the carboxylate of the endogenous agonist, glutamate.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold and the proposed interaction sites with the AMPA receptor.
Caption: Key pharmacophoric features of the scaffold.
Comparative Analysis with Alternative AMPA Receptor Modulators
Several classes of AMPA receptor modulators have been developed, with benzamides and thiazole derivatives being prominent examples. Understanding the differences in their mechanism and SAR provides a valuable context for evaluating isoxazole-based compounds.
| Modulator Class | Representative Compound(s) | Key Structural Features | Mechanism of Action |
| Isoxazole Derivatives | This compound analogues | Isoxazole core with varied substituents at positions 3 and 5. | Potentiate AMPA-evoked currents, potentially by stabilizing the open channel conformation.[8] |
| Benzamides (Ampakines) | CX516 (BDP-12), CX546 | Benzamide core with piperidine or other cyclic amines. | Form two subgroups with different modes of action; some preferentially accelerate channel opening while others slow channel closing.[9] |
| Thiazole Derivatives | Thiazole carboxamides | Thiazole ring with carboxamide and other functional groups. | Can act as both positive and negative modulators, affecting whole-cell currents and receptor kinetics. |
| Benzothiadiazines | Cyclothiazide | Benzothiadiazine core. | Blocks AMPA receptor desensitization.[10] |
Table 1: Comparison of Different Classes of AMPA Receptor Modulators.
Benzamide-type modulators, such as CX516 and CX546, have been shown to have distinct effects on AMPA receptor kinetics, with some increasing the amplitude of synaptic responses and others prolonging their duration.[9] In contrast, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, highlighting the diverse modulatory effects that can be achieved with the isoxazole scaffold.[8]
Experimental Evaluation of this compound Derivatives
A rigorous evaluation of novel isoxazole derivatives requires a combination of in vitro and in vivo assays to characterize their potency, efficacy, and physiological effects.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is the gold standard for characterizing the effects of modulators on ion channel function. It allows for the direct measurement of AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.[8]
Experimental Protocol:
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological salts, and the intracellular solution in the patch pipette contains a salt solution that mimics the intracellular environment.
-
Drug Application: A baseline AMPA-evoked current is established by applying a known concentration of AMPA. The test compound is then co-applied with AMPA to determine its modulatory effect.
-
Data Analysis: The peak amplitude and decay kinetics of the AMPA-evoked currents are measured in the absence and presence of the test compound. Dose-response curves are generated to determine the EC₅₀ or IC₅₀ of the modulator.
The following diagram illustrates the workflow for a whole-cell patch-clamp experiment.
Caption: Workflow for whole-cell patch-clamp recording.
In Vivo Models for Cognitive Enhancement
To assess the therapeutic potential of these compounds, in vivo studies in animal models of cognitive impairment are essential. These models allow for the evaluation of a compound's ability to improve learning and memory.[11]
Commonly Used In Vivo Models:
-
Morris Water Maze: This test assesses spatial learning and memory in rodents. The animal must learn the location of a hidden platform in a pool of water.[11]
-
Novel Object Recognition: This task evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic antagonist that induces cognitive deficits. This model is used to test the ability of a compound to reverse these deficits.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel AMPA receptor modulators. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. Future research should focus on:
-
Synthesis of a focused library of analogues: Systematically modifying the 5-(hydroxymethyl) and 3-carboxylic acid groups to probe their roles in receptor binding and modulation.
-
Comprehensive pharmacological profiling: Utilizing a battery of in vitro and in vivo assays to fully characterize the potency, efficacy, and selectivity of novel compounds.
-
Structural biology studies: Obtaining co-crystal structures of lead compounds bound to the AMPA receptor ligand-binding domain to guide further optimization.
By combining these approaches, researchers can advance the development of isoxazole-based therapeutics for a range of neurological and psychiatric disorders characterized by cognitive dysfunction.
References
- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2002). Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1075-1085.
- Lynch, G. (2004). AMPA receptor modulators as cognitive enhancers. Current Opinion in Pharmacology, 4(1), 4-11.
- Al-Ibiesh, A., Zalloum, H., Al-Qirim, T., Shattat, G. F., & Al-Hiari, Y. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 28(22), 7604.
- Nielsen, E. B., D'Andrea, M. R., & Tzschentke, T. M. (2006). Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice. Behavioural Brain Research, 166(2), 227-234.
- Oertner, T. G., & Matus, A. (2005). AMPA receptors gate spine Ca transients and spike-timing-dependent potentiation. Proceedings of the National Academy of Sciences, 102(32), 11498-11503.
- Partin, K. M., Patneau, D. K., Winters, C. A., & Mayer, M. L. (1993). Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A. Neuron, 11(6), 1069-1082.
- Pittaluga, A. (2016). AMPA Receptor Potentiators: From Drug Design to Cognitive Enhancement. Current Neuropharmacology, 14(1), 22-35.
- Tikhonova, M. A., Esipov, S. E., Zaitsev, A. V., & Gmiro, V. E. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(17), 3984.
- Song, I., & Huganir, R. L. (2002). Regulation of AMPA receptors during synaptic plasticity. Trends in Neurosciences, 25(11), 578-588.
- van der Zee, E. A., & Havekes, R. (2015). The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?. Neurobiology of Learning and Memory, 122, 1-13.
- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2002). Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1075–1085.
- Tikhonova, M. A., Esipov, S. E., Zaitsev, A. V., & Gmiro, V. E. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(17), 3984.
- Al-Ibiesh, A., Zalloum, H., Al-Qirim, T., Shattat, G. F., & Al-Hiari, Y. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 28(22), 7604.
- Partin, K. M., Patneau, D. K., Winters, C. A., & Mayer, M. L. (1993). Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A. Neuron, 11(6), 1069–1082.
- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2002). Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1075–1085.
- Nielsen, E. B., D'Andrea, M. R., & Tzschentke, T. M. (2006). Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice. Behavioural Brain Research, 166(2), 227–234.
- van der Zee, E. A., & Havekes, R. (2015). The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?. Neurobiology of Learning and Memory, 122, 1–13.
- Krogsgaard-Larsen, P., Frolund, B., Liljefors, T., & Kristensen, J. L. (1994). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 37(16), 2489-2505.
- Pittaluga, A. (2016). AMPA Receptor Potentiators: From Drug Design to Cognitive Enhancement. Current Neuropharmacology, 14(1), 22–35.
- Song, I., & Huganir, R. L. (2002). Regulation of AMPA receptors during synaptic plasticity. Trends in Neurosciences, 25(11), 578–588.
- Oertner, T. G., & Matus, A. (2005). AMPA receptors gate spine Ca transients and spike-timing-dependent potentiation. Proceedings of the National Academy of Sciences, 102(32), 11498–11503.
- Lynch, G. (2004). AMPA receptor modulators as cognitive enhancers. Current Opinion in Pharmacology, 4(1), 4–11.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides an in-depth technical comparison of the evaluation methodologies for 5-(hydroxymethyl)isoxazole-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. While direct comparative studies on a comprehensive series of these specific derivatives are not extensively available in the public domain, this guide will utilize closely related 5-substituted-isoxazole-3-carboxylic acid analogs as exemplars to illustrate the evaluation process. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in the rational design and development of next-generation isoxazole-based drugs.
The Isoxazole Core: A Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs.[2] Its unique electronic and structural properties allow for diverse interactions with biological targets. The 3-carboxylic acid moiety often serves as a crucial anchor for binding to enzyme active sites, while substitutions at the 5-position, such as the hydroxymethyl group, provide an avenue for modulating potency, selectivity, and pharmacokinetic properties. Understanding the impact of these substitutions through rigorous in vitro and in vivo evaluation is paramount for successful drug discovery.
In Vitro Evaluation: From Cellular Viability to Mechanistic Insights
The initial stages of drug discovery for this compound derivatives rely on a battery of in vitro assays to assess their biological activity and guide structure-activity relationship (SAR) studies. These assays provide crucial data on cytotoxicity, target engagement, and mechanism of action.
Cytotoxicity Assays: A Primary Screen for Anticancer Potential
A fundamental first step in evaluating potential anticancer agents is to determine their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cell lines (e.g., human colon cancer cell line HT29, breast cancer cell line MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, which is a hallmark of effective anticancer agents.
Enzyme Inhibition Assays: Elucidating the Mechanism of Action
Many isoxazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] A common method to assess COX inhibition is through an in vitro enzyme immunoassay.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the enzyme, heme, and a buffer solution (e.g., Tris-HCl).
-
Compound Incubation: Add the this compound derivatives at various concentrations to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination and Detection: After a defined incubation time (e.g., 2 minutes), stop the reaction and use a specific enzyme immunoassay kit to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[3]
This protocol is self-validating by including both a positive control (a known COX inhibitor like celecoxib) and a negative control (vehicle), ensuring the reliability of the obtained results.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Animal models are indispensable for this phase of research.
Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A widely accepted and robust model for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[4]
The rationale for this model is that carrageenan induces a biphasic acute inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.
Comparative Data Analysis: A Case Study of 5-Methylisoxazole-3-carboxylic Acid Derivatives
To illustrate a comparative analysis, we will examine data from a study on 5-methylisoxazole-3-carboxylic acid (Isox), a close structural analog to our topic of interest, and its methyl and ethyl esters (Isox-Me and Isox-Et, respectively).[5]
Table 1: In Vivo Anti-inflammatory Activity of 5-Methylisoxazole-3-carboxylic Acid and its Esters in the Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | Oral | 0 |
| Leflunomide (Standard) | 10 mg/kg | Oral | ~75 |
| Isox | 10 mg/kg | Oral | ~75 |
| Isox-Me | 10 mg/kg | Oral | < 50 |
| Isox-Et | 10 mg/kg | Oral | < 50 |
Data adapted from Zhang et al.[5]
The data clearly demonstrates that the free carboxylic acid (Isox) exhibits potent anti-inflammatory activity, comparable to the standard drug leflunomide. In contrast, the esterified derivatives show significantly reduced efficacy. This suggests that the carboxylic acid moiety is crucial for the compound's anti-inflammatory effect in this model, likely due to its ability to interact with the target protein. Esterification may mask this critical functional group, rendering the compounds less active. This highlights the importance of SAR studies in guiding the design of more potent derivatives.
Structure-Activity Relationship (SAR) Insights
The evaluation of a series of derivatives allows for the elucidation of SAR, providing a rational basis for further optimization. For isoxazole-3-carboxamides, for instance, studies have shown that the nature and position of substituents on the amide's phenyl ring can significantly influence COX-2 inhibitory activity and selectivity.[3] Similarly, for 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution pattern for potent xanthine oxidase inhibition.[6] These findings underscore the importance of systematic modifications and comprehensive biological evaluation in the drug discovery process.
Conclusion and Future Directions
The in vitro and in vivo evaluation of this compound derivatives is a multi-faceted process that requires a logical and systematic approach. By employing a combination of cytotoxicity, enzyme inhibition, and animal models, researchers can effectively characterize the biological activity of these compounds and establish a clear SAR. While this guide has provided a framework for this evaluation, it is crucial to tailor the specific assays and models to the therapeutic area of interest. Future research should focus on synthesizing and systematically evaluating a series of this compound derivatives to build a comprehensive SAR profile and identify lead candidates for further preclinical development. The continued exploration of the versatile isoxazole scaffold holds great promise for the discovery of novel and effective therapies for a range of human diseases.
References
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Zhang, Y., et al. The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. NWPII. [Link]
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Sonu, et al. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 2024. [Link]
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Shaarawy, S., et al. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 2021. [Link]
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Ryka, B., et al. Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Acta Poloniae Pharmaceutica, 2003. [Link]
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Maczyński, M., et al. Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 2016. [Link]
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Ahmad, A., et al. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 2022. [Link]
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Palin, R., et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
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Pattanayak, P., et al. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 2015. [Link]
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Antonini, C., et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024. [Link]
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Khan, I., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023. [Link]
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A Senior Application Scientist's Guide to Molecular Docking Studies of Isoxazole-Based Compounds
Introduction: The Synergy of a Privileged Scaffold and a Powerful Computational Tool
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of therapeutic agents due to its versatile chemical nature and its ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking.[1][2][3] Its presence in molecules has been linked to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] The structural rigidity and electronic properties of the isoxazole ring allow it to serve as a bioisostere for other functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
To unlock the full potential of these compounds, researchers increasingly rely on computational methods to predict and analyze their interactions with biological targets. Among these methods, molecular docking has emerged as an indispensable tool in structure-based drug discovery.[6][7] This technique computationally predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein.[6] The primary goals are to predict the binding conformation and to estimate the binding affinity, thereby providing critical insights that guide the synthesis of more potent and selective drug candidates.[8]
This guide provides a comprehensive comparison and a detailed workflow for conducting molecular docking studies on isoxazole-based compounds. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol grounded in scientific integrity.
Part 1: A Generalized Workflow for Molecular Docking
A successful docking experiment is not merely about running software; it is a systematic process where each step is critical for the validity of the final result. The causality behind this workflow is to progressively refine the system from raw structural data to a biologically relevant protein-ligand complex, minimizing computational artifacts and maximizing predictive accuracy.
Experimental Protocol: Step-by-Step Docking Workflow
-
Receptor Structure Preparation:
-
Objective: To prepare a high-quality, physiologically relevant 3D structure of the target protein.
-
Procedure:
-
Obtain Structure: Download the crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). Prioritize structures with high resolution and, if possible, a co-crystallized ligand in the binding site of interest.[9]
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro[10], AutoDock Tools[9]). Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for structural integrity or enzymatic activity. The original co-crystallized ligand should also be removed.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds.
-
Assign Charges & Atom Types: Assign partial charges and atom types to all atoms according to a chosen force field (e.g., OPLS, AMBER). This step is vital for the scoring function to accurately calculate electrostatic and van der Waals interactions.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a stable, low-energy starting conformation for the receptor.
-
-
Causality & Expertise: This meticulous preparation is crucial because the accuracy of a docking simulation is highly sensitive to the initial receptor structure.[11] Omitting steps like hydrogen addition or charge assignment can lead to erroneous predictions of binding interactions and affinities.
-
-
Ligand (Isoxazole Compound) Preparation:
-
Objective: To generate a low-energy, chemically correct 3D conformation of the isoxazole-based ligand.
-
Procedure:
-
Generate 2D Structure: Draw the 2D structure of the isoxazole compound using software like ChemDraw or retrieve it from a database like PubChem.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Define Ionization States: Determine the likely protonation state of the ligand at physiological pH (typically ~7.4).[12]
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field to find a stable, low-energy conformer.[13]
-
Assign Charges: Assign partial charges to the ligand atoms, consistent with the force field used for the receptor.
-
-
Causality & Expertise: Ligands are flexible molecules. Starting with a high-energy or geometrically incorrect conformer can prevent the docking algorithm from finding the true binding pose. Proper 3D preparation ensures the ligand is in a realistic starting state.[8]
-
-
Grid Generation (Defining the Binding Site):
-
Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses.
-
Procedure:
-
Identify Binding Pocket: If the downloaded PDB structure contained a co-crystallized ligand, the binding site is defined as the region occupied by that ligand. In the absence of a known ligand ("apo" structures), a blind docking approach (where the entire protein surface is the search space) or site-prediction algorithms can be used to identify potential pockets.[8]
-
Define Grid Box: A 3D grid box is generated around the identified binding pocket. The size of this box must be large enough to accommodate the ligand in various orientations but small enough to focus the computational search, saving time and increasing accuracy.[9][12]
-
-
Causality & Expertise: The grid pre-calculates the interaction potentials for different atom types within the defined space. This dramatically speeds up the subsequent docking calculation, as the scoring function can quickly look up these values instead of recalculating them for every new ligand pose.[7]
-
-
Execution of Molecular Docking:
-
Objective: To sample a wide range of ligand conformations and orientations within the grid box and rank them using a scoring function.
-
Procedure:
-
Select Software: Choose a docking program, such as the widely used AutoDock Vina or the commercial software Glide (Schrödinger).[9][14]
-
Configure Parameters: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness leads to a more thorough search but requires more computational time.
-
Run Simulation: Execute the docking run. The software will systematically or stochastically explore the conformational space of the ligand within the grid, evaluating each pose with its scoring function.[6]
-
-
Causality & Expertise: The process involves two key components: a search algorithm that generates poses and a scoring function that estimates the binding affinity for each pose.[6] Understanding the strengths and limitations of the chosen software's algorithm and scoring function is key to interpreting the results.
-
-
Post-Docking Analysis and Validation:
-
Objective: To analyze the docking results to identify the most likely binding mode and validate the overall protocol.
-
Procedure:
-
Analyze Binding Scores: Examine the predicted binding affinities (often in kcal/mol or as a unitless score). The top-ranked poses are those with the most favorable scores.[15]
-
Visualize Poses: Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked binding poses.[16][17] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking) between the isoxazole ligand and the protein's active site residues.[18]
-
Protocol Validation (Crucial Step): If a co-crystallized ligand was present in the original PDB file, perform a "re-docking" experiment. This involves docking the native ligand back into its own receptor. A docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19]
-
-
Causality & Expertise: Validation is the self-correcting mechanism of any docking study.[20] Without confirming that your chosen parameters can replicate a known result, any predictions for novel compounds are unreliable.[19] The binding score is a guide, but visual inspection of the interactions provides the chemical and biological context to determine if a pose is plausible.
-
Visualization of the Docking Workflow
The following diagram illustrates the logical flow of the molecular docking process.
Caption: A generalized workflow for molecular docking of isoxazole-based compounds.
Part 2: Comparative Analysis of Isoxazole Docking Studies
To illustrate the application of this workflow, we will compare docking studies of isoxazole derivatives against two distinct and therapeutically relevant targets: Cyclooxygenase-2 (COX-2) for inflammation and Cytochrome P450 (CYP) enzymes involved in cancer.
Case Study 1: Isoxazole Derivatives as Selective COX-2 Inhibitors
-
Background: Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which mediate inflammation.[21] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21] The isoxazole scaffold is present in some selective COX-2 inhibitors.[22]
-
Methodology Comparison: Multiple studies have docked isoxazole derivatives into the active site of COX-2 (PDB ID: 4COX, 5KIR). A common finding is that the isoxazole core can effectively mimic the interactions of known inhibitors.[21][23] The docking protocol typically involves preparing the protein by removing the co-crystallized ligand, followed by docking the novel isoxazole compounds into the defined active site.
-
Key Interactions & Results: Successful docking poses often show the isoxazole derivative occupying the hydrophobic channel of the COX-2 active site. Key interactions frequently involve hydrogen bonds with residues like Arg120 and Cys41.[23] For example, a study on isoxazole-carboxamide derivatives identified a compound, A13, as a potent and selective COX-2 inhibitor (IC50 = 13 nM).[21] Docking studies revealed that its 5-methyl-isoxazole ring was pushed toward a secondary binding pocket, forming ideal interactions within the COX-2 enzyme.[21]
Case Study 2: Isoxazole Derivatives Targeting Cytochrome P450 in Cancer
-
Background: Cytochrome P450 (CYP) enzymes are involved in the metabolism of a wide range of substances, including many chemotherapeutic drugs.[24][25] Inhibition of specific CYP enzymes can be a strategy to enhance the efficacy of anticancer agents or to develop direct inhibitors. The isoxazole ring has been explored as a core structure for developing CYP inhibitors.[24]
-
Methodology Comparison: A study investigating novel isoxazole derivatives as potential anticancer agents performed docking against six different CYP enzymes (e.g., CYP1A2, CYP2C9).[24] The 3D structures of the synthesized isoxazole compounds were generated and docked against the prepared enzyme structures. The binding energies were then compared to standard drugs like erlotinib and ketoconazole.
-
Key Interactions & Results: The study found that derivatives with 4-OH and 4-F substitutions on the phenyl ring showed a strong affinity for all six CYP proteins.[24] Specifically, a 4-OH derivative demonstrated encouraging binding affinity and potential inhibition across multiple CYP isoforms, highlighting the role of specific substitutions on the isoxazole scaffold in determining binding efficacy and selectivity.[24]
Quantitative Data Summary
| Compound Class | Target Protein (PDB ID) | Docking Software | Example Binding Affinity | Key Interacting Residues | Reference |
| Isoxazole-carboxamides | COX-2 (e.g., 5KIR) | Schrödinger Suite | -8.7 kcal/mol (for potent compounds) | Arg120, Tyr385, Ser530 | [21][23] |
| Substituted phenyl isoxazoles | CYP450 Family (e.g., CYP1A2) | Not Specified | Good docking scores vs. standards | Not specified in detail | [24] |
| Indolyl-isoxazoles | Topoisomerase II | PyRx | -9.0 kcal/mol | Not specified in detail | [26] |
Visualization of a Key Interaction
This diagram illustrates a simplified, hypothetical interaction of an isoxazole derivative within the COX-2 active site, based on common findings.
Caption: Simplified interactions of an isoxazole ligand in the COX-2 active site.
Part 3: Field-Proven Insights & Trustworthiness
As a Senior Application Scientist, my experience underscores that molecular docking is a powerful hypothesis-generation tool, not a crystal ball. The trustworthiness of your results hinges on rigorous validation and a chemically sound interpretation of the data.
-
On Interpreting Binding Scores: Docking scores are best used for relative ranking of compounds within the same congeneric series against the same target, not as absolute predictors of binding free energy.[15] A compound with a score of -9.0 kcal/mol is predicted to bind more favorably than one with -7.0 kcal/mol, but this does not guarantee a specific level of activity in a wet lab assay. The correlation between docking scores and experimental activity varies greatly depending on the protein target and the chemical series being studied.
-
The Primacy of Visual Inspection: A favorable docking score is meaningless if the predicted binding pose is chemically nonsensical. Always visualize the top-ranked poses. Ask critical questions: Are the hydrogen bonds formed with appropriate donor-acceptor geometry? Are hydrophobic parts of the ligand buried in greasy pockets? Are charged groups forming salt bridges or exposed to solvent? An expert eye for these details separates meaningful predictions from computational noise.
-
Beyond Rigid Docking: A significant limitation of standard docking protocols is that the protein receptor is treated as rigid.[8] In reality, the binding of a ligand can induce conformational changes in the protein's active site (an "induced fit").[27] For targets known to have significant flexibility, employing more advanced techniques like Induced Fit Docking (IFD) or using molecular dynamics (MD) simulations to relax the docked complex can provide a more accurate and dynamic picture of the binding event.[22][27]
Conclusion
Molecular docking is an essential component of the modern drug discovery pipeline for isoxazole-based compounds. Its ability to rapidly screen virtual libraries and provide atomic-level insights into protein-ligand interactions allows researchers to prioritize synthetic efforts, saving significant time and resources. However, its predictive power is directly proportional to the rigor of the methodology. By following a validated, step-by-step workflow, critically analyzing the results, and understanding the inherent limitations of the technique, researchers can confidently leverage molecular docking to guide the rational design of the next generation of isoxazole-based therapeutics.
References
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. [Link]
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Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
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Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]
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Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. [Link]
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Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. University of California San Diego. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results. [Link]
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How can PyMOL be exploited for seeing ligand-protein interactions?. ResearchGate. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
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PyMOL tutorial: Generate ligand interaction images. University of Hamburg. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link]
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Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
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Schrödinger Docking Tutorial. CD ComputaBio. [Link]
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Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
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Maestro. Schrödinger. [Link]
-
Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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How can I validate a docking protocol?. ResearchGate. [Link]
-
Docking and scoring. Schrödinger. [Link]
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A Senior Application Scientist's Guide to Assessing Drug-Like Properties of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Analogs
Introduction: The Strategic Value of the Isoxazole Scaffold
In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, recognized for its metabolic stability and ability to act as a versatile bioisostere for various functional groups.[1][2][3] The 5-(Hydroxymethyl)isoxazole-3-carboxylic acid core, in particular, presents a compelling starting point for drug discovery. Its dual functionality—a carboxylic acid for potential target binding and a hydroxymethyl group for probing additional interactions or modulating physicochemical properties—offers a rich template for analog synthesis.[4]
However, a promising chemical scaffold is only as valuable as its ability to be optimized into a viable drug candidate. This requires a rigorous, multi-parameter assessment of its "drug-like" properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[5][6] Poor ADME properties are a primary cause of late-stage attrition in drug development.[7]
This guide provides a comprehensive framework for researchers to systematically evaluate and compare the drug-like properties of novel this compound analogs. We will move beyond mere data collection to explain the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into interpreting the resulting data to guide rational drug design.
Part 1: The Conceptual Framework of Drug-Likeness
Before initiating any experiment, it is crucial to understand the journey of a drug through the body. This journey dictates the essential properties we must engineer into our molecules. A drug must be soluble enough to dissolve, permeable enough to cross biological membranes, stable enough to reach its target, and ultimately, clearable from the body to avoid toxicity.[8]
The interplay of these core ADME properties determines a compound's pharmacokinetic profile and ultimate therapeutic potential. Our goal in analog design is to achieve a harmonious balance between these often-competing characteristics.
Caption: The journey of an oral drug candidate through the body, highlighting key ADME stages.
Part 2: Comparative Analysis of Physicochemical Properties
The foundation of good ADME performance lies in a molecule's fundamental physicochemical properties. Early, often in silico, assessment of these parameters allows for the rapid triaging of analogs and helps prioritize synthetic efforts.[9][10] Structure-activity relationships (SAR) are often closely tied to these foundational characteristics.[3]
Key Parameters & Rationale:
-
Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid versus an aqueous environment. It is a critical determinant of permeability, solubility, and plasma protein binding. An optimal LogD (typically between 1 and 3) is often sought to balance membrane permeability with aqueous solubility.
-
Aqueous Solubility: A compound must be in solution to be absorbed.[8][11] Poor solubility can lead to erroneous bioassay results and is a major hurdle for oral bioavailability.
-
pKa: The ionization constant dictates the charge state of a molecule at a given pH. Since the pH varies dramatically throughout the gastrointestinal tract, pKa influences both solubility and permeability. The carboxylic acid moiety in our core structure makes this a particularly important parameter to monitor.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. It is a strong predictor of passive membrane permeability. Generally, a PSA < 140 Ų is desirable for good oral absorption.
Data Summary Table: Hypothetical Analogs
Below is a comparative table for hypothetical analogs of our core scaffold, illustrating how modifications impact key properties. This data can be generated using a combination of in silico prediction tools and experimental assays.[7]
| Analog ID | R¹ Modification (at C4) | R² Modification (Hydroxymethyl) | cLogP (Predicted) | Experimental Solubility (µM at pH 7.4) | Predicted PSA (Ų) |
| Core | -H | -CH₂OH | 0.8 | > 200 | 98.5 |
| ANA-01 | -CH₃ | -CH₂OH | 1.3 | 150 | 98.5 |
| ANA-02 | -Phenyl | -CH₂OH | 2.9 | 25 | 98.5 |
| ANA-03 | -H | -CH₂O-Methyl | 1.2 | 180 | 89.3 |
| ANA-04 | -Phenyl | -CH₂O-Methyl | 3.3 | 10 | 89.3 |
Expert Insight: As demonstrated with ANA-02 and ANA-04, increasing lipophilicity by adding a phenyl group significantly boosts the predicted LogP but has a detrimental effect on aqueous solubility. This is a classic trade-off in drug design. The methylation of the hydroxyl group (ANA-03, ANA-04) reduces the polar surface area, which might enhance permeability but also slightly decreases solubility.
Part 3: Essential In Vitro ADME Assays & Protocols
While predictions are valuable, experimental validation is non-negotiable. The following assays represent a robust, high-throughput workflow for profiling the ADME properties of newly synthesized analogs.[5][6]
Passive Permeability: The PAMPA Assay
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to passively diffuse across a lipid membrane, mimicking the gastrointestinal barrier.[12][13] It isolates passive transport, providing a clean baseline before moving to more complex, cell-based assays that include active transport mechanisms.[14]
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA-GIT
-
Preparation of Solutions:
-
Donor Solution: Prepare a 10 mM stock solution of each analog in DMSO. Dilute this stock into a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM (final DMSO concentration ≤ 1%).
-
Acceptor Solution: Use the same PBS (pH 7.4) as the acceptor buffer.
-
Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
-
Assay Procedure:
-
Pipette 5 µL of the lipid solution onto the hydrophobic PVDF filter membrane of each well in a 96-well donor plate. Let the solvent evaporate.
-
Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.
-
Add 150 µL of the donor solution (containing the test analog) to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the assembly for 5-18 hours at room temperature with gentle shaking.[12][15]
-
Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds on each plate for validation.
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the analog in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where: Vd and Va are volumes of donor/acceptor wells, A is the filter area, t is time, [C]a is the concentration in the acceptor, and [C]eq is the equilibrium concentration.
-
Metabolic Stability: The Liver Microsomal Stability Assay
Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[16] This assay assesses a compound's susceptibility to this Phase I metabolism, providing a crucial prediction of its metabolic clearance and in vivo half-life.[17][18] A compound that is metabolized too quickly will have a short duration of action and poor bioavailability.
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability
-
Preparation of Reagents:
-
Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[18]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
Test Compound: Prepare a working solution of the analog. The final incubation concentration is typically 1 µM.
-
-
Assay Procedure:
-
In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a quench solution of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[16]
-
Run a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[18]
-
Include positive control compounds with known metabolic fates (e.g., high-turnover Verapamil, low-turnover Warfarin) for quality control.
-
-
Quantification and Data Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent analog at each time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[19]
-
Part 4: Interpreting the Data and Driving the Next Design Cycle
The ultimate goal of this guide is to enable data-driven decisions. The results from these assays should not be viewed in isolation but as part of a holistic profile for each analog.
Synthesizing the Results:
| Analog ID | Papp (x10⁻⁶ cm/s) | HLM t½ (min) | Overall Assessment & Next Steps |
| Core | < 1 (Low) | > 60 (Stable) | Very stable but poor permeability. Strategy: Increase lipophilicity without creating a solubility liability. |
| ANA-01 | 2.5 (Moderate) | > 60 (Stable) | Balanced profile. A promising lead for further optimization or in vivo testing. |
| ANA-02 | 8.0 (High) | 45 (Stable) | High permeability but poor solubility (from Part 2). Strategy: Introduce a small polar group to the phenyl ring to improve solubility. |
| ANA-03 | 1.5 (Low-Mod) | 20 (Moderate Stability) | O-methylation blocked a potential metabolic soft spot but didn't sufficiently improve permeability. Strategy: Explore alternative, more stable linkers. |
| ANA-04 | 9.5 (High) | 15 (Metabolically Liable) | Poor profile. The combination of high lipophilicity and the ether linkage likely created a new metabolic liability. Deprioritize. |
Expert Insight: This integrated analysis allows for a much more nuanced understanding. ANA-02, which looked poor based on solubility alone, now appears to be a tractable lead. Its high permeability is a valuable asset, and medicinal chemists can now focus specifically on solving the solubility issue. Conversely, ANA-04 is clearly a poor candidate due to its combined solubility and stability issues. This systematic approach prevents wasted resources on unpromising chemical matter and provides clear, actionable guidance for the next round of analog design.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Protocol for the Human Liver Microsome Stability Assay.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Microsomal Stability Assay Protocol. AxisPharm.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes. drug metabolism.
- Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT.
- In Silico Prediction of Drug Properties. Bentham Science Publishers.
- In Vitro ADME Assays: Principles, Applications & Protocols.
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Microsomal Clearance/Stability Assay. Domainex.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
- In Silico Prediction of Drug Properties | Request PDF.
- Prediction of Drug-Like Properties.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- pampa-permeability-assay.pdf. Technology Networks.
- In Silico Modeling: Drug Developer's Superpower. YouTube.
- In Vitro ADME Assays and Services.
- In Vitro Assessment of ADME Properties of Lead Compounds. YouTube.
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
- Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab.
- In Vitro Assessment of ADME Properties of Lead Compounds. YouTube.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Quantification
Introduction: The Analytical Imperative for HMICA
5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and drug development. Accurate and precise quantification of HMICA is critical across the pharmaceutical lifecycle—from pharmacokinetic studies in biological matrices to purity assessments in active pharmaceutical ingredients (APIs) and stability testing of finished products. The selection of an analytical method is not a trivial choice; it is a foundational decision that impacts data reliability, project timelines, and regulatory success.
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices and compares three workhorse analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is evaluated against the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]
Pillar 1: Foundational Principles of Method Validation
The objective of any analytical validation is to demonstrate, with a high degree of assurance, that a method is suitable for its intended purpose.[3][4] Regulatory bodies like the ICH, FDA, and EMA provide a framework for this process, which is built upon the assessment of key performance characteristics.[1][5][6][7]
Key Validation Parameters (as per ICH Q2(R1)/Q2(R2)): [1][2][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Pillar 2: Comparative Analysis of Quantitative Methods
The physicochemical properties of HMICA—specifically its polarity, conferred by the carboxylic acid and hydroxyl groups, and the presence of a UV-active isoxazole ring—dictate the most viable analytical strategies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for routine analysis, such as API assay and quality control, due to its robustness, cost-effectiveness, and widespread availability. The isoxazole ring in HMICA contains a conjugated system that absorbs UV light, making it amenable to this detection method.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is selected for its ability to retain polar to moderately non-polar compounds. The polarity of HMICA allows for good interaction with the stationary phase.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group (pKa ~3-4), ensuring the analyte is in a single, neutral form. This results in improved retention, symmetrical peak shape, and reproducible chromatography.
-
Detector Wavelength: The wavelength is set near the absorbance maximum (λ-max) of the isoxazole chromophore to achieve maximum sensitivity.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v). A gradient elution may be used to separate impurities, for instance, starting at 10% Acetonitrile and ramping to 90%.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure consistent retention times.
-
Detection Wavelength: ~260 nm (requires empirical determination via UV scan).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of HMICA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Caption: HPLC-UV workflow for HMICA quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of HMICA in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[10][11] Its ability to selectively monitor a specific parent-to-product ion transition for HMICA virtually eliminates matrix interference.
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like HMICA. Given the acidic proton on the carboxylic acid group, ESI in negative mode ([M-H]⁻) is typically more efficient and provides a stable precursor ion.
-
Tuning and Fragmentation: The mass spectrometer is tuned specifically for HMICA. Collision-Induced Dissociation (CID) is used to fragment the precursor ion into stable, characteristic product ions. The transition from the precursor ion to the most intense product ion is monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity. A recently developed LC-MS/MS method for a related isoxazole analog used a transition of m/z 366.1 → 145.1, demonstrating the feasibility of this approach.[12]
-
Sample Preparation: A more rigorous sample preparation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is often required to remove proteins and phospholipids from biological samples that can cause ion suppression.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A steep gradient is typically used to elute the analyte quickly while separating it from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Precursor Ion [M-H]⁻: m/z 142.0 (for C₅H₅NO₄).
-
Product Ions: Determined by direct infusion of a standard solution. A plausible fragmentation could be the loss of CO₂ (m/z 98.0). This requires empirical validation.
-
MRM Transition: e.g., 142.0 → 98.0.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled HMICA) and 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Caption: LC-MS/MS bioanalytical workflow for HMICA.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. HMICA, being a polar carboxylic acid, is non-volatile. Therefore, its analysis by GC-MS is contingent upon a chemical derivatization step to increase its volatility and thermal stability.
Causality of Experimental Choices:
-
Derivatization: This is the most critical step. Both the hydroxyl and carboxylic acid groups must be derivatized. A common and effective approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active protons on the -OH and -COOH groups with non-polar trimethylsilyl (TMS) groups, creating a derivative that is amenable to GC analysis.
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically used to provide good separation of the derivatized analyte from derivatizing agent artifacts and other matrix components.
-
Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode, to monitor characteristic ions of the derivatized HMICA for enhanced sensitivity and specificity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole) with an Electron Ionization (EI) source.
-
Derivatization:
-
Evaporate the sample extract to complete dryness in a reaction vial. The absence of water is critical for successful silylation.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (a solvent).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Source Temperature: 230 °C.
-
Detection Mode: Scan mode (e.g., m/z 50-500) for initial identification, then SIM mode for quantification using characteristic fragment ions of the di-TMS derivative.
-
Caption: GC-MS workflow for HMICA after derivatization.
Pillar 3: Quantitative Data & Method Selection
The ultimate choice of method depends on the specific requirements of the assay. The following table summarizes the expected performance characteristics for each validated method, based on typical results found in the literature for similar analytes.[12][13][14]
Table 1: Comparative Summary of Validated Method Performance
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate (Risk of co-elution) | Very High (Based on MRM) | High (Based on mass) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 2000 ng/mL |
| LOQ | ~1 µg/mL | ~0.1 - 1 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2% | < 10% (Bioanalytical < 15%) | < 15% |
| Robustness | High | Moderate (Sensitive to ion suppression) | Moderate (Sensitive to derivatization) |
| Throughput | High | High (with UPLC) | Low (due to derivatization) |
| Primary Application | QC, API Assay, Purity | Bioanalysis, Trace Impurities | Specialized impurity analysis |
Guiding Your Method Selection
The decision to use a particular method is a function of the required sensitivity, the complexity of the sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method.
Expert Insights:
-
For routine quality control of bulk drug substance or formulated products where concentrations are high, HPLC-UV is the most practical and efficient choice.
-
For any bioanalytical work (pharmacokinetics, metabolism) or for detecting trace-level impurities or degradants, the superior sensitivity and specificity of LC-MS/MS are non-negotiable.
-
GC-MS is a less common choice for a molecule like HMICA. Its primary utility would be in specialized applications, such as identifying specific volatile impurities that may be difficult to resolve by LC, and only after a robust and reproducible derivatization protocol has been established.
Conclusion
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 14, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved January 14, 2026, from [Link]
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Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved January 14, 2026, from [Link]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved January 14, 2026, from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved January 14, 2026, from [Link]
-
Validation Of Analytical Method Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. Retrieved January 14, 2026, from [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 14, 2026, from [Link]
-
ANALYTICAL METHOD VALIDATION IN PHARMA. (2024, April 21). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
8224 PDFs | Review articles in VALIDATION OF ANALYTICAL METHODS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022, December 1). PubMed. Retrieved January 14, 2026, from [Link]
-
Validation of Analytical Methods : A Review. (2018). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI. Retrieved January 14, 2026, from [Link]
-
High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006, February 8). ScienceDirect. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 5-(hydroxymethyl)isoxazole-3-carboxylic acid are routine. However, the lifecycle of these critical reagents extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, ensuring that your commitment to excellence encompasses the entire experimental process.
Hazard Profile and a Mandate for Caution
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Safety Data Sheets (SDS) for this compound and structurally related isoxazole derivatives consistently highlight several key hazard classifications.[1][2][3][4]
Key Hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2]
-
Harmful if Swallowed (H302): In some cases, this is a potential hazard.[2]
These classifications necessitate that this compound be treated as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory trash.[5][6][7] Improper disposal not only violates regulations set forth by bodies such as the Environmental Protection Agency (EPA) but also poses a significant risk to personnel and the environment.[5][8]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins the moment the material is deemed waste. The following protocol outlines the critical steps from waste generation to final removal by a licensed disposal facility.
Step 1: Waste Identification and Segregation
The foundational principle of compliant laboratory waste management is accurate identification and segregation.[8][9]
-
Immediate Identification: As soon as a decision is made to discard this compound, whether it is residual material, a reaction byproduct, or contaminated labware, it must be designated as hazardous waste.
-
Segregation: This waste stream must be kept separate from non-hazardous waste. Furthermore, it should not be mixed with incompatible chemical waste. For instance, as a carboxylic acid, it should be segregated from bases and strong oxidizing agents to prevent potentially hazardous reactions.[10][11]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to be outfitted with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear protective gloves (e.g., nitrile).[12][14]
-
Body Protection: A lab coat is essential to protect against skin contact.[12]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[11][12]
Step 3: Container Selection and Labeling
The integrity of the waste containment is critical for safe storage and transport.
-
Container Choice: The waste should be collected in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting lid is recommended.[15] The container must be in good condition, free from leaks or damage.[15]
-
Labeling: Every waste container must be clearly and accurately labeled.[16] The label should include:
Step 4: Waste Accumulation and Storage
Regulations govern the location and duration of hazardous waste storage within a laboratory.
-
Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[16][18]
-
Storage Conditions: The container should be kept closed at all times, except when adding waste.[2][15] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] It is crucial to place the container in secondary containment to prevent spills from reaching drains.[18]
-
Volume Limits: Be aware of the volume limits for SAAs, which are typically up to 55 gallons of hazardous waste.[16]
Step 5: Arranging for Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is often managed by an Environmental Health and Safety (EHS) department.[15]
-
Documentation: Complete all necessary waste pickup forms or online requests as required by your institution.
-
Professional Removal: Do not attempt to transport the hazardous waste off-site yourself. Disposal must be carried out by a licensed professional to ensure compliance with Department of Transportation (DOT) and EPA regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
Conclusion: Upholding a Culture of Safety
The responsible disposal of chemical reagents like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to these procedural guidelines, researchers not only ensure regulatory compliance but also actively contribute to a safer laboratory environment and the protection of our shared ecosystem. This commitment to the complete lifecycle of chemical reagents is a hallmark of exemplary research and a foundational element of scientific integrity.
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Navigating the Safe Handling of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 5-(Hydroxymethyl)isoxazole-3-carboxylic acid, focusing on the correct use of personal protective equipment (PPE) and appropriate disposal protocols. By understanding the "why" behind these procedures, we can foster a culture of safety and ensure the well-being of our teams.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
These classifications necessitate a stringent approach to personal protection to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound, particularly in its powder form, to mitigate the risk of exposure.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]
-
Safety Goggles: Chemical splash goggles with indirect ventilation are mandatory to protect against splashes and airborne particles.[3] Polycarbonate lenses offer both clarity and impact resistance.
-
Face Shields: When there is a heightened risk of splashing, such as during bulk transfers or when working with larger quantities, a face shield should be worn in addition to safety goggles.[3] This provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, the selection of appropriate gloves is critical.[1]
-
Material Selection: Nitrile or butyl rubber gloves are highly recommended for handling carboxylic acids.[3][4] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity. Butyl rubber gloves provide superior protection against a wider range of chemicals, including many strong acids.
-
Proper Technique: Always inspect gloves for any signs of degradation or punctures before use.[5] After handling the chemical, wash your hands thoroughly, even if you were wearing gloves.[6] Disposable gloves should never be reused.[6]
Body Protection: Shielding Against Contamination
A laboratory coat is the minimum requirement for body protection to shield skin and personal clothing from contamination.[7] For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Since this compound may cause respiratory irritation, particularly as a dust, appropriate respiratory protection is crucial.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is especially important when weighing or transferring the powdered form of the chemical to minimize the generation and inhalation of dust.[9]
-
Respirators: In situations where engineering controls are insufficient to control exposure, or during spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (such as an N95 mask for low-fume environments) or an acid gas cartridge for higher exposures should be used.[3][10] A proper fit test is essential to ensure the respirator's effectiveness.[3]
Procedural Guidance: From Preparation to Disposal
A systematic approach to your workflow is crucial for maintaining a safe laboratory environment.
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate a Work Area: Prepare a clean and uncluttered workspace, preferably within a chemical fume hood.[9]
-
Assemble all Necessary PPE: Ensure you have all the required PPE readily available and in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible.[6]
Weighing and Handling Powdered this compound:
-
To minimize dust generation, avoid pouring the powder directly from the bottle.[9]
-
Use a scoop or spatula to transfer the powder in small increments.[9]
-
Keep the container closed when not in use to prevent accidental spills.[9]
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious consequences for both human health and the environment.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7][11]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[7]
-
Disposal Protocol: All chemical waste must be disposed of through a licensed and approved waste disposal facility.[7] Never dispose of this chemical down the drain or in the regular trash.[7]
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]
Visualizing Your PPE Workflow
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE Selection Workflow for Handling this compound.
References
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This compound Safety Data Sheet. AK Scientific, Inc.
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
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What PPE Should You Wear When Handling Acid? LeelineWork.
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This compound Safety Data Sheet. CymitQuimica.
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Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
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Indole-2-carboxylic acid Safety Data Sheet. Fisher Scientific.
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3-Hydroxy-5-methylisoxazole Safety Data Sheet. Sigma-Aldrich.
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Safety equipment, PPE, for handling acids. Quicktest.
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Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University.
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Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals. Benchchem.
-
Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
5-Hydroxymethyl-2-furancarboxylic Acid Safety Data Sheet. Cayman Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
